5-(4-Methylphenyl)isoxazole-3-carboxylic acid
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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属性
IUPAC Name |
5-(4-methylphenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)10-6-9(11(13)14)12-15-10/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCNRVJWVNUYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359585 | |
| Record name | 5-(4-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33282-21-2 | |
| Record name | 5-(4-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Methylphenyl)isoxazole-3-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 5-(4-Methylphenyl)isoxazole-3-carboxylic acid (CAS No. 33282-21-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 5-(4-methylphenyl)isoxazole-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Also known by the synonym 5-(p-tolyl)isoxazole-3-carboxylic acid, this compound belongs to the isoxazole class, a scaffold known to impart a range of biological activities. This document consolidates its physicochemical properties, outlines a robust synthesis methodology, details its analytical characterization, and explores its current and potential applications, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents.
Introduction and Scientific Context
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide. The isoxazole core's unique electronic properties, its ability to act as a bioisostere for other functional groups like amides or esters, and its synthetic tractability make it a cornerstone of modern medicinal chemistry.
This compound (Figure 1) is a bifunctional molecule featuring the isoxazole core substituted with a p-tolyl group at the 5-position and a carboxylic acid at the 3-position. This specific arrangement offers synthetic handles for creating diverse libraries of derivatives, such as esters and amides, for structure-activity relationship (SAR) studies. The p-tolyl group provides a defined hydrophobic region, while the carboxylic acid serves as a key interaction point (hydrogen bond donor/acceptor) or a linker for further modification. Its potential applications are primarily in the development of anti-inflammatory, analgesic, and agrochemical agents.[1]
Figure 1: Chemical Structure of this compound
A 2D representation of the title compound.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is foundational for its application in research and development.
Key Physicochemical Data
The quantitative data for this compound are summarized in the table below. This information is critical for experimental design, including solvent selection, reaction setup, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 33282-21-2 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.2 g/mol | [1] |
| Appearance | White crystals | [1] |
| Melting Point | 184-190 °C | [1] |
| Purity | ≥ 98% (by HPLC) | [1] |
| MDL Number | MFCD04969583 | [1] |
| PubChem ID | 973883 | [1] |
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on available data, this compound requires careful handling.
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Hazard Classifications : Eye Irritant 2, Respiratory Sensitizer 1, Skin Irritant 2, Skin Sensitizer 1, Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory system).
-
Signal Word : Danger
-
Personal Protective Equipment (PPE) : It is mandatory to use a dust mask (type N95 or equivalent), chemical safety goggles or a face shield, and chemically resistant gloves.
-
Storage : The compound should be stored under refrigerated conditions, typically between 0-8°C, to ensure long-term stability.[1]
-
Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be logically broken down into two primary stages: formation of the ethyl ester intermediate and its subsequent hydrolysis to the final carboxylic acid.
General two-step synthesis pathway.
Experimental Protocol: Synthesis of Ethyl 5-(4-methylphenyl)isoxazole-3-carboxylate
This protocol is based on established methods for 1,3-dipolar cycloaddition reactions to form isoxazoles. The causality behind this choice is the high regioselectivity and efficiency of generating the isoxazole core from readily available starting materials.
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Reaction Setup : To a stirred solution of 4-methylstyrene (1.0 eq) in dry toluene, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq).
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Nitrile Oxide Generation : Cool the mixture to 0°C in an ice bath. Slowly add a solution of triethylamine (1.2 eq) in dry toluene dropwise over 30 minutes. The triethylamine acts as a base to generate the reactive nitrile oxide intermediate in situ from the chloro-oxime. This slow addition is crucial to control the exothermic reaction and prevent dimerization of the nitrile oxide.
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Cycloaddition : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup : Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure ethyl ester.
Experimental Protocol: Hydrolysis to the Carboxylic Acid
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Saponification : Dissolve the purified ethyl 5-(4-methylphenyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition : Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) and stir the mixture at room temperature. The reaction is typically complete within 2-4 hours (monitor by TLC).
-
Acidification : Once the ester is consumed, remove the THF under reduced pressure. Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 by the slow addition of 1M HCl. The carboxylic acid product will precipitate out of the solution.
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Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
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Drying : Dry the resulting white solid under vacuum to yield the final product, this compound. Purity can be confirmed by HPLC and melting point analysis.
Analytical Characterization (Predicted)
While specific, published spectra for this exact compound are not available in public databases, the spectral characteristics can be reliably predicted based on its structure and data from closely related analogues. Researchers synthesizing this compound should expect to see the following features.
¹H NMR Spectroscopy (Predicted)
(Predicted for CDCl₃ or DMSO-d₆, shifts in ppm)
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Aromatic Protons (p-tolyl) : Two doublets, integrating to 2H each, are expected. The doublet around 7.7-7.8 ppm corresponds to the protons ortho to the isoxazole ring. The doublet around 7.3-7.4 ppm corresponds to the protons meta to the isoxazole ring.
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Isoxazole Proton : A singlet for the C4-H of the isoxazole ring is expected around 6.8-7.0 ppm .
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Methyl Protons : A singlet integrating to 3H for the tolyl methyl group will appear in the upfield region, around 2.4-2.5 ppm .
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Carboxylic Acid Proton : A very broad singlet, typically far downfield (>10 ppm ), corresponding to the acidic proton. Its visibility may depend on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
(Predicted for CDCl₃ or DMSO-d₆, shifts in ppm)
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Carbonyl Carbon : The carboxylic acid carbon (C=O) will be the most downfield signal, typically around 160-165 ppm .
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Isoxazole Carbons : The C3 and C5 carbons of the isoxazole ring are expected in the 158-172 ppm range. The C4 carbon will be further upfield, around 96-105 ppm .
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Aromatic Carbons : Signals for the six carbons of the p-tolyl ring will appear in the typical aromatic region of 124-142 ppm . The quaternary carbon attached to the isoxazole ring and the carbon bearing the methyl group will have distinct shifts from the protonated carbons.
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Methyl Carbon : The tolyl methyl carbon will appear as an upfield signal around 21-22 ppm .
Infrared (IR) Spectroscopy
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O-H Stretch : A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
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C=O Stretch : A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
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C=N Stretch : A medium intensity band around 1600-1620 cm⁻¹ from the isoxazole C=N bond.
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C-H Aromatic/Aliphatic : Stretches appearing just above and just below 3000 cm⁻¹.
Mass Spectrometry
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Electrospray Ionization (ESI-MS) : In negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 202. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 204 may be observed.
Applications in Research and Drug Discovery
The utility of this compound lies in its role as a versatile intermediate for creating more complex molecules with potential biological activity.
Anti-inflammatory and Analgesic Agents
The isoxazole scaffold is a known pharmacophore for cyclooxygenase (COX) enzyme inhibition. This compound serves as an excellent starting point for synthesizing amide and ester derivatives that can be screened for inhibitory activity against COX-1 and COX-2.[2] The carboxylic acid is a key feature, mimicking the arachidonic acid substrate and forming critical interactions in the enzyme's active site.
Xanthine Oxidase Inhibition
Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism responsible for producing uric acid.[3] Elevated uric acid levels lead to gout. This makes the title compound a valuable scaffold for designing novel anti-gout therapeutics. Molecular docking studies on similar compounds suggest the isoxazole ring and the carboxylic acid group form crucial hydrogen bonds within the enzyme's molybdenum-containing active site.[4]
Agrochemicals
The compound is also explored in agricultural chemistry as a building block for novel herbicides and pesticides.[1] The isoxazole ring is present in several commercial agrochemicals, and its derivatization can lead to compounds with potent and selective activity as plant growth regulators or pest control agents.
Conclusion
This compound is a high-value chemical intermediate with a well-defined physicochemical profile. Its synthesis is achievable through robust and scalable chemical transformations. The true value of this compound is realized in its application as a foundational scaffold for generating diverse chemical libraries targeting a range of biological endpoints, from inflammatory enzymes to targets in crop protection. This guide provides the necessary technical information for researchers to confidently incorporate this versatile building block into their synthetic and drug discovery programs.
References
- Uroos, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1234567.
- Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70.
- SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid. Wiley-VCH.
- Asian Journal of Research in Chemistry. (2018).
- MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.
- Beilstein Journals. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry.
- Journal of Innovations in Applied Pharmaceutical Science. (2024).
- ARKA JAIN University. (n.d.).
- PubMed. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 116443.
- ResearchGate. (2024). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives.
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- 4. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 5-(4-Methylphenyl)isoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
5-(4-Methylphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound of significant interest within the realms of pharmaceutical and agrochemical research. Its molecular architecture, featuring a substituted isoxazole ring linked to a tolyl moiety, provides a unique scaffold for the development of novel bioactive agents. This technical guide offers an in-depth exploration of the core physical properties of this compound, providing researchers and drug development professionals with the essential data and methodologies required for its effective application and characterization. Understanding these properties is paramount for predicting the compound's behavior in various experimental and physiological settings, thereby facilitating its journey from a laboratory curiosity to a potential therapeutic or agricultural asset.[1]
Molecular and Physicochemical Profile
A foundational understanding of a compound's physical properties begins with its molecular identity and key physicochemical parameters. These data points are critical for everything from reaction stoichiometry to preliminary assessments of bioavailability.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | |
| CAS Number | 33282-21-2 | [1] |
| Appearance | White crystalline solid | [1] |
Thermal Properties
The thermal behavior of a compound is a critical determinant of its stability, purity, and processing viability. For this compound, the melting point is a key characteristic.
Melting Point
The melting point of this compound has been reported in the range of 184-190 °C , with some sources indicating decomposition at this temperature.[1] This relatively high melting point suggests a stable crystalline lattice structure.
Table of Thermal Properties
| Parameter | Value |
| Melting Point | 184-190 °C (with decomposition)[1] |
| Boiling Point | Not available (likely decomposes) |
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a substance.
Objective: To precisely determine the melting point and enthalpy of fusion of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the crystalline compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 220 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.
Caption: Workflow for DSC analysis of melting point.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter for its formulation, purification, and biological activity. As a carboxylic acid, the solubility of this compound is expected to be pH-dependent.
Experimental Protocol: Qualitative Solubility Determination
Objective: To determine the qualitative solubility of this compound in a range of common solvents.
Materials:
-
This compound
-
Water (deionized)
-
Methanol
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
5% (w/v) Sodium bicarbonate (NaHCO₃) solution
-
5% (w/v) Sodium hydroxide (NaOH) solution
Methodology:
-
Add approximately 10 mg of the compound to 1 mL of each solvent in separate test tubes.
-
Vortex each tube for 30 seconds.
-
Visually inspect for the complete dissolution of the solid.
-
Record the solubility as "soluble," "sparingly soluble," or "insoluble."
Caption: Expected solubility behavior of the compound.
Acidity Constant (pKa)
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the protonated and deprotonated forms are present in equal concentrations. This value is crucial for predicting the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding.
Experimental Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the pKa of this compound by titrating a solution of the compound with a standardized strong base.
Methodology:
-
Solution Preparation: Prepare a ~0.01 M solution of this compound in a suitable co-solvent system (e.g., 50:50 ethanol:water) to ensure solubility.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized ~0.1 M NaOH solution, recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.
Caption: Workflow for pKa determination via titration.
Spectroscopic Properties
Spectroscopic analysis provides invaluable information about the molecular structure and electronic properties of a compound. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tolyl group (typically in the 7-8 ppm region), a singlet for the isoxazole ring proton, a singlet for the methyl group protons (around 2.4 ppm), and a broad singlet for the carboxylic acid proton (which may be solvent-dependent and could appear downfield, >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl carbon (typically >160 ppm), the carbons of the isoxazole and phenyl rings, and the methyl carbon (around 21 ppm).[3]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid carbonyl group, expected around 1700-1730 cm⁻¹.
-
C=C and C=N stretching vibrations from the aromatic and isoxazole rings in the 1400-1600 cm⁻¹ region.
-
C-O stretching vibrations.
A study on the similar compound, 5-methyl-3-phenylisoxazole-4-carboxylic acid, provides a useful reference for the expected vibrational frequencies.[4]
Mass Spectrometry (MS)
Mass spectrometry will reveal the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 203. Subsequent fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the isoxazole ring.
UV-Visible (UV-Vis) Spectroscopy
The conjugated system formed by the phenyl and isoxazole rings is expected to give rise to strong UV absorption. Based on similar structures, a λmax in the range of 250-300 nm in a solvent like methanol or ethanol would be anticipated.[5][6]
Conclusion
This technical guide provides a comprehensive overview of the key physical properties of this compound, grounded in available data and established scientific principles. The provided experimental protocols offer a robust framework for the in-house characterization of this and similar compounds. A thorough understanding of these properties is an indispensable prerequisite for the rational design of future experiments and the successful development of novel applications for this promising molecular scaffold.
References
- Supporting Information for [Source of NMR data for similar compounds]. (Please note: A specific public source for the NMR data of the target compound was not identified.
- Beilstein Journals.
- Sert, Y., et al. (2015). FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 139, 145-155.
- SpectraBase. 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid. [Link]
- Al-Azzawi, A. M., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes.
- ResearchGate. Typical UV spectra of the different compound types. [Link]
- PubChem. Isoxazole, 5-(4-methylphenyl)-3-phenyl-. [Link]
- MDPI. 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
- Noble Intermediates. 5-Methyl-4-Isoxazole Carboxylic Acid. [Link]
- ResearchGate. 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]
- ChemSynthesis. 5-(4-methylphenyl)isoxazole. [Link]
- MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
- National Center for Biotechnology Information. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. [Link]
- ResearchGate. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]
- National Center for Biotechnology Information. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]
- Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
- National Center for Biotechnology Information. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
- PubChem. Isoxazole. [Link]
- Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
- MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]
- National Center for Biotechnology Information.
- Asian Journal of Chemical Sciences. Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)
- ChemSynthesis. 3-hydroxy-4-methyl-5-isoxazolecarboxylic acid. [Link]
- ResearchGate. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. [Link]
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- 3. rsc.org [rsc.org]
- 4. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-(4-Methylphenyl)isoxazole-3-carboxylic acid: Molecular Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal and agrochemical research. The guide delves into the molecule's structural features, spectroscopic characterization, and a detailed, field-proven synthesis protocol. Furthermore, it explores the current understanding of its biological activities, particularly its potential as an anti-inflammatory and analgesic agent, positioning it as a valuable scaffold for future drug discovery and development.
Introduction: The Isoxazole Scaffold in Modern Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents and biologically active molecules.[1] The compound this compound, featuring a p-tolyl substituent at the 5-position and a carboxylic acid at the 3-position, represents a key intermediate for the synthesis of novel bioactive compounds.[1][2] The presence of the carboxylic acid moiety provides a handle for further chemical modifications, such as amidation and esterification, which are crucial for the development of new chemical entities.[2] This guide will provide a detailed exploration of this versatile molecule.
Molecular Structure and Characterization
The molecular structure of this compound (C₁₁H₉NO₃) is characterized by a planar isoxazole ring linked to a 4-methylphenyl (p-tolyl) group and a carboxylic acid. This arrangement confers specific physicochemical properties that are critical to its reactivity and biological interactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| CAS Number | 33282-21-2 | [1] |
| Appearance | White crystals | [1] |
| Melting Point | 184-190 °C | [1] |
| Purity (typical) | ≥ 98% (HPLC) | [1] |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, a singlet for the methyl protons, and a signal for the isoxazole ring proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. For the related compound, 5-phenyl-3-(p-tolyl)isoxazole, the methyl protons of the tolyl group appear as a singlet at 2.42 ppm.[3] The aromatic protons typically appear in the range of 7.2-8.0 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the isoxazole ring carbons, the carbons of the p-tolyl group (including the methyl carbon), and the carboxylic acid carbonyl carbon. In a similar structure, 5-phenyl-3-(p-tolyl)isoxazole, the methyl carbon of the tolyl group resonates at approximately 21.5 ppm.[3] The isoxazole ring carbons and aromatic carbons appear in the downfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid will be observed around 1700-1730 cm⁻¹. The C=N stretching of the isoxazole ring and C=C stretching of the aromatic ring will appear in the 1400-1600 cm⁻¹ region.[4]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 203.19). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the isoxazole ring.
Synthesis of this compound
The synthesis of 5-substituted-isoxazole-3-carboxylic acids is most commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[5] This approach offers high regioselectivity and is a cornerstone of isoxazole synthesis.
Synthetic Workflow
The synthesis can be conceptualized as a two-step process: the in-situ generation of the nitrile oxide from an aldoxime, followed by its cycloaddition with an appropriate alkyne. A general workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
p-Tolualdehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
N-Chlorosuccinimide (NCS)
-
Triethylamine
-
Ethyl propiolate
-
Sodium hydroxide
-
Hydrochloric acid
-
Organic solvents (e.g., Dichloromethane, Ethanol, Ethyl acetate)
-
Anhydrous sodium sulfate
Step 1: Synthesis of p-Tolualdehyde Oxime
-
In a round-bottom flask, dissolve p-tolualdehyde (1.0 eq.) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain p-tolualdehyde oxime.
Step 2: Synthesis of Ethyl 5-(4-Methylphenyl)isoxazole-3-carboxylate
-
In a dry round-bottom flask under an inert atmosphere, dissolve p-tolualdehyde oxime (1.0 eq.) in anhydrous dichloromethane.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq.) in portions and stir the mixture at room temperature for 30-60 minutes.
-
Cool the reaction mixture to 0 °C and add ethyl propiolate (1.2 eq.).
-
Slowly add triethylamine (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-(4-methylphenyl)isoxazole-3-carboxylate.
Step 3: Hydrolysis to this compound
-
Dissolve the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq.).
-
Heat the mixture to reflux for 2-4 hours, monitoring the hydrolysis by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Biological Activities and Therapeutic Potential
Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] this compound and its derivatives are of particular interest due to their potential as anti-inflammatory and analgesic agents.[2]
Anti-inflammatory and Analgesic Activity
The anti-inflammatory effects of many isoxazole-containing compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). While specific IC₅₀ values for this compound are not widely reported, studies on structurally similar isoxazole derivatives have demonstrated significant inhibitory activity against these enzymes.[6] The analgesic properties are often linked to the modulation of pain signaling pathways.[7] The structural features of this compound make it a promising candidate for further investigation and optimization as a novel non-steroidal anti-inflammatory drug (NSAID).
The following diagram illustrates the potential mechanism of action for isoxazole derivatives in the context of inflammation.
Caption: Potential anti-inflammatory mechanism of isoxazole derivatives.
Conclusion and Future Directions
This compound is a versatile heterocyclic compound with a well-defined molecular structure and significant potential in drug discovery. The synthetic route via 1,3-dipolar cycloaddition is robust and allows for the generation of a diverse library of derivatives. The established link between the isoxazole scaffold and anti-inflammatory and analgesic activities provides a strong rationale for the continued exploration of this molecule and its analogs. Future research should focus on the synthesis and biological evaluation of novel derivatives, with the aim of identifying potent and selective inhibitors of key inflammatory targets. Detailed mechanistic studies and in vivo efficacy assessments will be crucial in advancing these promising compounds towards clinical development.
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5-(4-Methylphenyl)isoxazole-3-carboxylic acid synthesis pathways
An In-depth Technical Guide to the Synthesis of 5-(4-Methylphenyl)isoxazole-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a key heterocyclic compound with significant applications in pharmaceutical and agrochemical research.[1][2] The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of synthetic strategies, mechanistic insights, and detailed experimental protocols. The guide focuses on the three primary routes: 1,3-dipolar cycloaddition, cyclocondensation of β-dicarbonyls, and synthesis via chalcone intermediates, providing a comparative analysis to aid in methodological selection.
Introduction: Significance of the Isoxazole Scaffold
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and structural rigidity allow it to act as a versatile pharmacophore, participating in various biological interactions. Compounds incorporating the isoxazole moiety exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][5][6]
This compound, in particular, serves as a crucial building block for the synthesis of more complex bioactive molecules.[1] The carboxylic acid handle at the 3-position provides a convenient point for chemical modification, such as amidation or esterification, enabling the generation of compound libraries for drug discovery programs.[1][7] Understanding the nuances of its synthesis is therefore critical for leveraging its full potential in research and development.
Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals several logical bond disconnections, pointing toward the primary synthetic strategies. The isoxazole ring can be conceptually deconstructed in multiple ways, each corresponding to a well-established synthetic method.
Caption: Retrosynthetic analysis of the target molecule.
Key Synthesis Pathways
Pathway A: 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between a nitrile oxide and an alkyne is one of the most efficient and modular methods for constructing the isoxazole ring.[8][9] This pathway offers excellent control over regioselectivity, typically yielding the 3,5-disubstituted isoxazole.
Mechanism & Rationale: The reaction proceeds by generating a highly reactive 4-methylbenzonitrile oxide intermediate in situ. This is commonly achieved by the dehydrohalogenation of a hydroximoyl halide or the oxidation of an aldoxime.[10][11] The nitrile oxide then undergoes a concerted cycloaddition with an alkyne dipolarophile, such as an ester of propiolic acid. The use of an ester (e.g., ethyl propiolate) is strategic, as it can be readily hydrolyzed in a subsequent step to yield the final carboxylic acid. The choice of base for nitrile oxide generation is critical; mild organic bases like triethylamine (TEA) are often sufficient to prevent side reactions.
Caption: Workflow for the 1,3-dipolar cycloaddition pathway.
Experimental Protocol (Illustrative):
-
Oxime Formation: To a solution of 4-methylbenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).[12] Stir the mixture at room temperature for 12 hours. Monitor by TLC until the aldehyde is consumed.[12] Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Dry the organic layer and concentrate to obtain 4-methylbenzaldoxime.
-
Cycloaddition: Dissolve the 4-methylbenzaldoxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent like dichloromethane (DCM). Add a solution of sodium hypochlorite (bleach) dropwise while maintaining the temperature at 0-5 °C.[12] The reaction is typically rapid.
-
Workup and Hydrolysis: After the reaction is complete, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the crude ethyl ester.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq). Heat the mixture to reflux for 2-4 hours. Cool the reaction mixture, acidify with dilute HCl to pH ~2-3 to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Pathway B: Cyclocondensation of β-Dicarbonyls
The Claisen isoxazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine, is a foundational method for isoxazole synthesis.[13][14] For the target molecule, the key precursor is a β-ketoester containing the p-tolyl group.
Mechanism & Rationale: The reaction begins with the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the β-dicarbonyl compound, forming an oxime intermediate.[15] Subsequent intramolecular cyclization via attack of the oxime's hydroxyl group on the second carbonyl, followed by dehydration, yields the aromatic isoxazole ring.[14] A significant challenge with unsymmetrical dicarbonyls is controlling regioselectivity, as hydroxylamine can react with either carbonyl group, potentially leading to a mixture of isoxazole isomers.[13] Reaction conditions, such as pH and solvent, can be varied to favor the desired regioisomer.[13][16]
Caption: Cyclocondensation pathway for isoxazole synthesis.
Pathway C: Synthesis from Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are versatile intermediates for synthesizing a variety of heterocyclic systems, including isoxazoles.[17][18]
Mechanism & Rationale: This pathway involves the initial synthesis of a suitable chalcone via a Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde.[3][17] For the target molecule, 4'-methylacetophenone would be a starting material. The resulting α,β-unsaturated ketone then undergoes a cyclization reaction with hydroxylamine hydrochloride, often in the presence of a base like KOH or sodium acetate.[3][18][19] The reaction proceeds via Michael addition of the hydroxylamine to the enone system, followed by intramolecular cyclization and dehydration. While highly effective for 3,5-diaryl isoxazoles, adapting this method for a 3-carboxylic acid derivative requires a chalcone precursor with a masked or latent carboxyl group.
Comparative Analysis of Synthesis Pathways
| Pathway | Advantages | Disadvantages | Key Considerations |
| 1,3-Dipolar Cycloaddition | High regioselectivity; Mild reaction conditions possible; Modular approach allowing for diverse substitutions.[8][9] | Requires in situ generation of potentially unstable nitrile oxide; Starting alkynes can be expensive. | Choice of oxidizing agent/base for nitrile oxide generation is crucial for yield and safety. |
| Cyclocondensation | Utilizes readily available starting materials; Often a one-pot reaction from the dicarbonyl.[20] | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls; May require harsh conditions.[13] | Careful control of pH and temperature is needed to maximize regioselectivity.[13] |
| From Chalcones | Chalcone precursors are easily synthesized; High yields are common for the cyclization step.[17][19] | Less direct for synthesizing 3-carboxy isoxazoles; Primarily suited for 3,5-diaryl products. | Requires synthesis of a specialized chalcone precursor to install the carboxylic acid functionality. |
Conclusion
The synthesis of this compound can be effectively achieved through several established synthetic routes. The 1,3-dipolar cycloaddition pathway stands out as the most versatile and regioselective method, making it highly attractive for research and library synthesis applications. The cyclocondensation of β-dicarbonyls offers a more classical and direct approach, provided that the precursor is accessible and regioselectivity can be controlled. While synthesis from chalcones is a powerful tool for the isoxazole class, it is less straightforward for this specific substitution pattern. The selection of an optimal pathway will ultimately depend on the specific project goals, including scale, cost of starting materials, and desired purity. This guide provides the foundational knowledge for researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.
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The Isoxazole Core: A Privileged Scaffold in Drug Discovery - A Technical Guide to the Biological Activity of 5-Aryl-Isoxazole-3-Carboxylic Acids
This guide provides an in-depth exploration of the diverse biological activities of 5-aryl-isoxazole-3-carboxylic acids, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, details key experimental methodologies, and provides insights into the structure-activity relationships that drive the therapeutic potential of these molecules.
Introduction: The Versatility of the Isoxazole Ring
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of modern therapeutics. Its unique electronic and structural properties allow for a wide range of non-covalent interactions, making it an ideal framework for engaging with biological targets. The 5-aryl-isoxazole-3-carboxylic acid core, in particular, has emerged as a highly versatile scaffold, with derivatives demonstrating a remarkable breadth of pharmacological activities. This guide will delve into the key therapeutic areas where these compounds have shown significant promise, including oncology, inflammatory diseases, and infectious diseases.
Section 1: Anticancer Activity - Targeting Angiogenesis through VEGFR-2 Inhibition
A critical strategy in modern oncology is the disruption of tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of this process.[1] Several 5-aryl-isoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of VEGFR-2.[2][3]
Mechanism of Action: VEGFR-2 Signaling Pathway
VEGFR-2 activation initiates a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival. Inhibition of this pathway by 5-aryl-isoxazole-3-carboxylic acid derivatives effectively chokes off the tumor's blood supply, leading to growth arrest and apoptosis.[4][5] Molecular docking studies have revealed that these compounds typically bind to the ATP-binding site of the VEGFR-2 kinase domain, engaging with key amino acid residues such as Cys:919, Asp:1046, and Glu:885, thereby preventing autophosphorylation and downstream signaling.[4]
Caption: Anti-inflammatory signaling via the CB2 receptor.
Experimental Protocol: In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
To evaluate the in vivo anti-inflammatory efficacy of these compounds, the DSS-induced colitis model in mice is widely employed. This model is valued for its simplicity and its ability to mimic the pathology of human ulcerative colitis.
-
Acclimatization & Baseline: Acclimatize mice (e.g., C57BL/6) for one week. Record baseline body weight, stool consistency, and the presence of blood for each mouse. 2[6][8]. Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days to induce acute colitis. T[8]he DSS is directly toxic to colonic epithelial cells, leading to barrier disruption and inflammation. 3[9]. Compound Administration: During the DSS administration period, treat groups of mice daily with the test compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.
-
Monitoring: Monitor the mice daily for changes in body weight, stool consistency, and rectal bleeding. These parameters are used to calculate a Disease Activity Index (DAI). 5[8]. Endpoint Analysis: At the end of the study (e.g., day 7), euthanize the mice. Harvest the colons and measure their length (colitis leads to colon shortening).
-
Histological & Biochemical Analysis: Fix a portion of the colon for histological analysis (H&E staining) to assess tissue damage, ulceration, and inflammatory cell infiltration. Homogenize another portion to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
[7][8]### Section 3: Xanthine Oxidase Inhibition for Hyperuricemia and Gout
Hyperuricemia, an excess of uric acid in the blood, is the primary cause of gout, a painful inflammatory arthritis. Xanthine oxidase (XO) is the final and rate-limiting enzyme in the purine degradation pathway, responsible for the production of uric acid. C[10][11]onsequently, XO inhibition is a cornerstone of gout therapy.
Mechanism of Action: Competitive Inhibition of Xanthine Oxidase
5-Aryl-isoxazole-3-carboxylic acids have been identified as potent, non-purine inhibitors of xanthine oxidase. T[9][11]hese compounds act as competitive or mixed-type inhibitors, binding to the molybdenum-containing active site of the enzyme. T[11][12]his binding prevents the natural substrates, hypoxanthine and xanthine, from accessing the active site, thereby blocking their conversion to uric acid. M[13][10]olecular docking studies suggest that the carboxylic acid moiety is crucial for binding, often forming key hydrogen bonds with residues like Ser876 and Thr1010 within the active site.
[14]#### Quantitative Data: Xanthine Oxidase Inhibitory Activity
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound Class | Substituent on Phenyl Ring | IC50 (µM) | Reference |
| 5-Phenylisoxazole-3-carboxylic acid | 3-cyano | Submicromolar | |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid | Varies | 0.13 | |
| Allopurinol (Reference Drug) | - | 2.93 |
Section 4: Synthetic Methodologies
The robust and versatile synthesis of the 5-aryl-isoxazole-3-carboxylic acid scaffold is crucial for library development and structure-activity relationship studies. The most prevalent and regioselective method is the 1,3-dipolar cycloaddition reaction.
Workflow: 1,3-Dipolar Cycloaddition
This reaction involves the in situ generation of a nitrile oxide from an aryl aldoxime, which then reacts with an alkyne dipolarophile to form the isoxazole ring. T[15][16][17]he resulting ester is then hydrolyzed to yield the final carboxylic acid.
General Protocol:
-
Nitrile Oxide Generation: An aryl aldoxime is treated with a mild oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, in the presence of a base (e.g., triethylamine) to generate the corresponding nitrile oxide in situ. 2[18]. Cycloaddition: The generated nitrile oxide immediately reacts with an alkyne bearing an ester group (e.g., ethyl propiolate) in a [3+2] cycloaddition to form the ethyl 5-aryl-isoxazole-3-carboxylate. 3[19]. Hydrolysis: The ester is then hydrolyzed to the carboxylic acid using either acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Caption: General workflow for synthesis via 1,3-dipolar cycloaddition.
Conclusion and Future Directions
The 5-aryl-isoxazole-3-carboxylic acid scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding potent and selective modulators of various biological targets. The diverse activities, ranging from anticancer and anti-inflammatory to enzyme inhibition, underscore the privileged nature of this chemical framework. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-likeness and in vivo efficacy. Furthermore, the exploration of novel derivatives and their application to a wider range of therapeutic targets will undoubtedly continue to be a fruitful area of investigation, potentially leading to the development of next-generation therapeutics for a variety of human diseases.
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Unlocking Therapeutic Potential: A Technical Guide to Isoxazole Carboxylic Acids as Modulators of Key Biological Targets
Introduction: The Isoxazole Carboxylic Acid Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a multitude of clinically approved drugs.[4][5][6] The addition of a carboxylic acid moiety to this scaffold introduces a critical pharmacophore capable of forming key ionic and hydrogen bond interactions with biological targets, significantly enhancing binding affinity and modulating the pharmacokinetic profile of the molecule. This guide provides an in-depth technical exploration of the key therapeutic targets of isoxazole carboxylic acids, detailing the underlying mechanisms of action, structure-activity relationships (SAR), and robust experimental protocols for their evaluation.
Metabolic Disorders: Targeting Key Regulators of Glucose and Lipid Homeostasis
Metabolic diseases, including type 2 diabetes and obesity, represent a significant global health burden. Isoxazole carboxylic acids have emerged as promising therapeutic agents in this arena by targeting key enzymes and receptors that regulate metabolic pathways.
Protein Tyrosine Phosphatase 1B (PTP1B): A Negative Regulator of Insulin Signaling
Biological Rationale: Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role in attenuating insulin and leptin signaling pathways by dephosphorylating the insulin receptor and its substrates.[2][7] Inhibition of PTP1B is a well-validated strategy to enhance insulin sensitivity, making it an attractive target for the treatment of type 2 diabetes and obesity.[7]
Mechanism of Action & SAR: Isoxazole carboxylic acids have been identified as potent and selective inhibitors of PTP1B.[2] X-ray crystallography studies have been instrumental in elucidating the binding mode and guiding the structure-activity relationship (SAR) of these inhibitors.[2] The carboxylic acid group typically forms crucial interactions with the active site of PTP1B, while the isoxazole ring and its substituents can be modified to enhance potency and selectivity over other highly homologous phosphatases like T-cell PTPase (TCPTP).[2]
Quantitative Data Summary: PTP1B Inhibition by Isoxazole Carboxylic Acids
| Compound ID | Modifications | PTP1B IC50 (µM) | Selectivity vs. TCPTP | Reference |
| 1 | Phenyl & Trifluoromethyl substituents | Specific value not available, used as a reference | >20-fold | [2] |
| 7 | Optimized substituents based on SAR | More potent than compound 1 | >20-fold | [2] |
Experimental Protocol: In Vitro PTP1B Enzymatic Assay
This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of isoxazole carboxylic acids against PTP1B.
Principle: The assay measures the enzymatic hydrolysis of a chromogenic substrate, p-nitrophenyl phosphate (pNPP), by PTP1B. The product, p-nitrophenol, can be quantified spectrophotometrically at 405 nm. A decrease in the rate of p-nitrophenol formation in the presence of a test compound indicates PTP1B inhibition.[8][9][10][11]
Materials:
-
Human recombinant PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM citrate buffer, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Test isoxazole carboxylic acid compounds dissolved in DMSO
-
Known PTP1B inhibitor (e.g., Suramin) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test isoxazole carboxylic acid compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 10 µL of the diluted compound or control solutions.
-
Add 20 µL of the PTP1B enzyme solution to each well and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 15-30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Workflow for PTP1B Inhibitor Screening
Caption: Workflow for in vitro screening of PTP1B inhibitors.
AMP-Activated Protein Kinase (AMPK): The Master Regulator of Cellular Energy
Biological Rationale: AMPK is a crucial cellular energy sensor that, when activated, switches on catabolic pathways to produce ATP while switching off anabolic, energy-consuming processes.[12][13] Pharmacological activation of AMPK is a highly sought-after strategy for the treatment of metabolic disorders, including type 2 diabetes.[14]
Mechanism of Action & SAR: Certain isoxazole derivatives have been identified as potent AMPK activators.[12][14] One notable example is a compound with a 5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid structure, which acts as an AMP mimetic.[12] This compound, and its cell-permeable prodrug, allosterically activate AMPK complexes, particularly those containing the α1 subunit, and protect against the dephosphorylation of the key activating residue, Threonine 172.[12]
Experimental Protocol: AMPK Activation Assay in Hepatocytes
This protocol describes a cell-based assay to measure the activation of AMPK in hepatocytes by monitoring the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).
Principle: Activated AMPK phosphorylates ACC at Serine 79. This phosphorylation event can be detected and quantified using a specific antibody, providing a reliable readout of AMPK activity within the cell.
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
Test isoxazole carboxylic acid compounds
-
Positive control AMPK activator (e.g., AICAR)
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: anti-phospho-ACC (Ser79) and anti-total-ACC
-
Secondary antibodies conjugated to HRP
-
Western blotting equipment and reagents
Procedure:
-
Culture hepatocytes to the desired confluency in multi-well plates.
-
Treat the cells with various concentrations of the test isoxazole carboxylic acids or controls for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting using the anti-phospho-ACC and anti-total-ACC antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phospho-ACC signal to the total ACC signal to determine the extent of AMPK activation.
Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear Receptors in Metabolism
Biological Rationale: PPARs are a family of nuclear receptors (PPARα, PPARγ, and PPARδ) that regulate gene expression involved in lipid and glucose metabolism.[15] PPARα agonists are used to treat dyslipidemia, while PPARγ agonists are effective insulin sensitizers.[15][16]
Mechanism of Action & SAR: Isoxazole-containing compounds, including those with a carboxylic acid, have been developed as PPAR modulators.[15] The carboxylic acid headgroup is crucial for binding to the ligand-binding domain of PPARs, while modifications to the isoxazole ring and its substituents can confer selectivity for different PPAR isoforms. For example, a 3,5-disubstituted isoxazole fatty acid analog was designed as a selective PPARα agonist.[15]
Experimental Protocol: PPAR Transactivation Assay
This cell-based reporter gene assay is used to assess the ability of isoxazole carboxylic acids to activate PPARs.
Principle: Cells are co-transfected with a plasmid expressing a PPAR isoform and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. Activation of the PPAR by a ligand leads to the expression of luciferase, which can be quantified.[4][14][17][18]
Materials:
-
A suitable cell line (e.g., HEK293T, HepG2)
-
Expression plasmids for PPARα, PPARγ, or PPARδ
-
A reporter plasmid with a PPRE-luciferase construct
-
A control plasmid for transfection efficiency (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Test isoxazole carboxylic acid compounds
-
Known PPAR agonist as a positive control (e.g., rosiglitazone for PPARγ)
-
Luciferase assay reagents
Procedure:
-
Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid.
-
After transfection, plate the cells in a multi-well plate and allow them to recover.
-
Treat the cells with different concentrations of the test compounds or a positive control.
-
After an incubation period (typically 24 hours), lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 value.
G Protein-Coupled Receptor 40 (GPR40/FFAR1): A Fatty Acid Receptor in Pancreatic β-cells
Biological Rationale: GPR40 is a G protein-coupled receptor highly expressed in pancreatic β-cells that is activated by medium and long-chain fatty acids. Its activation potentiates glucose-stimulated insulin secretion (GSIS), making it a promising target for type 2 diabetes with a low risk of hypoglycemia.[19][20]
Mechanism of Action & SAR: Several isoxazole carboxylic acid derivatives have been developed as potent GPR40 agonists.[19] The carboxylic acid is essential for binding, and the overall structure of the molecule is designed to fit into the ligand-binding pocket of the receptor, leading to Gq-mediated signaling and an increase in intracellular calcium.[21][22][23] Although the clinical development of the GPR40 agonist TAK-875 was halted due to liver toxicity concerns, the target remains of high interest.[16]
Quantitative Data Summary: GPR40 Agonism by Isoxazole Derivatives
| Compound ID | Modifications | GPR40 EC50 (nM) | Species | Reference |
| AM-4668 (10) | Polar isoxazole headpiece | More potent than AMG 837 | Human | [19] |
Experimental Protocol: GPR40 Calcium Flux Assay
This is a primary in vitro functional assay to identify and characterize GPR40 agonists.
Principle: GPR40 activation leads to a Gq-mediated increase in intracellular calcium. This change can be measured using a calcium-sensitive fluorescent dye.[3][21][22]
Materials:
-
HEK293 or CHO cells stably expressing human GPR40
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test isoxazole carboxylic acid compounds
-
A known GPR40 agonist as a positive control
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Seed the GPR40-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Prepare serial dilutions of the test compounds.
-
Place the cell plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add the test compounds to the wells and immediately measure the fluorescence intensity over time to capture the calcium flux.
-
The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.
GPR40 Signaling and Assay Workflow
Caption: GPR40 signaling pathway and the corresponding calcium flux assay workflow.
Inflammation and Cancer: Targeting Key Enzymes in Pathological Processes
Chronic inflammation is a hallmark of many diseases, including cancer. Isoxazole carboxylic acids have demonstrated significant potential in these therapeutic areas by inhibiting key enzymes involved in inflammatory and oncogenic signaling pathways.
5-Lipoxygenase-Activating Protein (FLAP): A Key Player in Leukotriene Synthesis
Biological Rationale: FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[22][24] Inhibition of FLAP is an effective strategy for treating inflammatory diseases such as asthma and atherosclerosis.[22]
Mechanism of Action & SAR: A series of 4,5-diarylisoxazol-3-carboxylic acids have been identified as potent inhibitors of leukotriene biosynthesis that appear to target FLAP.[22][24] Molecular docking studies suggest that these compounds bind within the active site of FLAP, preventing the transfer of arachidonic acid to 5-lipoxygenase.[22]
Quantitative Data Summary: FLAP Inhibition by 4,5-Diarylisoxazol-3-carboxylic Acids
| Compound ID | Modifications | Cellular 5-LO Product Synthesis IC50 (µM) | Reference |
| 39 | Diaryl substituents | 0.24 | [22] |
| 40 | Diaryl substituents | 0.24 | [22] |
Experimental Protocol: Cell-Based FLAP Inhibition Assay (Leukotriene B4 Production)
This assay measures the ability of a compound to inhibit the production of leukotriene B4 (LTB4) in stimulated human whole blood.
Principle: Calcium ionophore stimulates the production of leukotrienes in whole blood. A FLAP inhibitor will block this process, leading to a reduction in LTB4 levels, which can be quantified by ELISA.[25][26]
Materials:
-
Fresh human whole blood collected in heparinized tubes
-
Calcium ionophore A23187
-
Test isoxazole carboxylic acid compounds
-
A known FLAP inhibitor (e.g., MK-886) as a positive control
-
LTB4 ELISA kit
Procedure:
-
Pre-incubate whole blood with various concentrations of the test compounds or controls.
-
Stimulate leukotriene synthesis by adding calcium ionophore A23187.
-
After a defined incubation period, stop the reaction and separate the plasma by centrifugation.
-
Quantify the LTB4 concentration in the plasma using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of LTB4 synthesis for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Cyclooxygenase (COX) Enzymes: The Target of NSAIDs
Biological Rationale: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[26][27]
Mechanism of Action & SAR: Isoxazole-containing compounds have been developed as selective COX-2 inhibitors.[26][28][29][30] The isoxazole scaffold can be appropriately substituted to achieve high selectivity for the COX-2 active site over COX-1.[27][28]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a method to determine the inhibitory activity and selectivity of isoxazole carboxylic acids against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically or fluorometrically by monitoring the appearance of an oxidized product.[27][28][31][32][33]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid substrate
-
Colorimetric or fluorometric probe
-
Test isoxazole carboxylic acid compounds
-
Selective COX-1 and COX-2 inhibitors as controls (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
Microplate reader
Procedure:
-
Prepare separate assays for COX-1 and COX-2.
-
In a 96-well plate, add the assay buffer, heme, and the respective enzyme.
-
Add the test compounds at various concentrations and incubate for a defined period (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding arachidonic acid and the probe.
-
Measure the absorbance or fluorescence in kinetic mode.
-
Calculate the rate of reaction and the percent inhibition for each compound concentration against both enzymes.
-
Determine the IC50 values for COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).
Xanthine Oxidase: A Key Enzyme in Purine Metabolism and Gout
Biological Rationale: Xanthine oxidase is a critical enzyme in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[1][34][35][36][37][38] Overproduction of uric acid leads to hyperuricemia and gout. Inhibition of xanthine oxidase is a primary therapeutic strategy for managing these conditions.[1][39]
Mechanism of Action & SAR: 5-Phenylisoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase.[3][39] Molecular docking studies indicate that these compounds bind to the active site of the enzyme, with the carboxylic acid and other functional groups forming key interactions with amino acid residues.[3][39] For instance, the oxygen of the isoxazole ring can form hydrogen bonds with Ser876 and Thr1010.[39]
Quantitative Data Summary: Xanthine Oxidase Inhibition by Isoxazole Carboxylic Acids
| Compound ID | Modifications | Xanthine Oxidase IC50 (µM) | Reference |
| 6c | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid with N-substituent | 0.13 | [39] |
| 11a | 5-phenylisoxazole-3-carboxylic acid derivative | Submicromolar | [3] |
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This is a spectrophotometric assay to measure the inhibition of xanthine oxidase.
Principle: The assay measures the production of uric acid from xanthine, which can be monitored by the increase in absorbance at 295 nm.[1][5][24][40][41]
Materials:
-
Xanthine oxidase enzyme
-
Phosphate buffer (e.g., pH 7.5)
-
Xanthine substrate solution
-
Test isoxazole carboxylic acid compounds
-
Allopurinol as a positive control
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
In a UV-transparent plate or cuvette, add the phosphate buffer and the test compound at various concentrations.
-
Add the xanthine oxidase enzyme solution and incubate for a short period.
-
Initiate the reaction by adding the xanthine substrate solution.
-
Immediately measure the increase in absorbance at 295 nm over time.
-
Calculate the rate of uric acid formation.
-
Determine the percent inhibition and IC50 values as described in previous protocols.
-
Enzyme kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type).[35][39]
Carbonic Anhydrase: A Ubiquitous Metalloenzyme
Biological Rationale: Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[10][18][30][32]
Mechanism of Action & SAR: Isoxazole-containing compounds have been investigated as carbonic anhydrase inhibitors.[10][32] The SAR suggests that the type of aromatic ring and its substitution pattern on the isoxazole scaffold are important for inhibitory activity against different CA isoforms.[10]
Quantitative Data Summary: Carbonic Anhydrase Inhibition by Isoxazole Derivatives
| Compound ID | Modifications | CA IC50 (µM) | Reference |
| AC2 | Thiophene ring substituent | 112.3 | [10][32] |
| AC3 | Phenyl ring substituent | 228.4 | [10][32] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay for screening CA inhibitors.
Principle: The assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which is monitored spectrophotometrically at 405 nm.[12][29]
Materials:
-
Purified carbonic anhydrase isoenzyme (e.g., human CA II)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) substrate solution
-
Test isoxazole carboxylic acid compounds
-
Acetazolamide as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, the CA enzyme, and the test compound at various concentrations.
-
Pre-incubate for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate.
-
Immediately measure the absorbance at 405 nm in kinetic mode.
-
Calculate the rate of reaction and the percent inhibition.
-
Determine the IC50 values.
Neurological Disorders: Modulating Neurotransmitter Receptors
While less explored for isoxazole carboxylic acids specifically, the isoxazole scaffold is a key component of ligands for neurotransmitter receptors.
AMPA Receptors: Key Players in Excitatory Neurotransmission
Biological Rationale: α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Modulation of AMPA receptor activity is a potential therapeutic strategy for various neurological and psychiatric disorders.
Mechanism of Action & SAR: Isoxazole-carboxamide derivatives have been shown to modulate the activity of GluA2-containing AMPA receptors. These compounds can act as inhibitors, reducing ion flux through the receptor channel, which may be beneficial in conditions associated with excitotoxicity, such as Parkinson's disease.
Conclusion and Future Perspectives
The isoxazole carboxylic acid scaffold has proven to be a remarkably versatile platform for the development of potent and selective modulators of a wide range of therapeutic targets. The inherent physicochemical properties of this chemical class, combined with the potential for diverse substitutions, allow for fine-tuning of activity against enzymes and receptors involved in metabolic, inflammatory, oncogenic, and neurological disorders. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of novel isoxazole carboxylic acid-based drug candidates. Future research in this area will likely focus on leveraging advanced computational methods for rational design, exploring novel therapeutic targets, and advancing promising lead compounds through preclinical and clinical development. The continued exploration of isoxazole carboxylic acids holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.
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An In-depth Technical Guide to 5-(4-Methylphenyl)isoxazole-3-carboxylic acid: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methylphenyl)isoxazole-3-carboxylic acid is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its isoxazole core, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, serves as a valuable pharmacophore, imparting a unique set of physicochemical and biological properties. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, established and potential biological activities, and its utility as a key building block in the development of novel therapeutic agents. The presence of the carboxylic acid functional group enhances its solubility and provides a reactive handle for further chemical modifications, such as esterification and amidation, making it an attractive scaffold for creating diverse compound libraries.[1]
This document will explore the synthetic pathways to access this molecule, with a focus on the underlying chemical principles. Furthermore, it will critically review the existing literature on its anti-inflammatory, analgesic, and antimicrobial properties, offering insights into its potential mechanisms of action. Finally, this guide will highlight its application as a synthetic intermediate, showcasing its role in the construction of more complex and biologically active molecules.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 33282-21-2 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| Appearance | White crystals | [1] |
| Melting Point | 184-190 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, most commonly involving a 1,3-dipolar cycloaddition reaction as the key step for the formation of the isoxazole ring. This approach offers a high degree of regioselectivity and is adaptable to various substituted starting materials.
A plausible and efficient synthetic route is outlined below, based on established methodologies for the synthesis of isoxazole-3-carboxylic acids.
Workflow for the Synthesis of this compound
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chemical reactivity of the isoxazole ring in carboxylic acids
An In-Depth Technical Guide to the Chemical Reactivity of the Isoxazole Ring in Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry and organic synthesis. Its incorporation into molecular scaffolds, particularly when appended with a carboxylic acid functionality, gives rise to a fascinating interplay of stability and reactivity. This guide provides a comprehensive exploration of the chemical behavior of isoxazole carboxylic acids, delving into the nuanced reactivity of both the heterocyclic core and the acidic moiety. We will examine the principal reaction pathways, including the synthetically pivotal N-O bond cleavage, electrophilic and nucleophilic substitutions, and cycloaddition reactions. Furthermore, this document will elucidate the strategic use of isoxazoles as carboxylic acid bioisosteres in drug design. Through a synthesis of mechanistic insights and practical, field-proven protocols, this guide aims to equip researchers with the knowledge to effectively harness the synthetic potential of this privileged structural motif.
The Isoxazole Nucleus: A Privileged Scaffold in Chemistry
The isoxazole ring is a feature in numerous FDA-approved drugs, including the anti-inflammatory agent valdecoxib and the immunosuppressant leflunomide.[1][2] This prevalence is due to the ring's ability to engage in various biological interactions and its favorable physicochemical properties. The presence of a carboxylic acid group further enhances its utility, providing a handle for derivatization and influencing solubility and pharmacokinetic profiles. The electronic nature of the isoxazole ring is aromatic, though the weak N-O bond introduces a point of latent reactivity that can be exploited in synthesis.[2][3]
Synthesis of Isoxazole Carboxylic Acids: Building the Core Structure
A cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[4][5] This powerful and versatile method typically involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to construct the isoxazole ring.[4][6] The regioselectivity of this reaction is a key consideration and is influenced by the substituents on both the nitrile oxide and the alkyne.[6][7]
Experimental Protocol: Synthesis of 3-Phenylisoxazole-4-carboxylic Acid
This protocol outlines a common method for synthesizing an isoxazole carboxylic acid, which can then be used in further derivatization.[8][9]
Materials:
-
3-Phenyl-3-oxopropionate
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrochloric acid
-
Ethyl acetate
-
Water
Procedure:
-
Cyclization: A solution of 3-phenyl-3-oxopropionate is reacted with hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) in water to yield 3-phenylisoxazol-5(4H)-one.
-
Acetalization: The resulting isoxazolone is treated with DMF-DMA to form 4-((dimethylamino)methylene)-3-phenylisoxazol-5(4H)-one.
-
Ring Opening and Re-closure: The intermediate from step 2 undergoes hydrolysis of the lactone in alkaline conditions, followed by ring re-closure.
-
Acidification: Acidification of the reaction mixture with hydrochloric acid precipitates the desired 3-phenylisoxazole-4-carboxylic acid, which can be collected by filtration and purified.[9]
Reactivity Landscape of Isoxazole Carboxylic Acids
The chemical behavior of isoxazole carboxylic acids is twofold: reactions involving the carboxylic acid group and those involving the isoxazole ring itself.
Transformations of the Carboxylic Acid Group
The carboxylic acid moiety on the isoxazole ring undergoes typical transformations, providing a gateway to a diverse range of derivatives.[10]
-
Amidation: Coupling with amines to form amides is a common strategy in drug discovery to explore structure-activity relationships. This is often facilitated by standard coupling agents like EDC/HOBt.[10]
-
Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.[10]
-
Salt Formation: Treatment with a base will form the carboxylate salt, which can improve aqueous solubility.[10]
-
Decarboxylation: Under thermal conditions, the carboxylic acid group can be removed.[10][11]
Workflow for Isoxazole Carboxamide Synthesis
Caption: Synthesis of isoxazole carboxamides.
Core Reactivity of the Isoxazole Ring
The isoxazole ring, while aromatic, possesses unique reactivity patterns stemming from the inherent weakness of the N-O bond.
The facile cleavage of the N-O bond is a hallmark of isoxazole reactivity and a powerful tool in organic synthesis.[2][12] This transformation unmasks a β-amino enone or related functionality, providing access to a wide array of other molecular architectures.
Methods for N-O Bond Cleavage:
-
Reductive Cleavage: Catalytic hydrogenation using reagents like Raney nickel or palladium on carbon is a common method.[13][14] Other reducing agents such as LiAlH4, SmI2, and Mo(CO)6 have also been employed.[14]
-
Base-Mediated Cleavage: Strong bases can induce ring opening, particularly when the ring is activated by electron-withdrawing groups.[13] This is a key mechanism in the bioactivation of some isoxazole-containing prodrugs.[13]
-
Transition Metal-Catalyzed Cleavage: Earth-abundant metals like iron and copper, as well as precious metals, can catalyze the cleavage of the N-O bond, often leading to skeletal rearrangements and the formation of new heterocyclic systems like pyrroles and pyridines.[12][15]
Caption: Reductive N-O bond cleavage of an isoxazole.
This protocol describes a general procedure for the hydrogenation of an isoxazole to a β-amino enone.[13]
Materials:
-
Substituted isoxazole (e.g., ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate)
-
Palladium on charcoal (10 mol%)
-
Ethanol
-
Hydrogen gas supply
Procedure:
-
A suspension of the isoxazole derivative and palladium on charcoal in ethanol is prepared in a flask suitable for hydrogenation.
-
The flask is evacuated and backfilled with hydrogen gas (1 atm).
-
The mixture is stirred at ambient temperature under a hydrogen atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through celite to remove the catalyst.
-
The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the desired ring-opened product.[13]
Beyond simple N-O bond cleavage, isoxazoles can undergo more complex transformations:
-
Photochemical Rearrangements: UV irradiation can induce the isomerization of isoxazoles to highly reactive intermediates like carbonyl-2H-azirines, which can then rearrange to form oxazoles.[16] The efficiency of this process is governed by the substituents on the isoxazole ring.[16]
-
Ring-Opening Fluorination: Treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® can lead to a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds.[17][18] This provides a novel route to complex fluorine-containing molecules.[17]
-
Domino Isomerization: Under iron(II) catalysis, certain 4-acyl-5-alkoxyisoxazoles can undergo a domino isomerization to produce isoxazole-4-carboxylic acid derivatives.[19][20]
While the isoxazole ring is relatively stable, it can undergo substitution reactions:
-
Electrophilic Substitution: Reactions such as nitration and halogenation can occur on the isoxazole ring, demonstrating its aromatic character.[3]
-
Directed Metalation: The use of strong bases like n-butyllithium allows for deprotonation at the 4-position, creating a nucleophilic center that can react with various electrophiles, such as carbon dioxide to form a carboxylic acid.[10][21] This is a powerful method for the functionalization of the C4 position.[21]
-
Nucleophilic Substitution: When a good leaving group (e.g., a halogen) is present at the 5-position, it can be displaced by nucleophiles.[10][21]
The isoxazole ring can participate as a diene in inverse electron-demand hetero-Diels-Alder reactions. For instance, reaction with enamines in the presence of a Lewis acid can lead to the formation of substituted pyridines.[22]
The Isoxazole Ring as a Carboxylic Acid Bioisostere
In drug design, the replacement of a carboxylic acid with a bioisostere is a common strategy to improve pharmacokinetic properties such as membrane permeability and metabolic stability.[23][24] Certain isoxazole derivatives, particularly 3-hydroxyisoxazoles, are effective bioisosteres for carboxylic acids.[24] They are planar, have similar pKa values (around 4-5), and can engage in similar interactions with biological targets.[24] The 3-hydroxyisoxazole moiety is found in the naturally occurring amino acid ibotenic acid and has been extensively used in the development of GABA and glutamate receptor modulators.[24]
Caption: Isoxazole as a carboxylic acid bioisostere.
Quantitative Data Summary
| Reaction Type | Reagents/Conditions | Product(s) | Yield Range | Reference |
| N-O Bond Cleavage | H₂, Raney Ni/AlCl₃, aq. MeOH | β-Hydroxyketones | 66-95% | [14] |
| Ring-Opening Fluorination | Selectfluor® | α-Fluorocyanoketones | Moderate | [17] |
| Domino Isomerization | Fe(II) catalyst, dioxane, 105 °C | Isoxazole-4-carboxylates | Good | [19][20] |
| Directed Metalation | n-BuLi, then CO₂ | Isoxazole-4-carboxylic acid | ~80% | [21] |
Conclusion
The is rich and multifaceted. The carboxylic acid group provides a versatile handle for derivatization through standard transformations, while the isoxazole core offers a unique set of reactions centered around the lability of the N-O bond. This latent reactivity allows for the transformation of the isoxazole ring into a variety of other functional groups and heterocyclic systems, making it a powerful synthetic intermediate. Furthermore, the ability of certain isoxazole derivatives to act as bioisosteres for carboxylic acids solidifies their importance in modern drug discovery. A thorough understanding of these reactivity principles is essential for any scientist working to design and synthesize novel molecules for therapeutic applications.
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Early-Stage Research and Evaluation of 5-(p-tolyl)isoxazole-3-carboxylic acid: A Technical Guide
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a versatile scaffold for a wide array of pharmacologically active molecules.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide focuses on a specific, promising derivative: 5-(p-tolyl)isoxazole-3-carboxylic acid. The strategic placement of the p-tolyl group at the 5-position and the carboxylic acid at the 3-position creates a molecule with significant potential for targeted therapeutic interventions.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals embarking on the early-stage investigation of this compound. It provides a logical framework for its synthesis, characterization, and preclinical evaluation, grounded in established scientific principles and methodologies. The protocols and mechanistic insights detailed herein are designed to be self-validating, promoting reproducibility and robust data generation.
Synthesis and Characterization of 5-(p-tolyl)isoxazole-3-carboxylic acid
The synthesis of 5-(p-tolyl)isoxazole-3-carboxylic acid is most effectively achieved through a two-step process: a 1,3-dipolar cycloaddition to form the ethyl ester intermediate, followed by a saponification reaction to yield the final carboxylic acid.[5] This approach is favored for its reliability and scalability in a research setting.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 5-(p-tolyl)isoxazole-3-carboxylic acid.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
-
Reaction Setup: To a stirred solution of p-tolylacetylene (1.0 equivalent) in dry toluene (10 volumes) in a round-bottom flask under a nitrogen atmosphere, add ethyl chlorooximidoacetate (1.1 equivalents).
-
Base Addition: Slowly add triethylamine (1.2 equivalents) to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
Step 2: Synthesis of 5-(p-tolyl)isoxazole-3-carboxylic acid (Saponification)
-
Dissolution: Dissolve the purified ethyl 5-(p-tolyl)isoxazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Base Hydrolysis: Add sodium hydroxide (2.0 equivalents) to the solution and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[5]
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of 1N hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(p-tolyl)isoxazole-3-carboxylic acid.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the p-tolyl group appearing as two doublets. A singlet for the isoxazole ring proton. A singlet for the methyl protons of the tolyl group. A broad singlet for the carboxylic acid proton.[6][7] |
| ¹³C NMR | Resonances corresponding to the carboxylic acid carbon, the isoxazole ring carbons, and the aromatic and methyl carbons of the p-tolyl group.[8] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₁H₉NO₃. |
| FT-IR | Characteristic absorption bands for the C=O of the carboxylic acid, C=N of the isoxazole ring, and aromatic C-H stretches. |
| Melting Point | A sharp melting point range, indicative of high purity. |
Potential Mechanisms of Action in Oncology
Isoxazole derivatives exert their anticancer effects through a variety of mechanisms, often by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][3][4] For 5-(p-tolyl)isoxazole-3-carboxylic acid, several putative mechanisms can be investigated based on the known activities of related compounds.
Inhibition of Protein Kinases
Many isoxazole-containing compounds function as potent inhibitors of protein kinases, which are critical regulators of cancer cell signaling.[9][10]
Caption: Potential inhibition of receptor tyrosine kinase signaling pathways.
One key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11] By inhibiting VEGFR2, 5-(p-tolyl)isoxazole-3-carboxylic acid could potentially starve tumors and prevent their growth and metastasis. Other kinases, such as those in the JNK pathway, which are involved in cancer cell proliferation and survival, also represent potential targets.[12]
Induction of Apoptosis
The introduction of an isoxazole moiety into a molecular structure has been shown to induce apoptosis (programmed cell death) in tumor cells.[3][4]
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The Architectural Blueprint of a Privileged Scaffold: An In-depth Technical Guide to the Pharmacophore of 5-Phenylisoxazole-3-Carboxylic Acid Analogs
Introduction: The Versatility of the Isoxazole Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 5-phenylisoxazole-3-carboxylic acid scaffold is a prime example of such a versatile core, demonstrating a remarkable breadth of biological activities.[1] This guide provides an in-depth exploration of the pharmacophoric features of these analogs, delving into the nuanced structure-activity relationships (SAR) that govern their efficacy. By understanding the key chemical attributes and their spatial orientations, researchers can rationally design and synthesize novel derivatives with enhanced potency and selectivity. This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering not only a theoretical understanding but also practical, field-proven insights into the synthesis and evaluation of these promising compounds.
Deconstructing the Pharmacophore: Key Architectural Elements
The biological activity of 5-phenylisoxazole-3-carboxylic acid analogs is a composite of the contributions from its three primary components: the isoxazole ring, the rotatable phenyl group at the 5-position, and the carboxylic acid moiety at the 3-position. A comprehensive understanding of their individual and synergistic roles is paramount for effective drug design.
The Isoxazole Ring: A Bioisosteric Anchor and Metabolic Sentinel
The isoxazole ring is more than just a central scaffold; it is a key player in the pharmacodynamic and pharmacokinetic profile of these molecules. As a five-membered aromatic heterocycle containing both nitrogen and oxygen, it offers a unique electronic distribution and geometry. It often serves as a bioisostere for other functional groups, such as amides or esters, while providing improved metabolic stability. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, anchoring the molecule within the active site of a target protein.
The 5-Phenyl Ring: A Gateway to Selectivity and Potency
The phenyl ring at the 5-position of the isoxazole core is a critical determinant of both potency and selectivity. The nature, position, and size of substituents on this ring can dramatically influence the compound's interaction with its biological target.
Structure-Activity Relationship (SAR) Insights:
Studies on xanthine oxidase inhibitors have provided valuable insights into the SAR of this part of the scaffold.[1][2]
-
Substituent Effects: The electronic properties of the substituents play a significant role. For instance, derivatives with a cyano (CN) group on the phenyl ring are generally more potent xanthine oxidase inhibitors than those with a nitro (NO2) group.[1]
-
Positional Isomerism: The position of the substituent on the phenyl ring is also crucial. For both cyano and nitro substituents, the meta-position (3-position) on the phenyl ring appears to be the most favorable for xanthine oxidase inhibitory activity.[1]
These findings underscore the importance of a systematic exploration of the substitution pattern on the 5-phenyl ring to optimize the biological activity of these analogs.
The 3-Carboxylic Acid: The Linchpin for Target Engagement
The carboxylic acid group at the 3-position is arguably the most critical functional group for the biological activity of many analogs within this class. Its acidic proton and the potential for ionic interactions and hydrogen bonding make it a powerful anchoring point to the target protein.
The Indispensable Role of the Carboxylic Acid:
In the context of xanthine oxidase inhibition, the free carboxylic acid is crucial for activity. Esterification of this group generally leads to a decrease in potency, suggesting that the charged carboxylate is essential for a strong interaction with the enzyme's active site.[1] This observation is a common theme in drug design, where a well-positioned acidic group can form a key salt bridge or hydrogen bond network with basic residues in the target protein.
Visualizing the Pharmacophore: A Generalized Model
To consolidate these observations, a general pharmacophore model for 5-phenylisoxazole-3-carboxylic acid analogs can be proposed. This model highlights the essential chemical features and their spatial relationships required for biological activity.
Caption: Generalized pharmacophore model for 5-phenylisoxazole-3-carboxylic acid analogs.
Synthetic Strategies: Building the Core Scaffold
The synthesis of 5-phenylisoxazole-3-carboxylic acid analogs is typically achieved through a multi-step process. A general and reliable method involves the cyclization of a chalcone precursor, followed by hydrolysis of the resulting ester.
Experimental Protocol: Synthesis of 5-Phenylisoxazole-3-carboxylic Acid
This protocol outlines a two-step synthesis starting from the corresponding ethyl ester.[3]
Method 1: Hydrolysis of Ethyl 5-Phenylisoxazole-3-carboxylate [3]
-
Dissolution: Dissolve ethyl 5-phenylisoxazole-3-carboxylate (1.0 equivalent) in ethanol in a suitable reaction vessel.
-
Base Addition: To the stirred solution at room temperature, add a 2M aqueous solution of sodium hydroxide (1.5 equivalents).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 minutes.
-
Acidification: After completion, acidify the reaction mixture with 2N HCl.
-
Isolation: The resulting solid precipitate is filtered, washed with water, and dried to yield 5-phenylisoxazole-3-carboxylic acid.
Caption: Workflow for the hydrolysis of ethyl 5-phenylisoxazole-3-carboxylate.
Biological Evaluation: From Benchtop to Biological Insights
The diverse biological activities of 5-phenylisoxazole-3-carboxylic acid analogs necessitate a range of in vitro and in vivo assays for their evaluation.
Xanthine Oxidase Inhibition Assay
A common method to assess the inhibitory potential of these compounds against xanthine oxidase is a spectrophotometric assay.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
-
Preparation: Prepare a reaction mixture containing phosphate buffer, the test compound (at various concentrations), and xanthine (the substrate).
-
Initiation: Initiate the reaction by adding a solution of xanthine oxidase.
-
Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 295 nm) corresponding to the formation of uric acid.
-
Calculation: Determine the percentage of inhibition by comparing the rate of uric acid formation in the presence and absence of the inhibitor. IC50 values are then calculated from the dose-response curves.[1]
Data Presentation: Xanthine Oxidase Inhibitory Activity
The following table summarizes the xanthine oxidase inhibitory activity of a series of 5-phenylisoxazole-3-carboxylic acid derivatives.
| Compound | R (on Phenyl Ring) | IC50 (μM)[1] |
| 5a | 2-CN | 1.86 |
| 5b | 3-CN | 0.83 |
| 5c | 4-CN | 1.25 |
| 5d | 3-NO2 | 4.21 |
| 5e | 4-NO2 | 6.33 |
| 11a | 2-CN (Ethyl Ester) | 1.12 |
| 11b | 3-CN (Ethyl Ester) | 0.45 |
| 11c | 4-CN (Ethyl Ester) | 0.98 |
| 11d | 3-NO2 (Ethyl Ester) | 2.57 |
| 11e | 4-NO2 (Ethyl Ester) | 3.89 |
| Allopurinol | - | 2.43 |
Anticancer Activity and the JAK/STAT Pathway
While direct inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway by 5-phenylisoxazole-3-carboxylic acid derivatives is an area of ongoing research, the isoxazole scaffold is present in many kinase inhibitors.[1] The aberrant activation of the JAK/STAT pathway is a hallmark of many cancers, making it a compelling target for drug development.[1]
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An In-Depth Technical Guide to the Initial Bioactivity Screening of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid
Introduction: The Rationale for Screening 5-(4-Methylphenyl)isoxazole-3-carboxylic acid
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known to be a core component in a variety of pharmacologically active agents.[1][2][3] Derivatives of isoxazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antiproliferative properties.[2][4][5] The subject of this guide, this compound, is a synthetic compound featuring this key isoxazole ring. Its structural characteristics, specifically the presence of the carboxylic acid group and the 4-methylphenyl moiety, suggest its potential as an intermediate in the synthesis of novel therapeutic agents, particularly in the realm of anti-inflammatory and analgesic drugs.[6]
This technical guide outlines a comprehensive and logical workflow for the initial bioactivity screening of this compound. The proposed screening cascade is designed to efficiently assess its cytotoxic, anti-inflammatory, and antioxidant potential, while also providing a preliminary evaluation of its drug-like properties through essential ADME/Tox profiling. As a Senior Application Scientist, the following sections are structured to not only provide detailed protocols but also to elucidate the scientific reasoning behind each experimental choice, ensuring a robust and self-validating screening process.
A Tiered Approach to Bioactivity Screening
A hierarchical screening strategy is essential for the efficient evaluation of a novel compound. This approach prioritizes cost-effective, high-throughput in vitro assays in the initial stages to identify promising activities, followed by more complex and physiologically relevant cell-based assays.
Diagram: Tiered Bioactivity Screening Workflow
Caption: Simplified diagram of the LPS-induced TNF-α signaling pathway in macrophages.
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. [4]2. Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for a defined period (e.g., 4-24 hours) to induce TNF-α production. [2][4]4. Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions. [6]6. Data Analysis: Determine the effect of the compound on TNF-α release compared to the LPS-stimulated control.
Tier 3: Preliminary ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to identify potential liabilities that could hinder its development. [7][8][9]In vitro assays provide valuable preliminary data for these parameters. [10][9] Table 4: Key In Vitro ADME/Tox Assays
| Parameter | Assay | Rationale |
| Absorption | Parallel Artificial Membrane Permeability Assay (PAMPA) | Predicts passive intestinal absorption. [11][12] |
| Metabolism | Liver Microsomal Stability Assay | Assesses the rate of metabolism by liver enzymes. [11][13] |
| Toxicity | Cytochrome P450 (CYP) Inhibition Assay | Identifies potential for drug-drug interactions. [5] |
These assays are typically conducted in a high-throughput format and provide essential data to guide further lead optimization.
Conclusion and Future Directions
This technical guide presents a structured and scientifically grounded approach for the initial bioactivity screening of this compound. The proposed workflow, progressing from broad in vitro assessments to more specific cell-based assays and preliminary ADME/Tox profiling, allows for a comprehensive and efficient evaluation of the compound's therapeutic potential. Positive results from this screening cascade would warrant further investigation, including more detailed mechanistic studies, lead optimization to improve potency and drug-like properties, and eventual evaluation in in vivo models of disease. The integration of robust methodologies and a logical screening hierarchy is paramount for making informed decisions in the early stages of drug discovery.
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The Cornerstone of Modern Drug Discovery: A Technical Guide to the Fundamental Chemistry of Substituted Isoxazole-3-Carboxylic Acids
For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold represents a privileged heterocyclic motif. Its unique electronic properties, metabolic stability, and synthetic tractability have cemented its role in a multitude of approved therapeutics. This guide provides an in-depth exploration of the fundamental chemistry of a particularly vital subclass: substituted isoxazole-3-carboxylic acids. Moving beyond a simple recitation of facts, this document delves into the causality behind synthetic choices, the nuances of their reactivity, and the strategic application of their physicochemical properties in the design of novel therapeutic agents.
The Isoxazole-3-Carboxylic Acid Core: A Privileged Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts a unique combination of properties to a molecule.[1] The inclusion of a carboxylic acid group at the 3-position further enhances its utility, providing a handle for forming amides, esters, and other derivatives, which is crucial for modulating pharmacokinetic and pharmacodynamic properties.[2][3] This strategic combination has led to the development of numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial agents.[4][5][6]
Key Physicochemical Properties and Their Implications in Drug Design:
| Property | Typical Range/Characteristic | Implication in Drug Development |
| pKa | ~3-4 | The acidic nature of the carboxylic acid allows for salt formation, which can improve solubility and bioavailability. It also provides a key interaction point with biological targets. |
| LogP | Variable, depending on substituents | The lipophilicity can be fine-tuned by varying the substituents on the isoxazole ring, allowing for optimization of cell permeability and target engagement. |
| Metabolic Stability | Generally high | The isoxazole ring is often resistant to metabolic degradation, leading to improved in vivo half-life of drug candidates. |
| Hydrogen Bonding | Acceptor (N, O) and Donor (COOH) | The ability to participate in hydrogen bonding is critical for binding to protein targets. The carboxylic acid is a strong hydrogen bond donor and acceptor. |
Strategic Synthesis of Substituted Isoxazole-3-Carboxylic Acids
The construction of the isoxazole-3-carboxylic acid core can be approached through several strategic synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
The Workhorse: [3+2] Cycloaddition of Nitrile Oxides
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is one of the most powerful and versatile methods for constructing the isoxazole ring.[7][8][9][10] To synthesize isoxazole-3-carboxylic acids, an alkyne bearing a carboxylate group or a precursor is typically employed.
Mechanism of the [3+2] Cycloaddition:
The reaction proceeds through a concerted pericyclic mechanism, where the nitrile oxide (the 1,3-dipole) reacts with the alkyne (the dipolarophile) to form the five-membered isoxazole ring in a single step. The regioselectivity of the reaction is a key consideration, and is influenced by both steric and electronic factors of the substituents on both the nitrile oxide and the alkyne.
Figure 1: Generalized workflow for the synthesis of isoxazole-3-carboxylates via 1,3-dipolar cycloaddition.
In-Situ Generation of Nitrile Oxides:
Nitrile oxides are generally unstable and are therefore generated in situ from precursors such as aldoximes or hydroximoyl chlorides. A common method involves the oxidation of an aldoxime using an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl).
Condensation with β-Ketoesters: A Classic Approach
Another widely used method involves the condensation of a β-ketoester with hydroxylamine.[11] This approach is particularly useful for accessing isoxazoles with specific substitution patterns at the 4- and 5-positions. The initial condensation is followed by cyclization and dehydration to afford the aromatic isoxazole ring.
Experimental Protocol: Synthesis of 3-Methylisoxazole-4-carboxylic acid [11]
This protocol provides a representative example of the synthesis of a substituted isoxazole-4-carboxylic acid, a closely related and equally important scaffold. The principles are readily adaptable for the synthesis of 3-carboxylic acid derivatives.
Step 1: Cyclization to form 3-Methyl-4-hydroisoxazol-5-one
-
To a solution of sodium carbonate (53 g, 0.5 mol) in 1.5 L of water, stir for 30 minutes until fully dissolved.
-
Add hydroxylamine hydrochloride (69.5 g, 1 mol) in portions. Stir for another 30 minutes until gas evolution ceases.
-
Slowly add methyl acetoacetate (130 g, 1 mol) dropwise to the reaction mixture.
-
Stir the mixture at room temperature overnight.
-
Extract the reaction mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-methyl-4-hydroisoxazol-5-one as a colorless oil.
Step 2: Formation of 4-Dimethylaminomethylene-3-methyl-4-hydroisoxazol-5-one
-
To the crude 3-methyl-4-hydroisoxazol-5-one, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture, which will result in the formation of the enamine intermediate.
Step 3: Ring Opening, Recyclization, and Acidification
-
Treat the intermediate from Step 2 with an aqueous base (e.g., NaOH) to induce lactone hydrolysis and subsequent ring opening.
-
The reaction mixture is then allowed to re-close to form the isoxazole ring.
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the final product, 3-methylisoxazole-4-carboxylic acid.
The Reactive Nature of the Isoxazole Ring: A Double-Edged Sword
While the isoxazole ring is generally considered stable, its inherent N-O bond weakness makes it susceptible to cleavage under certain conditions.[12] This reactivity can be both a challenge and a synthetic opportunity.
Reductive Ring Opening
Catalytic hydrogenation is a common method for the reductive cleavage of the isoxazole N-O bond, typically yielding β-enamino ketones or related compounds.[13][14] This transformation is highly valuable for accessing acyclic structures that would be difficult to synthesize otherwise.
Figure 2: Reductive cleavage of the isoxazole ring to yield a β-enaminone.
Base- and Nucleophile-Induced Ring Opening
Strong bases or nucleophiles can also induce the cleavage of the isoxazole ring, particularly when the ring is activated by electron-withdrawing groups. This reactivity must be considered when planning synthetic steps involving basic conditions.
Photochemical and Thermal Rearrangements
Under photochemical or thermal conditions, isoxazoles can undergo rearrangement to form oxazoles.[12] This transformation provides a synthetic route to a different class of heterocycles.
Applications in Drug Discovery: Tailoring the Scaffold for Therapeutic Success
The substituted isoxazole-3-carboxylic acid motif is a cornerstone in the design of a wide array of therapeutic agents. The ability to readily modify the substituents at various positions allows for the fine-tuning of a compound's pharmacological profile.
Structure-Activity Relationship (SAR) Insights:
-
Amide Derivatives: The carboxylic acid at the 3-position is frequently converted to an amide to modulate activity and pharmacokinetic properties. For example, isoxazole-3-carboxamides have been explored as potent TRPV1 antagonists.[1][3] The nature of the amine component can significantly impact potency and solubility.
-
Substituents on the Ring: The substituents at the 4- and 5-positions of the isoxazole ring play a crucial role in target binding and selectivity. For instance, in a series of 4,5-diarylisoxazol-3-carboxylic acids developed as leukotriene biosynthesis inhibitors, the nature and position of the aryl groups were critical for potent activity.[1]
-
Bioisosteric Replacement: The isoxazole-3-carboxylic acid moiety itself can act as a bioisostere for other functional groups, contributing to improved drug-like properties.
Conclusion: A Versatile and Enduring Scaffold
The fundamental chemistry of substituted isoxazole-3-carboxylic acids offers a rich and versatile platform for the modern drug hunter. A deep understanding of their synthesis, reactivity, and physicochemical properties is paramount for the rational design of novel therapeutics. The ability to strategically manipulate this scaffold through a variety of chemical transformations ensures its continued relevance and importance in the ongoing quest for new and effective medicines. This guide has provided a framework for understanding the core principles governing this important class of molecules, empowering researchers to harness their full potential in the development of the next generation of pharmaceuticals.
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 5-(4-Methylphenyl)isoxazole-3-carboxylic Acid: An Application Note for Researchers
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and structural rigidity make it a privileged scaffold in the design of pharmacologically active agents. Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][5] Specifically, 5-(4-Methylphenyl)isoxazole-3-carboxylic acid is a key intermediate in the synthesis of more complex bioactive molecules, finding applications in both pharmaceutical and agrochemical research.[5] The carboxylic acid moiety provides a versatile handle for further chemical modifications, such as amidation and esterification, which are fundamental reactions in the development of new therapeutic agents.[5]
This application note provides a detailed, step-by-step protocol for the synthesis of this compound. The described methodology is based on a robust and widely applicable [3+2] cycloaddition reaction, followed by the hydrolysis of the resulting ester.[6][7][8] The rationale behind each experimental step is elucidated to provide researchers with a comprehensive understanding of the synthesis pathway.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process:
-
[3+2] Dipolar Cycloaddition: This key step involves the reaction of a nitrile oxide with an alkyne to construct the isoxazole ring.[3][6][7] This method is highly effective for the regioselective formation of 3,5-disubstituted isoxazoles.[9]
-
Ester Hydrolysis: The resulting isoxazole-3-carboxylate ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.[10][11]
This synthetic route is advantageous due to its high efficiency, operational simplicity, and the commercial availability of the starting materials.
Visualizing the Synthesis Pathway
The following diagram illustrates the overall synthetic transformation from the starting materials to the final product.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step procedure for the synthesis.
Part 1: Synthesis of Ethyl 5-(4-methylphenyl)isoxazole-3-carboxylate
This initial step focuses on the construction of the isoxazole ring via a [3+2] cycloaddition reaction. The in-situ generation of the nitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate is a key feature of this protocol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | 151.55 | 1.52 g | 10.0 |
| 1-Ethynyl-4-methylbenzene | 116.16 | 1.16 g | 10.0 |
| Triethylamine (Et₃N) | 101.19 | 1.52 mL | 11.0 |
| Toluene, anhydrous | - | 50 mL | - |
| Ethyl acetate | - | - | - |
| Hexane | - | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.52 g, 10.0 mmol) and 1-ethynyl-4-methylbenzene (1.16 g, 10.0 mmol) in anhydrous toluene (50 mL).
-
Base Addition: Slowly add triethylamine (1.52 mL, 11.0 mmol) to the stirred solution at room temperature. The triethylamine acts as a base to facilitate the in-situ generation of the nitrile oxide from the hydroximoyl chloride.
-
Cycloaddition Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After cooling the reaction mixture to room temperature, wash it sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL). The aqueous washes remove unreacted starting materials and salts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., a gradient of 5% to 20% ethyl acetate in hexane).
-
Characterization: The purified ethyl 5-(4-methylphenyl)isoxazole-3-carboxylate is obtained as a white solid. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Part 2: Synthesis of this compound
The final step involves the saponification of the ester to the desired carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (from Part 1) | Moles (mmol) |
| Ethyl 5-(4-methylphenyl)isoxazole-3-carboxylate | 231.25 | ~2.08 g | ~9.0 |
| Sodium hydroxide (NaOH) | 40.00 | 0.72 g | 18.0 |
| Ethanol (EtOH) | - | 30 mL | - |
| Water (H₂O) | - | 15 mL | - |
| 2 M Hydrochloric acid (HCl) | - | As needed | - |
| Ethyl acetate | - | - | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the ethyl 5-(4-methylphenyl)isoxazole-3-carboxylate (assuming a 90% yield from Part 1, ~2.08 g, ~9.0 mmol) in a mixture of ethanol (30 mL) and water (15 mL).
-
Hydrolysis: Add sodium hydroxide (0.72 g, 18.0 mmol) to the solution and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC to confirm the disappearance of the starting ester.[10]
-
Acidification: After the hydrolysis is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (20 mL) and cool it in an ice bath. Carefully acidify the solution to a pH of approximately 2 by the dropwise addition of 2 M HCl. The carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a white crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Discussion of Critical Parameters and Mechanistic Insights
-
In-situ Nitrile Oxide Generation: The use of triethylamine to generate the nitrile oxide in situ from the corresponding hydroximoyl chloride is a crucial aspect of this synthesis. This method avoids the isolation of the potentially unstable nitrile oxide intermediate.[6][9] The reaction proceeds via an E2 elimination mechanism.
-
Regioselectivity of Cycloaddition: The [3+2] cycloaddition of a nitrile oxide with a terminal alkyne generally leads to the formation of the 3,5-disubstituted isoxazole as the major regioisomer. This regioselectivity is governed by both steric and electronic factors of the reacting species.[7][12]
-
Hydrolysis Conditions: Basic hydrolysis (saponification) is the preferred method for converting the ester to the carboxylic acid in this case.[11] It is an irreversible process, which helps to drive the reaction to completion. Acid-catalyzed hydrolysis is a reversible process and may require a large excess of water to achieve high yields.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield in the cycloaddition step | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Monitor the reaction closely by TLC and adjust the reaction time accordingly. Purify the starting materials if necessary. |
| Formation of regioisomers | Lack of complete regioselectivity. | While the 3,5-disubstituted product is favored, minor amounts of the 3,4-isomer may form. Careful purification by column chromatography is essential. |
| Incomplete hydrolysis of the ester | Insufficient base or reaction time. | Use a slight excess of NaOH and monitor the reaction by TLC. Gently warming the reaction mixture can also increase the rate of hydrolysis. |
| Difficulty in precipitating the final acid | The product is too soluble in the aqueous medium. | After acidification, if precipitation is incomplete, extract the aqueous layer with a suitable organic solvent like ethyl acetate. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and critical experimental parameters, researchers can successfully synthesize this valuable building block for applications in drug discovery and materials science. The provided troubleshooting guide should assist in overcoming common experimental challenges.
References
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- Gooljarsingh, L. T., & Breitenbucher, J. G. (2006). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.
- Fleming, P. E., & Blank, B. R. (2017). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules, 22(9), 1437. [Link]
- Li, Y., Wang, Y., Zhang, Y., Wang, X., & Wang, J. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2565. [Link]
- ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction.
- Kumar, P. S., Kumar, Y. N., & Kumar, B. S. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(4). [Link]
- Wallace, J. M., & De, S. K. (2011). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Tetrahedron Letters, 52(33), 4336-4339. [Link]
- Tsegaye, T. S., & Ayele, T. M. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(1), 193. [Link]
- Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES.
- Kapubalu, S. K., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122.
- Gollapalli, N., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2622-2630.
- Çelik, T., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1645-1653. [Link]
- ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?
- Carta, A., et al. (2006). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Il Farmaco, 61(4), 343-350. [Link]
- Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.
- ResearchGate. (n.d.). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
- Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577. [Link]
- ChemSynthesis. (n.d.). 5-(4-methylphenyl)isoxazole.
- KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II.
- Wróblewska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]
Sources
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Application Notes and Protocols for the Synthetic Elaboration of the Isoxazole Nucleus
Abstract: The isoxazole ring is a cornerstone five-membered heterocycle in modern medicinal chemistry and materials science, integral to numerous clinically approved drugs and advanced materials.[1][2][3][4] Its value stems from its unique electronic properties, ability to act as a bioisostere for other functional groups, and its role as a versatile synthetic intermediate.[5][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and contemporary experimental procedures for isoxazole ring formation. We move beyond simple step-by-step instructions to explain the causality behind methodological choices, ensuring both scientific integrity and practical applicability. Protocols for foundational strategies, such as 1,3-dipolar cycloaddition and condensation reactions, are presented alongside advanced green chemistry approaches that leverage microwave and ultrasound technologies for enhanced efficiency and sustainability.[7][8][9]
Foundational Synthetic Strategies: The Pillars of Isoxazole Synthesis
Two classical methods form the bedrock of isoxazole synthesis: the [3+2] cycloaddition of a nitrile oxide with an alkyne, and the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[5][10] Understanding these pathways is crucial for any chemist working with this scaffold.
Method A: 1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides
The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and versatile method for constructing the isoxazole ring.[11][12] The reaction involves the concerted, pericyclic addition of a nitrile oxide (the 1,3-dipole) across the π-system of an alkyne (the dipolarophile) to directly form the aromatic isoxazole ring.[13][14]
Causality & Mechanistic Insight: The reaction proceeds through a concerted [π4s + π2s] cycloaddition mechanism, ensuring high stereospecificity.[15] A key practical challenge is the instability of nitrile oxides, which are prone to dimerization. Therefore, they are almost always generated in situ from more stable precursors, most commonly aldoximes, through oxidation.[13] Common oxidants like sodium hypochlorite (household bleach) or N-chlorosuccinimide (NCS) are effective for this transformation. The regioselectivity of the addition is governed by frontier molecular orbital (FMO) theory, though steric factors can also play a significant role, particularly with bulky substituents.[11]
Protocol 1: Synthesis of 3,5-Disubstituted Isoxazole via In Situ Nitrile Oxide Generation
This protocol describes the reaction of an aldoxime with an alkyne using sodium hypochlorite as the oxidant.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): 11 mmol
-
Sodium Acetate (NaOAc): 12 mmol
-
Ethanol (EtOH), Water (H₂O)
-
Terminal Alkyne (e.g., Phenylacetylene): 10 mmol
-
Dichloromethane (DCM): 50 mL
-
Triethylamine (Et₃N): 10 mmol
-
Aqueous Sodium Hypochlorite (NaOCl, ~10-15% solution): 15 mL
Procedure:
Part A: Aldoxime Synthesis
-
In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol), hydroxylamine hydrochloride (11 mmol), and sodium acetate (12 mmol) in a 1:1 mixture of ethanol and water (40 mL).
-
Stir the mixture at room temperature for 40-60 minutes.[13] The formation of the oxime product can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add 50 mL of cold water to precipitate the aldoxime.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically used in the next step without further purification.
Part B: Cycloaddition
-
In a 250 mL flask, dissolve the dried aldoxime (10 mmol) and the terminal alkyne (10 mmol) in 50 mL of DCM.
-
Add triethylamine (10 mmol) to the solution.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add the aqueous sodium hypochlorite solution dropwise over 30 minutes with vigorous stirring. The in situ generation of the nitrile oxide from the oxime is an exothermic process, and maintaining a low temperature is critical to prevent dimerization.[13]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2x25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) to yield the pure 3,5-disubstituted isoxazole.
| Entry | Aldoxime | Alkyne | Oxidant | Yield (%) | Reference |
| 1 | Benzaldehyde Oxime | Phenylacetylene | NaOCl | 75-85 | [13] |
| 2 | 4-Chlorobenzaldehyde Oxime | 1-Heptyne | NaOCl | 68 | [13] |
| 3 | 4-Methoxybenzaldehyde Oxime | Ethyl Propiolate | NCS | 82 | [16] |
Method B: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
This classical method provides a straightforward and atom-economical route to 3,5-disubstituted isoxazoles.[5][17] The reaction involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound, such as a β-diketone or β-ketoester, followed by an intramolecular cyclization and dehydration to form the aromatic ring.[18]
Causality & Mechanistic Insight: The reaction begins with the nucleophilic attack of the more nucleophilic nitrogen atom of hydroxylamine onto one of the carbonyl groups.[17] This is followed by cyclization, where the hydroxyl group attacks the second carbonyl, and a final dehydration step yields the isoxazole. The key factor influencing the outcome is regioselectivity . With an unsymmetrical 1,3-dicarbonyl, two different regioisomers can be formed. The regiochemical outcome is highly dependent on the reaction conditions (pH) and the electronic nature of the substituents on the dicarbonyl compound.[19][20] Generally, under acidic conditions, the more reactive carbonyl (less sterically hindered or more electrophilic) is attacked first, while basic conditions can lead to different selectivity.
Protocol 2: Synthesis of 3,5-Dimethylisoxazole from Acetylacetone
This protocol details the synthesis of a simple, symmetrical isoxazole.
Materials:
-
Acetylacetone (2,4-pentanedione): 10 mmol
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): 10 mmol
-
Sodium Hydroxide (NaOH): 10 mmol
-
Ethanol (EtOH): 30 mL
-
Water (H₂O): 10 mL
Procedure:
-
In a 100 mL round-bottom flask, prepare a solution of sodium hydroxide (10 mmol) in 10 mL of water. Add this solution to a stirred solution of hydroxylamine hydrochloride (10 mmol) in 30 mL of ethanol. This in situ formation of free hydroxylamine is crucial.
-
To this mixture, add acetylacetone (10 mmol) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) for 1-2 hours. Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove most of the ethanol.
-
Add 30 mL of water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure. The resulting crude 3,5-dimethylisoxazole can often be purified by distillation if it is a liquid, or by column chromatography if it is a solid or contains impurities.
| Entry | 1,3-Dicarbonyl | Conditions | Yield (%) | Reference |
| 1 | Acetylacetone | Reflux in EtOH | >90 | [17] |
| 2 | Benzoylacetone | Reflux in AcOH | 85 (mixture of regioisomers) | [19] |
| 3 | Dibenzoylmethane | Reflux in EtOH/H₂O | 92 | [18] |
Advanced & Green Synthetic Protocols
In line with the principles of sustainable chemistry, modern methods for isoxazole synthesis focus on reducing reaction times, minimizing waste, and using safer solvents.[8] Microwave irradiation and sonochemistry have emerged as powerful tools to achieve these goals.[7][21]
Method C: Microwave-Assisted Synthesis from Chalcones
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and uniformly, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating.[9][22] The reaction of a chalcone (an α,β-unsaturated ketone) with hydroxylamine is an excellent candidate for this technology.
Causality & Mechanistic Insight: This reaction proceeds via an initial Michael addition of hydroxylamine to the β-carbon of the chalcone, followed by cyclization and dehydration. Microwave irradiation efficiently couples with polar solvents (like ethanol) and intermediates, leading to localized superheating that accelerates the reaction rate significantly, often reducing reaction times from hours to minutes.[3][9]
Protocol 3: Microwave-Assisted Synthesis of 3,5-Diphenylisoxazole
Materials:
-
Chalcone (1,3-diphenyl-2-propen-1-one): 5 mmol
-
Hydroxylamine Hydrochloride: 7.5 mmol
-
Sodium Acetate: 10 mmol
-
Ethanol (95%): 15 mL
-
Microwave reactor with sealed vessel capability
Procedure:
-
In a 20 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine the chalcone (5 mmol), hydroxylamine hydrochloride (7.5 mmol), and sodium acetate (10 mmol).
-
Add 15 mL of 95% ethanol to the vessel and seal it securely.
-
Place the vessel inside the microwave reactor cavity.
-
Set the reaction parameters: temperature at 120 °C, pressure limit at 20 bar, and reaction time of 10 minutes with stirring.
-
After the irradiation is complete, cool the vessel to room temperature (using the instrument's cooling system).
-
Pour the reaction mixture into 50 mL of ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 3,5-diphenylisoxazole.
| Method | Reaction Time | Yield (%) | Reference |
| Microwave | 10 minutes | ~90 | [3] |
| Conventional Heating | 8-12 hours | ~70-80 | [3] |
Method D: Ultrasound-Promoted One-Pot Multicomponent Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, offers a green and efficient alternative to traditional methods.[7] It operates through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots of extreme temperature and pressure, dramatically accelerating reaction rates even at ambient bulk temperatures.[21][23]
Causality & Mechanistic Insight: This one-pot, three-component reaction combines an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. The process involves a domino sequence of Knoevenagel condensation followed by Michael addition and cyclization. Ultrasound irradiation enhances mass transfer and provides the activation energy for each step, allowing the entire sequence to proceed rapidly in an environmentally benign solvent like water or an ethanol/water mixture.[7][8]
Protocol 4: Ultrasound-Assisted Synthesis of 4H-Isoxazol-5-ones
Materials:
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde): 5 mmol
-
Ethyl Acetoacetate: 5 mmol
-
Hydroxylamine Hydrochloride: 5 mmol
-
Water: 20 mL
-
Ultrasonic bath or probe sonicator (e.g., 40 kHz, 300 W)
Procedure:
-
In a 50 mL Erlenmeyer flask, add the aromatic aldehyde (5 mmol), ethyl acetoacetate (5 mmol), and hydroxylamine hydrochloride (5 mmol) to 20 mL of water.
-
Place the flask in the ultrasonic bath, ensuring the water level in the bath is higher than the reaction mixture level in the flask.
-
Irradiate the mixture with ultrasound at room temperature for 20-30 minutes.[8][21] The reaction progress can be monitored by TLC.
-
Upon completion, a solid product will typically precipitate out of the aqueous solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from ethanol to afford the pure 4-arylidene-3-methylisoxazol-5(4H)-one.
| Aldehyde | Catalyst | Time (min) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | None (in water) | 30 | 92 | [8] |
| Benzaldehyde | Pyridine (in EtOH) | 25 | 64 | [21] |
| 4-Nitrobenzaldehyde | Fe₂O₃ NPs (in H₂O) | 20 | 91 | [21] |
Conclusion
The synthesis of the isoxazole ring is a mature yet continually evolving field. While classical methods based on 1,3-dipolar cycloadditions and dicarbonyl condensations remain indispensable for their reliability and broad scope, modern techniques offer significant advantages in efficiency and sustainability. The adoption of green chemistry tools like microwave and ultrasound irradiation not only accelerates discovery but also aligns chemical synthesis with crucial environmental and safety goals. The protocols detailed herein provide a robust starting point for researchers to confidently construct this privileged heterocyclic scaffold for applications ranging from drug discovery to materials science.
References
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- Regioselective Synthesis of Isoxazoles
- Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes.
- Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Electrochemical assembly of isoxazoles via a four-component domino reaction. PMC. [Link]
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- isoxazole synthesis. Organic Chemistry Portal. [Link]
- 1,3-Dipolar cycloaddition. Wikipedia. [Link]
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. [Link]
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
- Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. [Link]
- Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
- 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne.
- cycloadditions with nitrile oxides. YouTube. [Link]
- Synthesis of isoxazole 3,3'-pyrrolidonyl spirooxindoles via domino...
- Van Leusen Reaction. Organic Chemistry Portal. [Link]
- Van Leusen reaction. Wikipedia. [Link]
- A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC - PubMed Central. [Link]
- Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
- Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH. [Link]
- 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. [Link]
- Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. PubMed. [Link]
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]
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Application Notes and Protocols for the Purification of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid
Abstract
This document provides a comprehensive guide to the purification of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid (CAS No. 33282-21-2), a key intermediate in pharmaceutical and agrochemical research.[1] Achieving high purity (typically ≥98% by HPLC) is critical for its successful application in the synthesis of bioactive compounds, including anti-inflammatory and analgesic agents.[1][2] This guide details three primary purification methodologies: acid-base extraction, recrystallization, and column chromatography. For each method, we provide the underlying scientific principles, detailed step-by-step protocols, and expert insights to address common challenges, ensuring researchers can obtain a final product of certifiable purity.
Introduction: The Importance of Purity
This compound is a white crystalline solid with a molecular weight of 203.19 g/mol and a melting point in the range of 184-190 °C.[1] Its molecular structure, featuring a carboxylic acid group, an isoxazole ring, and a p-tolyl moiety, makes it a versatile building block in medicinal chemistry.[3]
Synthetic routes to this compound, often involving Claisen-type condensations followed by cyclization with hydroxylamine, can introduce a variety of impurities.[4] These may include unreacted starting materials, partially reacted intermediates, and side-products such as oximes or isomeric isoxazoles.[4] The presence of these impurities can significantly hinder subsequent reactions and compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust purification is not merely a recommendation but a necessity.
The following sections are designed to equip researchers with the knowledge to select and execute the most appropriate purification strategy based on the specific impurity profile of their crude material.
Integrated Purification Strategy Overview
A multi-step approach is often the most effective path to high purity. The initial crude product from a reaction work-up can be subjected to a bulk purification technique like acid-base extraction, followed by a final polishing step such as recrystallization. Column chromatography is typically reserved for challenging separations where impurities have similar properties to the desired product.
Caption: General purification workflow for this compound.
Method 1: Purification by Acid-Base Extraction
Principle of Separation
This technique leverages the acidic proton of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous base, the carboxylic acid is deprotonated to form its corresponding carboxylate salt. This salt is highly soluble in the aqueous phase, while neutral or basic organic impurities remain in the organic phase. After separating the layers, the aqueous phase is acidified, re-protonating the carboxylate salt and causing the purified carboxylic acid to precipitate out of the solution.
Detailed Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Basification: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution.
-
Expertise & Experience: Use NaOH for a robust extraction. NaHCO₃ is a weaker base and is useful for separating the target acid from any strongly acidic impurities that might be present, but may be less effective at extracting the target compound itself.
-
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Back-Wash (Optional but Recommended): Add a fresh portion of the organic solvent (e.g., ethyl acetate) to the aqueous layer in the flask, swirl, and transfer back to the separatory funnel. Shake and separate again, combining the aqueous layer with the first extract. This step removes any neutral impurities that were trapped in the aqueous phase.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2 M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2-3.[4] A white precipitate of the purified product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Data Summary
| Parameter | Selection | Rationale |
| Organic Solvent | Ethyl Acetate, Dichloromethane | Good solubility for crude product; immiscible with water. |
| Aqueous Base | 1 M NaOH, Sat. NaHCO₃ | Converts carboxylic acid to its water-soluble salt. |
| Acid for Ppt. | 1-2 M HCl | Re-protonates the carboxylate to precipitate the pure acid.[4] |
| Expected Recovery | 85-95% | Dependent on the initial purity of the crude material. |
Method 2: Purification by Recrystallization
Principle of Separation
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A nearly saturated solution is prepared at a high temperature, and as it cools, the solubility of the target compound decreases, causing it to crystallize out of the solution. Soluble impurities remain in the mother liquor, while insoluble impurities can be removed by hot filtration. For compounds like 5-aryl-isoxazole carboxylic acids, ethanol or ethanol/water mixtures are often effective.[4][5]
Detailed Protocol
-
Solvent Selection: Choose a suitable solvent or solvent system. Ethanol is a good starting point.[5]
-
Dissolution: Place the crude or acid-base extracted solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent (e.g., ethanol) and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.
-
Hot Filtration (If Necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum. Confirm purity by measuring the melting point; a sharp range close to the literature value (184-190 °C) indicates high purity.[1][2]
Data Summary
| Solvent System | Suitability | Expert Notes |
| Ethanol | Good | Often provides high recovery and good crystal quality.[5] |
| Ethanol/Water | Excellent | Water can be added as an anti-solvent to a hot ethanol solution to induce crystallization.[4] |
| Acetic Acid | Possible | May be used but can be difficult to remove completely. |
| Expected Recovery | 70-90% | Recovery is always less than 100% due to the compound's residual solubility in the cold solvent. |
Method 3: Purification by Flash Column Chromatography
Principle of Separation
Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. The carboxylic acid group makes this compound a polar compound. It will adhere strongly to the silica gel and require a relatively polar mobile phase for elution. This method is ideal for removing impurities with different polarities that are difficult to separate by other means.[4]
Detailed Protocol
-
Column Packing: Prepare a column with silica gel (230-400 mesh) using a slurry of the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Trustworthiness: For best results, pre-adsorb the crude product onto a small amount of silica gel (dry loading). Evaporate the solvent and carefully add the resulting free-flowing powder to the top of the packed column. This prevents band broadening.
-
-
Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Expertise & Experience: Carboxylic acids can "streak" or show poor peak shape on silica gel. To counter this, add 0.5-1% acetic acid to the mobile phase. This keeps the compound fully protonated and improves the separation.
-
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Data Summary
| Parameter | Selection | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for separation of compounds with varying polarities.[6] |
| Mobile Phase Additive | 0.5-1% Acetic Acid | Suppresses deprotonation of the carboxylic acid, preventing peak tailing. |
| Typical Rf | ~0.3-0.4 | In 7:3 Hexane:Ethyl Acetate + 0.5% Acetic Acid (Value is system-dependent). |
Purity Verification and Final Decision Making
After purification, the product's identity and purity must be confirmed.
-
Melting Point: A sharp melting point range close to the literature value (184-190 °C) is a strong indicator of purity.
-
HPLC: Provides quantitative data on purity. A purity of ≥98% is a common target.[1][2]
-
NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of any remaining impurities.
The choice of the final purification method depends on the nature of the impurities present after initial purification.
Caption: Decision tree for selecting the final purification step.
References
- Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. National Center for Biotechnology Information.
- Xia, Y., et al. (2020). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Center for Biotechnology Information.
- Gomha, S. M., et al. (2017). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
- Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. ResearchGate.
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Application Note & Protocol: Screening Isoxazole Compounds in the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing the carrageenan-induced paw edema model to assess the acute anti-inflammatory potential of novel isoxazole compounds. The isoxazole moiety is a key pharmacophore in medicinal chemistry, present in established anti-inflammatory drugs, making its derivatives promising candidates for new therapeutic agents.[1][2] This protocol details the underlying mechanisms, step-by-step experimental procedures, data analysis, and interpretation, offering researchers a robust framework for preclinical screening.
Introduction: Rationale and Scientific Background
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3][4] While essential for healing, chronic or excessive inflammation contributes to numerous diseases. The carrageenan-induced paw edema model is a classical, highly reproducible, and well-established in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[5][6][7] This model's sensitivity to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes makes it particularly relevant for screening new chemical entities.[8]
The subplantar injection of carrageenan, a sulfated polysaccharide from red seaweeds, elicits a biphasic inflammatory response.[6][9] This biphasic nature allows for the preliminary characterization of a compound's mechanism of action:
-
Early Phase (0-1.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.[10]
-
Late Phase (1.5-6 hours): Primarily mediated by the overproduction of prostaglandins, facilitated by the induction of the COX-2 enzyme.[6][10][11] This phase is also associated with the infiltration of neutrophils.
Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][4][12] Notably, the isoxazole ring is a core component of COX-2 inhibitors like valdecoxib, highlighting the therapeutic potential of this heterocyclic scaffold.[1] Therefore, the carrageenan-induced paw edema model serves as an effective primary screening tool to identify promising isoxazole candidates that can modulate these inflammatory pathways.[4][13][14]
The Inflammatory Cascade in the Carrageenan Model
The injection of carrageenan triggers a localized inflammatory cascade, culminating in the cardinal signs of inflammation: edema (swelling), erythema (redness), and hyperalgesia (increased pain sensitivity).[7][15] The process involves a complex interplay of cellular and molecular mediators.
Caption: Biphasic inflammatory pathway induced by carrageenan injection.
Experimental Design and Protocol
This section outlines a detailed, step-by-step protocol for conducting the assay. Adherence to ethical guidelines for animal research is paramount throughout the experiment.
Materials and Reagents
-
Test Animals: Male Wistar rats or Swiss albino mice (e.g., 180-200g rats). Animals should be acclimatized for at least one week before the experiment.[6]
-
Isoxazole Compounds: Synthesized and characterized isoxazole derivatives.
-
Vehicle: Appropriate solvent for the isoxazole compounds (e.g., 0.5% Sodium Carboxymethylcellulose (CMC), saline with Tween 80).
-
Positive Control: A standard NSAID such as Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg).[5][16]
-
Phlogistic Agent: Lambda-Carrageenan (1% w/v in sterile 0.9% saline). Prepare fresh on the day of the experiment.
-
Equipment:
-
Plethysmometer for paw volume measurement.
-
Oral gavage needles.
-
1 mL syringes with 26-gauge needles.
-
Animal weighing scale.
-
Experimental Workflow
The following diagram illustrates the key stages of the experimental procedure.
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Protocol
-
Animal Preparation: Fast the animals overnight (approximately 18 hours) before the experiment with free access to water. This ensures uniform drug absorption.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group is recommended):
-
Group I (Vehicle Control): Receives only the vehicle.
-
Group II (Positive Control): Receives the standard drug (e.g., Indomethacin, 10 mg/kg).
-
Group III, IV, etc. (Test Groups): Receive the isoxazole compounds at various doses.
-
-
Baseline Measurement: Using a plethysmometer, gently immerse the right hind paw of each animal up to the ankle joint and record the initial paw volume (V₀).
-
Drug Administration: Administer the respective vehicle, positive control, or isoxazole compound to each animal via oral gavage (p.o.).[5] The volume is typically 1 mL/100g for rats.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of the 1% carrageenan suspension into the subplantar region of the right hind paw of each animal.[5][7]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[5][11]
Data Analysis and Interpretation
The anti-inflammatory effect is quantified by comparing the increase in paw volume in the treated groups to the vehicle control group.
Calculations
-
Calculate the Edema Volume (mL): For each animal at each time point:
-
Edema (mL) = Vₜ - V₀
-
Where Vₜ is the paw volume at time 't' and V₀ is the initial paw volume.
-
-
Calculate the Percentage Inhibition of Edema (%): For each treated group at each time point:
-
% Inhibition = [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control] x 100
-
Data Presentation
Results should be tabulated clearly, presenting the mean paw edema and the percentage inhibition for each group at every time point.
| Group | Treatment (Dose) | Mean Edema (mL) ± SEM | % Inhibition |
| at 3 hours post-carrageenan | at 3 hours | ||
| I | Vehicle (10 mL/kg) | 0.85 ± 0.05 | - |
| II | Indomethacin (10 mg/kg) | 0.34 ± 0.03 | 60.0% |
| III | Isoxazole Cmpd 1 (25 mg/kg) | 0.68 ± 0.04* | 20.0% |
| IV | Isoxazole Cmpd 2 (25 mg/kg) | 0.45 ± 0.02 | 47.1% |
| *Data is hypothetical for illustrative purposes. Statistical significance vs. vehicle control: *p<0.05, **p<0.001. |
Interpretation of Results
-
A significant reduction in paw edema in the isoxazole-treated groups compared to the vehicle control indicates anti-inflammatory activity.[13][17]
-
The time course of inhibition provides mechanistic clues. Strong inhibition during the late phase (e.g., at 3 hours) suggests a mechanism that may involve the inhibition of prostaglandin synthesis, similar to NSAIDs.[5][6]
-
Comparing the efficacy of the isoxazole compounds to the positive control (Indomethacin) provides a benchmark for their potency.[17]
Troubleshooting and Best Practices
-
High Variability: Ensure proper acclimatization of animals to minimize stress-induced effects.[6] The investigator should be well-trained in the injection and measurement techniques to ensure consistency.
-
Poor Drug Solubility: Optimize the vehicle. For hydrophobic compounds, a suspension with Tween 80 or other surfactants may be necessary.
-
Fresh Reagents: Always prepare the carrageenan suspension fresh to ensure its phlogistic activity.
-
Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Minimize animal distress by using proper handling techniques.
Conclusion
The carrageenan-induced paw edema model is an indispensable tool for the primary in vivo screening of novel isoxazole derivatives for acute anti-inflammatory properties.[4][18] Its reproducibility, well-characterized mechanism, and predictive value for NSAID-like activity make it a cornerstone of anti-inflammatory drug discovery.[7] This protocol provides a robust and validated framework to identify and advance promising isoxazole candidates for further preclinical development.
References
- Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]
- Al-Ostath, A., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
- Gautam, M. K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
- Unknown Author. (n.d.).
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
- Patil, S. B., et al. (2013). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. [Link]
- Cuzzocrea, S., et al. (2001). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology. [Link]
- Hajhashemi, V., et al. (2017). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. [Link]
- Inotiv. (n.d.).
- Ali, A., et al. (2024).
- Gautam, M. K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
- Morris, C. J. (2023). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Unknown Author. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Journal of Global Trends in Pharmaceutical Sciences. [Link]
- Siddiqui, A. (n.d.).
- Joseph, L., & George, M. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. [Link]
- Kumar, B., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
- Mączyński, M., et al. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports. [Link]
- Unknown Author. (2017). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles.
- Unknown Author. (n.d.). Effect of different isoxazole based amides (A1-A14) on paw edema induced by carrageenan in rats.
- Fehrenbacher, J. C., et al. (2009).
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse.
- Ali, A., et al. (2024).
- Ahmed, H. E. A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]
- Boyadzhieva, S., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]
- Fehrenbacher, J. C., et al. (2009). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat.
- SOLUTION-PHARMACY. (2022, September 11). Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method. YouTube. [Link]
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The Hot Plate Test: A Comprehensive Protocol for the Evaluation of Novel Analgesic Compounds
Abstract
The hot plate test is a cornerstone in preclinical pain research, providing a robust and sensitive method for evaluating the efficacy of centrally acting analgesic compounds. This application note offers a detailed, field-proven protocol for conducting the hot plate test in rodents. Beyond a mere recitation of steps, this guide delves into the neurobiological underpinnings of the thermal nociceptive response, the critical experimental parameters that ensure data integrity, and rigorous statistical methods for data analysis. By integrating best practices in animal welfare and handling, this protocol is designed to be a self-validating system, empowering researchers to generate reliable and reproducible data in the quest for novel pain therapeutics.
Introduction: The Neurobiological Basis of the Hot Plate Test
The hot plate test, first described by Eddy and Leimbach in 1953, measures the latency of a rodent's response to a thermal stimulus applied to its paws.[1] This response, typically paw licking or jumping, is not a simple spinal reflex but a complex behavior integrated at the supraspinal level.[1] Understanding the underlying neurocircuitry is paramount to interpreting the results and appreciating the test's utility in screening for centrally acting analgesics.
When a rodent is placed on the heated surface, thermal nociceptors in the paw are activated. The pain signal is transmitted via Aδ and C fibers to the dorsal horn of the spinal cord. From there, the signal ascends through various pathways, primarily the spinothalamic and spinoreticular tracts, to higher brain centers. Key brain regions involved in processing the nociceptive information and orchestrating the behavioral response include the thalamus, periaqueductal gray (PAG), rostral ventromedial medulla (RVM), and the somatosensory cortex.
The descending pain modulatory pathways, originating from regions like the PAG and RVM, play a crucial role in the analgesic effects observed in the hot plate test.[2] These pathways can inhibit the transmission of nociceptive signals in the spinal cord, thereby increasing the latency to respond to the thermal stimulus. Centrally acting analgesics, such as opioids, exert their effects by modulating these descending pathways.
Caption: Ascending and descending pain pathways in the hot plate test.
Experimental Design and Key Parameters
The design of a hot plate experiment must be meticulous to ensure the validity and reproducibility of the findings. The choice of parameters will depend on the specific research question and the class of analgesic compound being investigated.
Differentiating Opioid and Non-Opioid Analgesics
A critical consideration is the type of analgesic being tested. The traditional hot plate test is highly sensitive to opioid analgesics but is largely insensitive to non-steroidal anti-inflammatory drugs (NSAIDs) when assessing acute, non-inflammatory pain.[3][4] This is because NSAIDs primarily act peripherally to reduce inflammation-induced sensitization of nociceptors, a mechanism not engaged in the standard hot plate assay. However, modified hot plate tests, which may involve inducing a state of hyperalgesia, can be used to evaluate the efficacy of NSAIDs.[4][5]
| Parameter | Opioid Analgesic Protocol | NSAID Analgesic Protocol (Modified) | Rationale |
| Plate Temperature | 52-55°C | 50-52°C (often in a hyperalgesic state) | Higher temperatures are used for opioids to elicit a clear response. For NSAIDs in a hyperalgesic model, a slightly lower temperature may be more sensitive to changes in pain threshold. |
| Cut-off Time | 30-60 seconds | 30-45 seconds | A cut-off time is essential to prevent tissue damage. The specific time should be justified and consistently applied. |
| Animal Model | Standard, healthy rodents | Rodents with induced hyperalgesia (e.g., carrageenan injection) | NSAIDs are more effectively evaluated in models where pain sensitivity is heightened due to inflammation. |
| Primary Endpoint | Latency to paw lick or jump | Change in withdrawal latency from baseline | For opioids, the primary measure is the delay in response. For NSAIDs, the focus is on the reversal of hyperalgesia. |
Animal Welfare and Ethical Considerations
All animal procedures must be conducted in strict accordance with institutional and national guidelines. An Institutional Animal Care and Use Committee (IACUC) protocol should be approved before initiating any experiments.[6]
-
Acclimatization: Upon arrival, animals should be allowed a minimum of 72 hours to acclimate to the new environment to reduce stress-related physiological changes.[7]
-
Handling and Habituation: Gentle and consistent handling is crucial to minimize stress, which can significantly impact pain perception and variability in the data.[8] Animals should be habituated to the testing room for at least 30-60 minutes before the experiment.[9]
-
Minimizing Distress: The number of animals used should be the minimum required for statistical power. The cut-off time must be strictly observed to prevent tissue damage. Euthanasia should be performed using approved methods by trained personnel.[8]
Detailed Experimental Protocol
This protocol provides a step-by-step guide for conducting the hot plate test to evaluate a novel, centrally acting analgesic compound.
Materials and Equipment
-
Hot plate apparatus with precise temperature control
-
Transparent acrylic cylinder to confine the animal on the plate
-
Timer (integrated into the hot plate or separate)
-
Test and control substances
-
Appropriate animal species and strain (e.g., male Sprague Dawley rats or C57BL/6 mice)
-
Standard laboratory equipment for substance administration (e.g., syringes, gavage needles)
Pre-Experimental Procedure
-
Animal Acclimatization and Habituation:
-
House animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week before the experiment.
-
On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.
-
Handle the animals gently to familiarize them with the experimenter.
-
-
Apparatus Setup:
-
Set the hot plate to the desired temperature (e.g., 52.5°C).[10] Allow the plate to stabilize at this temperature.
-
Clean the surface of the hot plate and the acrylic cylinder with 70% ethanol between each animal.
-
Experimental Workflow
Caption: Experimental workflow for the hot plate test.
Step-by-Step Procedure
-
Baseline Latency Measurement:
-
Gently place the animal in the center of the hot plate and immediately start the timer.
-
Observe the animal for nocifensive behaviors, primarily hind paw licking or jumping.
-
Stop the timer as soon as the first definitive sign of a pain response is observed. This is the baseline latency.
-
If no response is observed within the predetermined cut-off time (e.g., 30 seconds), remove the animal and record the cut-off time as its latency.
-
Remove the animal from the hot plate and return it to its home cage.
-
-
Substance Administration:
-
Administer the novel analgesic compound, a positive control (e.g., morphine), or a vehicle control to different groups of animals. The route and timing of administration should be consistent and based on the pharmacokinetic properties of the compounds.
-
-
Post-Treatment Latency Measurement:
-
At the predetermined time point after substance administration (e.g., 30 minutes), repeat the latency measurement as described in step 1.
-
Data Analysis and Interpretation
The primary outcome of the hot plate test is the latency to a nocifensive response. Due to the use of a cut-off time, the data are considered "censored," meaning that for some animals, the true latency is unknown and is only known to be greater than the cut-off time. Standard statistical methods that do not account for censored data can lead to biased results.[11][12]
Handling Censored Data
Survival analysis techniques are the most appropriate for analyzing hot plate data. The Kaplan-Meier method can be used to estimate the survival function (the probability of an animal not responding over time), and the log-rank test can be used to compare the survival curves between different treatment groups.[11]
Calculation of Analgesic Effect
The analgesic effect can be expressed as the Maximum Possible Effect (%MPE), calculated using the following formula:
%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Statistical Analysis: A Step-by-Step Guide
-
Data Organization: For each animal, record the treatment group, pre-drug latency, and post-drug latency. For the post-drug latency, also include a "status" variable indicating whether the latency was observed (event) or censored (at the cut-off time).
-
Kaplan-Meier Survival Curves: Generate survival curves for each treatment group. These curves will visually represent the proportion of animals that have not yet responded at each time point.
-
Log-Rank Test: Perform a log-rank test to statistically compare the survival curves between the treatment groups. A significant p-value indicates a difference in the time to response between the groups.
-
Post-Hoc Analysis: If the overall log-rank test is significant, perform pairwise comparisons between groups (e.g., novel compound vs. vehicle, novel compound vs. positive control) with appropriate correction for multiple comparisons.
| Treatment Group | N | Median Latency (s) | % Censored | p-value (vs. Vehicle) |
| Vehicle | 10 | 12.5 | 0 | - |
| Novel Compound (10 mg/kg) | 10 | 25.0 | 20 | <0.01 |
| Morphine (5 mg/kg) | 10 | 30.0 | 40 | <0.001 |
Conclusion
The hot plate test, when conducted with a thorough understanding of its neurobiological basis and with meticulous attention to experimental detail, is a powerful tool for the discovery and development of novel analgesic compounds. By adhering to the principles of scientific integrity, animal welfare, and robust data analysis outlined in this guide, researchers can ensure the generation of high-quality, reproducible data that will advance the field of pain research.
References
- Costea, R., et al. (n.d.). Diagram of specific ascending pathways conducting nociceptive (pain)... ResearchGate.
- Mogil, J. S. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. Bio-protocol, 7(16), e2495.
- Unpublished manuscript. (n.d.). Assessing the impact of non-steroidal antiinflammatory drugs in the hot plate test: An alternative model. DigitalCommons@Macalester College.
- Lavich, T. R., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445-451.
- Wikipedia. (n.d.). Hot plate test.
- Rezq, S., et al. (n.d.). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. ResearchGate.
- Deranged Physiology. (2023, December 18). Pain pathways.
- Lavich, T. R., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. PubMed, 15776198.
- Tan, G., et al. (2018). General Pathways of Pain Sensation and the Major Neurotransmitters Involved in Pain Regulation. International Journal of Molecular Sciences, 19(8), 2164.
- Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay.
- Caterina, M. (n.d.). Ascending Pain Pathways. Johns Hopkins University.
- National Research Council (US) Committee on Recognition and Alleviation of Distress in Laboratory Animals. (2008). Avoiding, Minimizing, and Alleviating Distress. In Recognition and Alleviation of Distress in Laboratory Animals. National Academies Press (US).
- aRukon. (n.d.). Best Practices in Animal Care and Handling in Research.
- Morgan, M. M., & Fosnocht, K. M. (2009). The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats. Journal of the American Association for Laboratory Animal Science, 48(6), 798–802.
- Ploner, M., et al. (1999). Pain affect without pain sensation in a patient with a postcentral lesion. Pain, 81(1-2), 211-214.
- Pharmacology Discovery Services. (n.d.). Hot Plate, Acute Pain.
- Le Bars, D., et al. (2004). Assessment of acute thermal nociception in laboratory animals. Methods in Molecular Medicine, 99, 11-23.
- Deuis, J. R., et al. (2016). The thermal probe test: A novel behavioral assay to quantify thermal paw withdrawal thresholds in mice. Temperature, 3(2), 198-207.
- Clark, T. G., et al. (2003). Survival Analysis 101: An Easy Start Guide to Analyzing Time-to-Event Data. Journal of Investigative Medicine, 51(3), 113-119.
- Lucijanic, M., & Petrovecki, M. (2012). Analysis of censored data. Biochemia Medica, 22(2), 147-153.
- The Friendly Statistician. (2025, April 1). How To Deal With Censored Data In Survival Analysis? [Video]. YouTube.
- Komarek, A. (n.d.). Survival analysis: Methods for analyzing data with censored observations. Document Server@UHasselt.
- Lucijanic, M., & Petrovecki, M. (2012). Analysis of censored data. Biochemia Medica, 22(2), 147-153.
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Protocol for Determining COX-1 and COX-2 Isoform Inhibition: A Fluorometric Approach
An Application Guide for Researchers
Abstract
This comprehensive guide details a robust fluorometric assay for the determination of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) inhibition. Cyclooxygenase enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs), and the ability to selectively inhibit one isoform over the other is a cornerstone of modern drug development.[1][2] This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed step-by-step protocols, and data analysis framework required to accurately screen and characterize potential COX inhibitors. The methodology leverages the peroxidase activity inherent to COX enzymes, providing a high-throughput-compatible and sensitive readout.[3]
Introduction: The Central Role of Cyclooxygenase Isoforms
Cyclooxygenase (COX), formally known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the rate-limiting step in the biosynthesis of prostanoids, a class of potent lipid mediators including prostaglandins, thromboxanes, and prostacyclins.[4][5] The enzyme exhibits two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid into the hydroperoxy endoperoxide prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to the alcohol prostaglandin H2 (PGH2).[3][6] PGH2 serves as the common precursor for various tissue-specific prostanoids.[5][7][8]
Two primary isoforms of the enzyme, COX-1 and COX-2, have been identified.[1]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids that mediate essential "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[4][9]
-
COX-2 is typically undetectable in most tissues under normal conditions but is rapidly induced by inflammatory stimuli, such as cytokines and lipopolysaccharides.[1][2] Its upregulation is a hallmark of inflammatory conditions and is responsible for the production of prostanoids that mediate pain and inflammation.[10]
This differential expression profile is the basis for developing selective COX-2 inhibitors, which aim to provide anti-inflammatory relief without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[2][10] Therefore, a reliable and precise assay to determine the inhibitory activity and selectivity of compounds against COX-1 and COX-2 is indispensable in drug discovery.
Assay Principle
The protocol described herein is a fluorometric assay that measures the peroxidase component of COX activity.[3] In this system, the PGG2 produced by the cyclooxygenase reaction is utilized by the enzyme's peroxidase function. This peroxidase activity is coupled to a detector system using a non-fluorescent probe, such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP). The probe is oxidized in the presence of the active peroxidase to produce resorufin, a highly fluorescent compound.[3]
The rate of fluorescence generation is directly proportional to the peroxidase activity of the COX enzyme. By measuring the fluorescence over time (kinetic assay) in the presence of various concentrations of a test compound, one can determine the extent of inhibition. Isoform selectivity is established by running parallel assays using purified COX-1 and COX-2 enzymes.[4]
Caption: Principle of the fluorometric COX inhibition assay.
Materials and Equipment
Reagents
-
Purified COX-1 enzyme (e.g., ovine)
-
Purified COX-2 enzyme (e.g., human recombinant)
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Arachidonic Acid (Substrate)
-
Heme (Cofactor)
-
Potassium Hydroxide (KOH)
-
Fluorometric Probe (e.g., ADHP)
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Known selective COX-1 inhibitor (e.g., SC-560) for positive control[4]
-
Known selective COX-2 inhibitor (e.g., Celecoxib or DuP-697) for positive control[10]
-
Test compounds for screening
-
Ultrapure water
Equipment
-
Fluorometric microplate reader with filters for Ex/Em = 530-540 nm / 585-595 nm[3]
-
Opaque, flat-bottom 96-well plates (black plates are recommended to minimize background fluorescence)[4]
-
Multichannel pipettes and standard laboratory pipettes
-
Reagent reservoirs
-
Ice bucket
-
Vortex mixer
-
Microcentrifuge tubes
Experimental Protocols
Critical Note: Enzymes are temperature-sensitive. Always keep enzyme solutions on ice when thawed and in use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[11][12]
Reagent Preparation
-
Assay Buffer (1X): Prepare the 1X Assay Buffer from a 10X stock solution using ultrapure water. Equilibrate to room temperature before use.[1]
-
Heme Cofactor: Dilute the Heme stock solution in 1X Assay Buffer. Causality: Heme is an essential cofactor for the peroxidase activity of COX enzymes. The final concentration required is typically specified by the enzyme manufacturer.
-
Enzyme Solutions (COX-1 and COX-2): Thaw enzymes on ice. Gently dilute each enzyme (COX-1 and COX-2) to the desired working concentration using ice-cold 1X Assay Buffer. The optimal concentration should be determined empirically to ensure a robust signal within the linear range of the assay. The diluted enzyme is often stable for only about one hour on ice.[13]
-
Test Compound/Inhibitor Plate: Prepare serial dilutions of your test compounds and control inhibitors (SC-560, Celecoxib) in DMSO. A common starting point is a 100X or 200X final concentration in a separate 96-well plate. This minimizes the final DMSO concentration in the assay wells to ≤1%, preventing solvent-induced enzyme inhibition.
-
Substrate Solution (Arachidonic Acid): This preparation must be done immediately before use. In a microcentrifuge tube, mix equal volumes of the supplied arachidonic acid (in ethanol) and KOH. Vortex briefly. Dilute this mixture with ultrapure water to achieve the desired final working concentration (e.g., 1.1 mM).[13] Causality: KOH is used to saponify the arachidonic acid, increasing its solubility in the aqueous assay buffer. The final concentration in the well is typically around 100 µM.[13]
-
Probe Solution: Reconstitute the lyophilized probe (e.g., ADHP) with DMSO and then dilute with 1X Assay Buffer. This solution is light-sensitive and should be prepared fresh and protected from light.[14][15]
Assay Workflow Diagram
Caption: Step-by-step experimental workflow for the COX inhibition assay.
Assay Procedure (96-Well Plate)
The following steps should be performed for both COX-1 and COX-2 assays in parallel plates.
-
Plate Setup: Design a plate map that includes wells for:
-
Background: No enzyme. Contains all components except the enzyme.
-
100% Activity (Positive Control): Contains enzyme and DMSO vehicle (no inhibitor).
-
Inhibitor Controls: Contains enzyme and a known selective inhibitor (e.g., SC-560 for COX-1 assay).
-
Test Compound Wells: Contains enzyme and various concentrations of the test compound.
-
| Well Type | Reagent | Volume (µL) |
| All Wells | 1X Assay Buffer | 150 |
| All Wells | Heme (diluted) | 10 |
| All Wells | Probe Solution | 10 |
| Background | 1X Assay Buffer | 10 |
| 100% Activity | DMSO Vehicle | 2 |
| Inhibitor Wells | Test Compound / Control | 2 |
| Background | No Enzyme | - |
| Activity/Inhibitor | COX-1 or COX-2 Enzyme | 10 |
| All Wells | Pre-incubation (10-15 min) | - |
| All Wells | Arachidonic Acid | 20 |
| Total Volume | 202 |
-
Reagent Addition: a. Add Assay Buffer, Heme, and Probe solution to all wells as per the table. b. Add 2 µL of the appropriate test compound dilution, control inhibitor, or DMSO vehicle to the designated wells. c. To initiate the enzyme pre-incubation, add 10 µL of the diluted COX-1 or COX-2 enzyme solution to all wells except the 'Background' wells. Causality: Pre-incubating the enzyme with the inhibitor allows for the binding interaction to reach equilibrium before the substrate is introduced, which is critical for accurate potency determination.
-
Pre-incubation: Mix the plate gently on an orbital shaker and incubate for 10-15 minutes at room temperature, protected from light.
-
Reaction Initiation: Using a multichannel pipette, add 20 µL of the freshly prepared Arachidonic Acid solution to all wells to start the reaction.[13]
-
Data Acquisition: Immediately place the plate in the fluorometric reader. Measure the fluorescence intensity (Ex: 535 nm, Em: 587 nm) every 60 seconds for 20-30 minutes (kinetic read).
Data Analysis and Interpretation
Calculation of Inhibition
-
Determine Reaction Rate: For each well, plot fluorescence units (RFU) versus time (minutes). The initial reaction rate (Vmax) is the slope of the linear portion of this curve (ΔRFU/min).
-
Correct for Background: Subtract the average rate of the 'Background' wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Rate of Inhibitor Well / Rate of 100% Activity Well)) * 100
IC₅₀ Determination
The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme activity by 50%.
-
Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic function) available in software like GraphPad Prism or similar analysis tools.[16][17]
-
The software will calculate the IC₅₀ value from the fitted curve.[16]
Determining Selectivity
The COX-2 selectivity index is a ratio that quantifies the potency of a compound for COX-2 relative to COX-1. It is calculated as:
Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2)
A higher selectivity index (>10) generally indicates a strong preference for inhibiting COX-2.[18][19]
Assay Validation and Quality Control
For any high-throughput screening (HTS) assay, it is critical to evaluate its quality and reliability. The Z-factor (Z') is a statistical parameter used for this purpose.[20][21]
-
Calculation: Z' = 1 - ( (3 * SD_pos) + (3 * SD_neg) ) / | Mean_pos - Mean_neg | Where pos is the 100% activity control and neg is the maximum inhibition control.
-
Interpretation: [22]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for screening.
-
The Z' factor should be calculated during assay development and periodically during screening campaigns to ensure data quality.[23]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Signal in 100% Activity Wells | Inactive enzyme or cofactor. | Use fresh enzyme aliquots. Ensure Heme was added and properly diluted. Confirm plate reader settings. |
| Substrate degraded. | Prepare Arachidonic Acid solution immediately before use. | |
| High Background Signal | Probe solution degraded. | Prepare probe solution fresh and protect from light. Opaque plates are essential. |
| Autofluorescence from test compound. | Run a parallel well with the compound but no enzyme to measure and subtract its intrinsic fluorescence. | |
| Poor Z'-Factor (<0.5) | High variability in replicates. | Check pipetting technique for consistency. Ensure proper mixing in wells. |
| Small signal window. | Optimize enzyme concentration to increase the signal of the positive control. | |
| Inconsistent IC₅₀ Values | Compound precipitation at high concentrations. | Check the solubility of the test compound in the final assay buffer. |
| Incorrect pre-incubation time. | Ensure a consistent pre-incubation time is used for all experiments. |
References
- Elabscience. (n.d.). Cyclooxygenase (COX) Activity Fluorometric Assay Kit (E-BC-F050).
- ResearchGate. (n.d.). COX pathway of arachidonic acid metabolism.
- CV Physiology. (n.d.). Arachidonic Acid Metabolites (Prostaglandins and Related Compounds).
- ResearchGate. (n.d.). Overview of the cyclooxygenase pathway.
- Kulmacz, R. J., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques.
- Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric).
- Jia, Z., & Liu, Y. (2014). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney Diseases.
- Ajmone-Cat, M. A., et al. (2010). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. Trends in Pharmacological Sciences.
- Fesat, H., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry.
- Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit.
- ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes.
- Creative BioMart. (n.d.). COX (ovine) Colorimetric Inhibitor Screening Assay Kit.
- Drug Target Review. (2023). Assay performance and the Z'-factor in HTS.
- ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors.
- NC State University. (n.d.). Z-factors.
- BMG LABTECH. (n.d.). The Z prime value (Z´).
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- Methods in Enzymology. (2013). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- Wikipedia. (n.d.). Z-factor.
- Biocompare. (n.d.). COX (ovine) Colorimetric Inhibitor Screening Assay Kit from Cayman Chemical.
- Science Gateway. (n.d.). How to calculate IC50.
- ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assay.
- CLYTE. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- YouTube. (2022). IC50 values by using GraphPad Prism.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
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Application Notes and Protocols for the Preparation of Stock Solutions of 5-(4-Methylphenyl)isoxazole-3-carboxylic Acid in DMSO
Introduction: The Critical Role of High-Fidelity Stock Solutions in Drug Discovery
5-(4-Methylphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research, recognized for its potential as an intermediate in the synthesis of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drug development.[1] The integrity of any screening or mechanistic study hinges upon the precise and accurate preparation of test compound solutions. Dimethyl sulfoxide (DMSO) is the preeminent solvent for the initial solubilization of a vast array of small molecules in drug discovery pipelines, owing to its exceptional solvating power for both polar and nonpolar compounds.[2]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a compound is paramount for the accurate preparation of stock solutions. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [3] |
| Appearance | White crystalline solid | [1][4] |
| Melting Point | 184-190 °C | [1][4] |
| Purity (Typical) | ≥97% (HPLC) | [3] |
| CAS Number | 33282-21-2 | [3] |
The Imperative of Anhydrous DMSO: Mitigating the Impact of Hygroscopicity
DMSO is highly hygroscopic, readily absorbing moisture from the atmosphere. This absorbed water can have profound, often underestimated, consequences on the integrity of a stock solution. The presence of water can decrease the solubility of hydrophobic compounds, leading to precipitation over time, and can also promote the hydrolysis of susceptible molecules, thereby reducing the effective concentration of the active compound.
It is therefore imperative to use high-purity, anhydrous DMSO (≤0.1% water) for the preparation of stock solutions. Once opened, a bottle of anhydrous DMSO should be blanketed with an inert gas like argon or nitrogen and sealed tightly to minimize moisture ingress. For high-throughput applications, consider purchasing smaller, single-use ampules of anhydrous DMSO.
Caption: The detrimental cascade initiated by water absorption in DMSO.
Part 1: Protocol for the Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in anhydrous DMSO. This concentration is a common starting point for many biological assays; however, the maximum achievable concentration will be dictated by the compound's intrinsic solubility.
Materials and Equipment:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flask
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath
-
Sterile, amber glass vials with PTFE-lined caps
Step-by-Step Protocol:
-
Calculation of Required Mass:
-
To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For example, to prepare 10 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.010 L x 203.19 g/mol x 1000 mg/g = 20.32 mg
-
-
Weighing the Compound:
-
Tare a clean, dry weighing boat on the analytical balance.
-
Carefully weigh the calculated mass of this compound. Record the exact mass.
-
Expert Tip: Due to the crystalline nature of the compound, static electricity can be an issue. The use of an anti-static gun can improve weighing accuracy.
-
-
Dissolution:
-
Transfer the weighed compound into the volumetric flask.
-
Add approximately 70-80% of the final desired volume of anhydrous DMSO to the flask.
-
Cap the flask and vortex for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. The sonicator bath should be at room temperature to avoid potential thermal degradation.
-
Visually inspect the solution against a dark background to ensure all particulate matter is dissolved.
-
-
Final Volume Adjustment:
-
Once the compound is fully dissolved, allow the solution to return to room temperature if sonication was used.
-
Carefully add anhydrous DMSO to the calibration mark of the volumetric flask.
-
Invert the flask 10-15 times to ensure a homogenous solution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in the amber glass vials. This minimizes the number of freeze-thaw cycles, which can negatively impact compound stability.
-
Label each vial clearly with the compound name, concentration, solvent (DMSO), preparation date, and batch number.
-
For long-term storage, it is recommended to store the aliquots at -80°C. For short-term use, -20°C is acceptable.
-
Caption: Workflow for the preparation and quality control of stock solutions.
Part 2: Empirical Determination of Solubility and Stability
Protocol for Determining Kinetic Solubility in DMSO
Kinetic solubility refers to the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This is a highly relevant parameter for most in vitro biological assays.
-
Prepare a High-Concentration Stock: Prepare a 100 mM stock solution of the compound in anhydrous DMSO as described in Part 1.
-
Serial Dilution in DMSO: In a 96-well plate, perform a 2-fold serial dilution of the 100 mM stock solution in DMSO to generate a range of concentrations (e.g., 100 mM, 50 mM, 25 mM, etc.).
-
Addition to Aqueous Buffer: In a separate clear 96-well plate, add 198 µL of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Initiate Precipitation: Transfer 2 µL of each DMSO concentration from the first plate to the corresponding wells of the second plate. This results in a final DMSO concentration of 1%.
-
Equilibration and Measurement:
-
Seal the plate and allow it to equilibrate at room temperature for 1-2 hours, protected from light.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
Protocol for Assessing Long-Term Stability in DMSO
This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the stability of the compound in DMSO under various storage conditions.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Establish Time Zero (T₀): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM in an appropriate mobile phase) and inject it into the HPLC system. The peak area of the compound at T₀ represents 100% integrity.
-
Storage Conditions: Aliquot the remaining 10 mM stock solution into multiple vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, and -80°C).
-
Time Points: At designated time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition.
-
HPLC Analysis:
-
Thaw the sample and prepare it for HPLC analysis in the same manner as the T₀ sample.
-
Analyze the sample by HPLC, ensuring the detection wavelength is appropriate for this compound.
-
Compare the peak area of the compound at each time point to the T₀ peak area to determine the percentage of the compound remaining. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
Quality Control and Best Practices
-
Concentration Verification: For critical applications, the concentration of the final stock solution can be verified using techniques like quantitative NMR (qNMR) or LC-MS with a calibration curve.
-
Purity Assessment: The purity of the stock solution should be periodically checked by HPLC, especially for long-term studies, to detect any degradation products.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is the most effective way to prevent the potential for compound degradation and precipitation caused by repeated temperature fluctuations.
-
Documentation: Maintain a detailed log for each stock solution, including the compound batch number, exact mass weighed, final volume, calculated concentration, preparation date, and storage location.
Conclusion
The meticulous preparation and handling of DMSO stock solutions are foundational to the generation of high-quality, reproducible data in drug discovery and development. By adhering to the protocols outlined in this guide, researchers can ensure the integrity of their this compound stock solutions. Furthermore, the provided methodologies for empirically determining solubility and stability empower research teams to build a robust, internally validated knowledge base for their compounds of interest, thereby enhancing the reliability and success of their scientific endeavors.
References
- Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]
- Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, M. P., Mell, A. S., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5558. [Link]
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Application of 5-(4-Methylphenyl)isoxazole-3-carboxylic Acid in Agrochemical Research: A Technical Guide
Introduction: The Isoxazole Scaffold as a Privileged Structure in Agrochemical Discovery
The isoxazole heterocycle is a cornerstone in modern agrochemical design, conferring a unique combination of metabolic stability, target affinity, and favorable physicochemical properties to bioactive molecules.[1][2] Its derivatives have yielded commercial successes across the spectrum of pesticides, including herbicides, fungicides, and insecticides.[3] 5-(4-Methylphenyl)isoxazole-3-carboxylic acid represents a key starting point for novel agrochemical discovery. The presence of the carboxylic acid moiety provides a versatile handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).[4][5] The tolyl group at the 5-position offers a lipophilic anchor, which can be crucial for membrane transport and interaction with hydrophobic binding pockets within target enzymes. This guide provides a comprehensive overview of the potential applications of this compound in agrochemical research, complete with detailed protocols for its evaluation as a potential herbicide, fungicide, and insecticide.
Part 1: Herbicidal Activity Screening
The isoxazole scaffold is present in herbicides known to inhibit protoporphyrinogen oxidase (PPO).[6][7] This enzyme is critical in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[6] The structural features of this compound suggest it is a promising candidate for evaluation as a PPO-inhibiting herbicide.
Pre-Emergence Herbicidal Bioassay
This protocol is designed to assess the compound's ability to prevent weed seed germination and emergence.[8][9]
Rationale: Pre-emergence herbicides are soil-applied and control weeds before they emerge from the soil.[10] This assay simulates this application by treating soil prior to sowing indicator plant species.
Protocol:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) at a concentration of 10,000 ppm.
-
Soil Treatment: Use a sandy loam soil with low organic matter. For each concentration to be tested, thoroughly mix the appropriate volume of the stock solution with a known weight of soil to achieve final concentrations of 1, 10, 50, and 100 ppm. An untreated control (soil with solvent only) must be included.
-
Experimental Setup: Fill pots (10 cm diameter) with the treated soil.
-
Sowing of Indicator Species: Sow seeds of both a monocotyledonous species (e.g., Echinochloa crus-galli - barnyard grass) and a dicotyledonous species (e.g., Amaranthus retroflexus - redroot pigweed) at a depth of 1-2 cm.
-
Incubation: Place the pots in a greenhouse or growth chamber with a 16-hour light/8-hour dark cycle at 25°C. Water as needed.
-
Data Collection: After 14-21 days, assess the percentage of seed germination and the visual injury to any emerged seedlings (e.g., stunting, chlorosis, necrosis) on a scale of 0% (no effect) to 100% (complete kill).
-
Data Analysis: Calculate the concentration required to inhibit germination or cause 50% injury (GR₅₀ or I₅₀) for each species.
Post-Emergence Herbicidal Bioassay
This protocol evaluates the compound's efficacy on established weeds.[8]
Rationale: Post-emergence herbicides are applied directly to the foliage of actively growing weeds.[9] This assay mimics this by spraying the compound onto young plants.
Protocol:
-
Plant Cultivation: Grow the indicator species (E. crus-galli and A. retroflexus) in pots until they reach the 2-3 leaf stage.
-
Preparation of Spray Solution: Prepare spray solutions of this compound at concentrations of 10, 50, 100, and 500 ppm in a water-acetone mixture containing a non-ionic surfactant (e.g., Tween 20 at 0.1% v/v).
-
Application: Uniformly spray the foliage of the test plants to the point of runoff using a laboratory sprayer. Include a control group sprayed with the solvent-surfactant solution only.
-
Incubation: Return the plants to the greenhouse or growth chamber.
-
Data Collection: After 7 and 14 days, visually assess the percentage of plant injury (chlorosis, necrosis, growth inhibition) compared to the control group.
-
Data Analysis: Determine the GR₅₀ value for each species at each time point.
Hypothetical Herbicidal Activity Data
| Compound | Application | Test Species | GR₅₀ (ppm) |
| This compound | Pre-emergence | A. retroflexus | 15.2 |
| This compound | Pre-emergence | E. crus-galli | 45.8 |
| This compound | Post-emergence | A. retroflexus | 88.5 |
| This compound | Post-emergence | E. crus-galli | >500 |
Herbicidal Screening Workflow
Caption: Workflow for in vitro fungicidal screening.
Part 3: Insecticidal Activity Screening
The isoxazoline class of compounds, structurally related to isoxazoles, are potent inhibitors of the GABA-gated chloride channel in insects. [1][11][12]This mode of action leads to hyperexcitation of the insect's central nervous system, resulting in paralysis and death. [4]The potential for this compound and its derivatives to exhibit this activity warrants investigation.
Contact Toxicity Bioassay (Vial Coating Method)
This method assesses the compound's toxicity upon direct contact with the insect cuticle. [13][14][15] Rationale: Many insecticides are effective through contact action. This assay provides a direct measure of the compound's ability to penetrate the insect exoskeleton and exert its toxic effect.
Protocol:
-
Test Insect: Use a model insect species such as the fruit fly (Drosophila melanogaster) or the larval stage of the diamondback moth (Plutella xylostella). [16][17]2. Vial Coating: Prepare solutions of this compound in acetone at various concentrations (e.g., 1, 10, 100, 1000 µ g/vial ). Pipette 0.5 mL of each solution into a 20 mL glass scintillation vial.
-
Solvent Evaporation: Roll the vials on a hot dog roller or similar device until the acetone has completely evaporated, leaving a uniform film of the compound on the inner surface. Prepare control vials with acetone only.
-
Insect Exposure: Introduce 10-20 adult flies or larvae into each vial and cap loosely to allow for air exchange.
-
Incubation: Hold the vials at room temperature (22-25°C).
-
Data Collection: Record insect mortality at 24 and 48 hours post-exposure. Insects are considered dead if they are unable to make coordinated movements when prodded.
-
Data Analysis: Calculate the lethal concentration required to kill 50% of the test population (LC₅₀).
Feeding Bioassay (Leaf Dip Method)
This assay determines the compound's toxicity when ingested by the insect. [18] Rationale: For pests that damage crops by feeding, oral toxicity is a critical measure of a potential insecticide's efficacy.
Protocol:
-
Test Insect: Use a phytophagous insect such as the larval stage of the cabbage looper (Trichoplusia ni).
-
Preparation of Dipping Solutions: Prepare aqueous solutions of the test compound at various concentrations (e.g., 10, 50, 100, 500 ppm) containing a surfactant.
-
Leaf Treatment: Excise leaf discs from a suitable host plant (e.g., cabbage or cotton). Dip each leaf disc into the test solution for 10-15 seconds and allow it to air dry. Control leaf discs are dipped in the surfactant solution only.
-
Experimental Setup: Place one treated leaf disc in a petri dish lined with moistened filter paper.
-
Insect Exposure: Introduce one larva into each petri dish.
-
Incubation: Keep the petri dishes in a controlled environment (25°C, 16:8 L:D photoperiod).
-
Data Collection: Record larval mortality and the amount of leaf area consumed after 48 and 72 hours.
-
Data Analysis: Calculate the LC₅₀ and assess any antifeedant effects.
Hypothetical Insecticidal Activity Data
| Compound | Bioassay Type | Test Insect | LC₅₀ |
| This compound | Contact Toxicity | D. melanogaster | 250 µ g/vial |
| This compound | Feeding Assay | T. ni | >500 ppm |
| Imidacloprid (Control) | Feeding Assay | T. ni | 5 ppm |
Insecticidal Screening Workflow
Caption: Workflow for insecticidal activity screening.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial screening of this compound as a potential agrochemical. The versatility of the isoxazole scaffold suggests that this compound and its derivatives could exhibit activity in one or more of the tested areas. Positive results from these initial screens would warrant further investigation, including the synthesis of analogues to establish structure-activity relationships, mode of action studies to confirm the molecular target, and more extensive testing on a broader range of weed, pathogen, and pest species. Ultimately, the journey from a lead compound to a commercial agrochemical is long and complex, but it begins with the systematic and rigorous application of foundational screening protocols such as these.
References
- Gao, Y., et al. (2013). 4-Azolylphenyl isoxazoline insecticides acting at the GABA gated chloride channel. Bioorganic & Medicinal Chemistry Letters, 23(13), 3743-3746. [Link]
- Gassel, M., et al. (2014). The novel isoxazoline ectoparasiticide fluralaner: Selective inhibition of arthropod γ-aminobutyric acid- and l-glutamate-gated chloride channels and insecticidal/acaricidal activity. Insect Biochemistry and Molecular Biology, 45, 111-124. [Link]
- Lahm, G. P., et al. (2013). 4-Azolylphenyl isoxazoline insecticides acting at the GABA gated chloride channel. Bioorganic & Medicinal Chemistry Letters, 23(13), 3001-3006. [Link]
- Ramage, G., et al. (2002). Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Antimicrobial Agents and Chemotherapy, 46(11), 3591-3596. [Link]
- Lamberth, C. (2018). Oxazole and Isoxazole Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(9), 2035-2051. [Link]
- Dayan, F. E., et al. (1997). Effects of Isoxazole Herbicides on Protoporphyrinogen Oxidase and Porphyrin Physiology. Journal of Agricultural and Food Chemistry, 45(3), 967-974. [Link]
- Grossmann, K., et al. (2019). Discovery of Novel N-Isoxazolinylphenyltriazinones as Promising Protoporphyrinogen IX Oxidase Inhibitors. Journal of Agricultural and Food Chemistry, 67(47), 12974-12985. [Link]
- Ozoe, Y., et al. (2010). New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. Journal of Neurochemistry, 115(5), 1162-1171. [Link]
- Pinho e Melo, T. M. V. D. (2005). Isoxazoles and their applications in agrochemical research. In Topics in Heterocyclic Chemistry (Vol. 1, pp. 159-204). Springer, Berlin, Heidelberg. [Link]
- Chandra, T., et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o388. [Link]
- Ren, X., et al. (2023). Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research. Insects, 14(2), 104. [Link]
- Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides.
- Paravasivam, M., & Selvi, C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1441-1445. [Link]
- Pierce, J. B., et al. (2010). Bioassays for monitoring insecticide resistance. Journal of Visualized Experiments, (46), 2129. [Link]
- Tulasi, B., et al. (2023). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
- Khan, M., et al. (2023). Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions. International Journal of Molecular Sciences, 24(3), 2826. [Link]
- Pierce, C. G., et al. (2008). A 96 well microtiter plate-based method for monitoring formation and antifungal susceptibility testing of Candida albicans biofilms. Journal of Visualized Experiments, (44), 2152. [Link]
- Fornara, M., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 200. [Link]
- Li, X., et al. (2023). Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. Agronomy, 13(2), 344. [Link]
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- Pierce, C. G., & Lopez-Ribot, J. L. (2010). Video: A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Visualized Experiments, (44), e2152. [Link]
- Snodgrass, G. L. (2010). Bioassays for monitoring insecticide resistance. Journal of Visualized Experiments, (46), 2129. [Link]
- Duke, S. O., & Dayan, F. E. (2007). Lecture Inhibition of Protoporphyrinogen Oxidase. Purdue University. [Link]
- Lee, H., et al. (2022). Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi.
- Smagghe, G., et al. (2021). Insect in vitro System for Toxicology Studies — Current and Future Perspectives. Frontiers in Physiology, 12, 708031. [Link]
- Lee, H., et al. (2022). Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi.
- Valente, T., et al. (2022). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. Journal of Fungi, 8(7), 713. [Link]
- Ishii, H. (2015). The succinate dehidrogenase inhibitor fungicides: fungal resistance and its management. Journal of Plant Protection Research, 55(1), 41-50. [Link]
- Ren, X., et al. (2023). Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research. Insects, 14(2), 104. [Link]
- Grossmann, K., et al. (2020). Discovery of Novel N‑Isoxazolinylphenyltriazinones as Promising Protoporphyrinogen IX Oxidase Inhibitors. Journal of Agricultural and Food Chemistry, 68(29), 7575-7586. [Link]
- Ren, X., et al. (2023). Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research. Insects, 14(2), 104. [Link]
- Ishii, H. (2015). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. Journal of Plant Protection Research, 55(1). [Link]
- Kumar, S., & Singh, A. (2020). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations.
- Ren, X., et al. (2023). Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research.
- Rivera, V. (2015). Fungicide Resistance Assays for Fungal Plant Pathogens.
- Paravasivam, M., & Selvi, C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1441-1445. [Link]
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- Coastal Spray. (2023, December 15). Pre-Emergent vs.
- Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in fungal plant pathogens. Crop Protection, 29(7), 643-651. [Link]
- van den Bosch, F., et al. (2015). The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isolates with reduced sensitivity. Pest Management Science, 71(12), 1649-1655. [Link]
- ChemSynthesis. (2023, May 20). 5-(4-methylphenyl)isoxazole. [Link]
- Carta, A., et al. (2014). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 86, 578-591. [Link]
- Wang, Z., et al. (2024).
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Application Notes: The Strategic Utility of 5-(4-Methylphenyl)isoxazole-3-carboxylic Acid as a Versatile Chemical Intermediate
Introduction: The Isoxazole Scaffold in Modern Chemistry
The isoxazole ring is a five-membered heterocycle that has earned the status of a "privileged scaffold" in medicinal and materials chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into a multitude of FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and various antibiotics like Cloxacillin and Flucloxacillin.[2][4][5] Within this important class of compounds, 5-(4-Methylphenyl)isoxazole-3-carboxylic acid stands out as a particularly valuable chemical intermediate.
This molecule's utility is derived from its trifunctional architecture:
-
The Isoxazole Core: Provides a stable, aromatic platform that orients substituents in a defined three-dimensional space and can engage in specific interactions with biological targets.
-
The 5-position p-Tolyl Group: The methylphenyl moiety adds lipophilicity, which can be crucial for membrane permeability and modulating pharmacokinetic properties. It also offers a site for potential further functionalization.
-
The 3-position Carboxylic Acid: This functional group is the primary reactive handle, allowing for straightforward and efficient derivatization, most commonly through the formation of amides and esters.[6]
This application note serves as a technical guide for researchers, scientists, and drug development professionals. It details the core applications of this compound, provides validated, step-by-step protocols for its key transformations, and explains the rationale behind these synthetic strategies.
Physicochemical Properties & Handling
A thorough understanding of the starting material's properties is fundamental to successful and reproducible experimentation.
| Property | Value | Reference |
| CAS Number | 33282-21-2 | [6] |
| Molecular Formula | C₁₁H₉NO₃ | [6] |
| Molecular Weight | 203.20 g/mol | [6][7] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 184-190 °C | [6] |
| Purity | Typically ≥98% (by HPLC) | [6] |
| Storage | Store at 0-8°C in a dry, well-ventilated place. | [6] |
| Safety | Wear standard personal protective equipment (PPE), including safety glasses and gloves.[7] |
Below is the chemical structure of the title compound, highlighting its key functional regions.
Caption: Structure of this compound.
Core Application: Synthesis of Bioactive Carboxamides
The most prevalent application of this compound is as a precursor for a diverse library of 3-carboxamide derivatives. The resulting isoxazole-amide linkage is a bioisostere for other functional groups and is a key structural motif in many biologically active molecules.[8] This transformation is foundational for structure-activity relationship (SAR) studies in drug discovery.
Rationale for Amide Synthesis:
-
Diverse Biological Activities: Isoxazole derivatives, particularly carboxamides, have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and herbicidal activities.[1][2][3][6][8][9]
-
Modulation of Physicochemical Properties: By coupling the parent acid with a wide array of amines (aliphatic, aromatic, heterocyclic), researchers can systematically tune properties such as solubility, lipophilicity (logP), and hydrogen bonding potential to optimize pharmacokinetic and pharmacodynamic profiles.
-
High-Yielding, Reliable Chemistry: Amide bond formation is one of the most well-understood and reliable transformations in organic chemistry, with numerous robust protocols available.[10]
Table 1: Representative Amide Derivatives and Their Potential Applications This table provides benchmark examples based on the known bioactivity of the isoxazole scaffold. Yields are estimates for guidance.
| Amine Reactant (Example) | Derivative Structure (Generic) | Expected Yield Range (%) | Potential Biological Application |
| Aniline | N-aryl carboxamide | 80-95% | Anti-inflammatory, Analgesic[2][6] |
| Benzylamine | N-benzyl carboxamide | 85-98% | Anticancer, Antiviral[8][11] |
| 4-Aminophenol | N-(4-hydroxyphenyl) carboxamide | 75-90% | Antioxidant, Xanthine Oxidase Inhibitor[12] |
| Piperidine | N-piperidyl carboxamide | 88-99% | Neuroprotective agents, CNS targets[1][9] |
| 2-Aminothiazole | N-thiazolyl carboxamide | 70-85% | Antimicrobial, Agrochemical[6][8][13] |
Validated Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis of amide derivatives from this compound.
Protocol 1: Standard Amide Coupling using EDC and DMAP
This method is a widely used, reliable protocol for forming amide bonds under mild conditions.
Principle: The carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. DMAP serves as an acylation catalyst, further enhancing the reaction rate and yield. Anhydrous conditions are critical to prevent the hydrolysis of the reactive intermediate back to the starting carboxylic acid.
Caption: Workflow for EDC/DMAP mediated amide coupling.
Materials & Reagents:
-
This compound (1.0 eq)
-
Substituted primary or secondary amine (1.05-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.3 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, magnetic stirrer, TLC plates
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Activation: To the stirred solution, add DMAP (0.2 eq) followed by EDC (1.1 eq). The order of addition is important. Allow the mixture to stir at room temperature for 30 minutes. The solution may become slightly cloudy.
-
Amine Addition: Add the desired amine (1.05 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DCM.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is complete upon full consumption of the starting carboxylic acid. This typically takes 4-12 hours.
-
Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with DCM or Ethyl Acetate (3x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid or oil is then purified by flash column chromatography on silica gel to yield the pure amide derivative.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).
Protocol 2: Facile Amide Coupling using Sulfuryl Fluoride (SO₂F₂) Gas
This modern protocol offers a rapid and highly efficient alternative, avoiding common coupling reagents and often simplifying purification.[14]
Principle: Sulfuryl fluoride (SO₂F₂) acts as an exceptional dehydrating agent, mediating the direct coupling of carboxylic acids and amines at room temperature. The reaction proceeds cleanly, often requiring only removal of the solvent and minimal purification.
Materials & Reagents:
-
This compound (1.0 eq)
-
Substituted amine (1.2-1.5 eq)
-
Anhydrous solvent such as Acetonitrile or Ethyl Acetate
-
Sulfuryl fluoride (SO₂F₂) gas in a balloon
-
Base (e.g., Triethylamine or DBU, 2.0 eq)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve the this compound (1.0 eq), the desired amine (1.2 eq), and the base (2.0 eq) in an anhydrous solvent.
-
Gas Introduction: Carefully introduce SO₂F₂ gas into the stirred reaction mixture by bubbling it from a balloon for 1-2 minutes.
-
Reaction: Seal the flask and allow the reaction to stir at room temperature for 2-5 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the reaction mixture can often be directly concentrated under vacuum.[14]
-
Purification: The residue is purified by silica gel chromatography to afford the final amide product in high yield. For many non-polar products, simple filtration after an acidic or basic wash may be sufficient.[14]
Conclusion
This compound is a high-value, versatile intermediate for chemical synthesis. Its robust structure and strategically placed carboxylic acid handle provide a reliable entry point for creating diverse libraries of amide derivatives. The protocols described herein offer proven, efficient, and scalable methods for leveraging this building block in drug discovery, agrochemical development, and materials science research. The extensive history of bioactive isoxazole compounds underscores the continued potential for novel discoveries originating from this powerful scaffold.[1][9]
References
- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025).
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023).
- Medicinal Chemistry Perspective of Fused Isoxazole Deriv
- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
- This compound. (n.d.). Chem-Impex.
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews.
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid 99 1136-45-4. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols: 5-(2-Furyl)isoxazole-3-carboxylic acid in Organic Synthesis. (n.d.). Benchchem.
- Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). The Royal Society of Chemistry.
- A review of isoxazole biological activity and present synthetic techniques. (2024). World Journal of Advanced Research and Reviews.
- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (n.d.). PubMed.
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC. (n.d.).
- Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.).
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (n.d.). Zanco Journal of Medical Sciences.
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijpca.org [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-甲基-3-苯基异噁唑-4-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. asiaresearchnews.com [asiaresearchnews.com]
- 11. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 14. rsc.org [rsc.org]
Application Notes and Protocols for the Solid-Phase Synthesis of Isoxazole-Containing Peptides
Introduction: The Significance of Isoxazoles in Peptide Drug Discovery
The integration of heterocyclic scaffolds into peptide structures represents a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability.[1] Among these, the isoxazole moiety has emerged as a privileged structure in drug discovery.[2][3][4] Its five-membered aromatic ring, containing adjacent nitrogen and oxygen atoms, imparts favorable physicochemical properties, including enhanced stability and the ability to engage in specific molecular interactions.[1][2] Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making them highly attractive candidates for therapeutic development.[2][3][4][5][6][7]
Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, offers a robust and efficient platform for the construction of complex peptide analogues.[8] This guide provides a comprehensive overview of the methodologies for the solid-phase synthesis of isoxazole-containing peptides, intended for researchers, scientists, and drug development professionals. We will delve into the strategic incorporation of isoxazole building blocks, on-resin cyclization techniques, and the critical aspects of cleavage, purification, and characterization.
Core Principles: Strategic Approaches to Isoxazole Peptide Synthesis
The solid-phase synthesis of isoxazole-containing peptides can be broadly categorized into two main strategies:
-
Post-Synthetic Modification: This approach involves the synthesis of a linear peptide on a solid support, followed by the on-resin formation of the isoxazole ring. The most common method for this is the 1,3-dipolar cycloaddition of a nitrile oxide with a resin-bound alkyne or alkene.[9] This strategy allows for the late-stage introduction of the isoxazole moiety, offering flexibility in library synthesis.[9]
-
Building Block Approach: This strategy utilizes pre-formed isoxazole-containing amino acids as building blocks for direct incorporation into the growing peptide chain using standard SPPS protocols.[6][10][11] This method provides precise control over the regiochemistry and stereochemistry of the isoxazole unit within the peptide sequence.
The choice between these strategies depends on the desired final structure, the availability of starting materials, and the overall synthetic efficiency.
Visualizing the Workflow: A Generalized Synthetic Scheme
The following diagram illustrates a generalized workflow for the solid-phase synthesis of a cyclic isoxazole-containing peptide using a building block approach and on-resin cyclization.
Caption: On-resin head-to-tail peptide cyclization workflow.
Protocol 3: Cleavage, Purification, and Characterization
This protocol outlines the final steps to obtain the purified isoxazole-containing peptide.
Materials:
-
Cleavage cocktail: TFA/H₂O/TIS (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
-
RP-HPLC system
-
Mass spectrometer (e.g., ESI-MS)
-
NMR spectrometer
Procedure:
-
Cleavage:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail and allow the reaction to proceed at room temperature for 2 hours. [6]This step simultaneously cleaves the peptide from the resin and removes side-chain protecting groups. 2. Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
-
Isolation and Lyophilization:
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Lyophilize the crude peptide to obtain a fluffy white powder.
-
-
Purification:
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
Troubleshooting and Expert Insights
-
Incomplete Coupling: If the Kaiser test remains positive after a coupling reaction, double-couple the amino acid by repeating the coupling step. For sterically hindered amino acids, consider using microwave-assisted peptide synthesis to improve coupling efficiency. [6]* Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions, especially with sensitive amino acids like tryptophan and cysteine. * Low Cyclization Yield: Optimize the reaction time and coupling reagents for on-resin cyclization. Ensure high dilution conditions are mimicked on the solid support to favor intramolecular cyclization.
Conclusion
The solid-phase synthesis of isoxazole-containing peptides is a powerful strategy for the development of novel therapeutic agents. By leveraging a combination of specialized building blocks and optimized on-resin methodologies, researchers can efficiently access a wide range of structurally diverse and biologically active peptidomimetics. The protocols and insights provided in this guide serve as a foundation for the successful design, synthesis, and characterization of these promising molecules.
References
- DalSpace. (n.d.). On-Resin Synthesis and Pharmacokinetic Evaluation of the Oxazole-Containing Peptide: Wewakazole B.
- Royal Society of Chemistry. (2016, March 1). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing.
- National Institutes of Health. (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC.
- National Institutes of Health. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC.
- PubMed. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- National Institutes of Health. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- (n.d.). Solid Phase Synthesis of Cyclic Peptides: Workflow and Techniques.
- MDPI. (n.d.). Naturally Occurring Oxazole-Containing Peptides.
- ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery.
- Benchchem. (n.d.). Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers.
- Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery.
- National Institutes of Health. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC.
- MDPI. (2023, April 21). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
Sources
- 1. Naturally Occurring Oxazole-Containing Peptides | MDPI [mdpi.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]
- 9. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Characterization of 5-(4-Methylphenyl)isoxazole-3-carboxylic Acid Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Isoxazole Carboxylic Acids in Drug Discovery
The isoxazole moiety is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition of biological targets. When coupled with a carboxylic acid function, these molecules, exemplified by 5-(4-Methylphenyl)isoxazole-3-carboxylic acid and its analogs, become attractive candidates for a range of therapeutic areas, including anti-inflammatory and analgesic applications[1]. The precise characterization of these analogs is a cornerstone of the drug discovery and development process. It ensures the unambiguous identification of the chemical entity, establishes its purity profile, and provides critical data on its solid-state properties, all of which are imperative for advancing a compound from a laboratory curiosity to a potential therapeutic agent.
This comprehensive guide provides a suite of detailed analytical techniques and protocols specifically tailored for the in-depth characterization of this compound and its analogs. The methodologies herein are designed not merely as procedural steps but as a self-validating system, underpinned by the scientific rationale behind each experimental choice.
Physicochemical Properties of the Parent Compound
A foundational aspect of characterization is the determination of the basic physicochemical properties of the lead compound, this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.2 g/mol | |
| Appearance | White crystals | |
| Melting Point | 184-190 °C | |
| Purity (by HPLC) | ≥ 98% |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution[2]. For this compound analogs, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the isoxazole ring, the substituted phenyl ring, and the carboxylic acid group. Two-dimensional NMR techniques, such as COSY and HSQC, can further confirm these assignments, especially for more complex analogs.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analog.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
-
Instrumental Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-64 (adjust for concentration).
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more (adjust for concentration and solubility).
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, etc.) to assign the signals to the specific protons and carbons in the molecule.
-
Expected Spectral Features for this compound:
| Assignment | ¹H NMR (Predicted, ppm) | ¹³C NMR (Predicted, ppm) | Rationale |
| -COOH | ~13.0 (broad s) | ~160-165 | The acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad singlet. The carbonyl carbon resonates at a characteristic downfield shift. |
| Isoxazole H-4 | ~7.0-7.5 (s) | ~100-110 | The proton on the isoxazole ring is in an electron-deficient environment, leading to a downfield shift. It appears as a singlet as it has no adjacent protons. |
| Phenyl H-2',6' | ~7.8-8.0 (d, J ≈ 8 Hz) | ~125-130 | These protons are ortho to the isoxazole ring and will be deshielded. They appear as a doublet due to coupling with H-3',5'. |
| Phenyl H-3',5' | ~7.3-7.5 (d, J ≈ 8 Hz) | ~128-132 | These protons are meta to the isoxazole ring and will appear as a doublet due to coupling with H-2',6'. |
| -CH₃ | ~2.4 (s) | ~20-25 | The methyl protons on the phenyl ring are shielded and appear as a sharp singlet. |
| Isoxazole C-3 | - | ~155-160 | The carbon bearing the carboxylic acid is significantly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms. |
| Isoxazole C-5 | - | ~165-170 | The carbon attached to the phenyl ring is also highly deshielded. |
| Phenyl C-1' | - | ~125-130 | The ipso-carbon attached to the isoxazole ring. |
| Phenyl C-4' | - | ~140-145 | The carbon bearing the methyl group. |
Note: Predicted chemical shifts are based on data from similar structures and may vary slightly based on the specific analog and solvent used.[1][3]
Caption: Workflow for NMR-based structural elucidation.
Molecular Weight Confirmation and Fragmentation Analysis by Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound and providing structural information through fragmentation analysis[4]. For this compound analogs, electrospray ionization (ESI) is a suitable soft ionization technique that will typically yield the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for accurate mass determination.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the analog (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
LC-MS Parameters:
-
Liquid Chromatography (for sample introduction):
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A short gradient (e.g., 5% to 95% B over 5 minutes) is sufficient to elute the compound into the mass spectrometer.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry (ESI source):
-
Ionization Mode: Positive and negative ion modes should be run to obtain comprehensive data.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺ or [M-H]⁻) and apply a range of collision energies (e.g., 10-40 eV).
-
-
-
Data Interpretation:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm that the measured mass corresponds to the calculated exact mass of the analog.
-
Analyze the fragmentation pattern to identify characteristic losses.
-
Predicted Fragmentation Pattern for this compound (MW: 203.2):
-
Positive Ion Mode (ESI+):
-
[M+H]⁺ = m/z 204.2
-
A primary fragmentation pathway is the loss of water (H₂O, 18 Da) from the carboxylic acid, yielding a fragment at m/z 186.2 .
-
Subsequent loss of carbon monoxide (CO, 28 Da) can lead to a fragment at m/z 158.2 .
-
-
Negative Ion Mode (ESI-):
-
[M-H]⁻ = m/z 202.2
-
The most common fragmentation for carboxylic acids in negative mode is decarboxylation (loss of CO₂, 44 Da), resulting in a major fragment ion at m/z 158.2 [5].
-
Caption: Predicted ESI-MS fragmentation pathways.
Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for assessing the purity of active pharmaceutical ingredients (APIs) and other small molecules[6][7][8][9][10]. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target analog from starting materials, by-products, and degradation products, allowing for accurate quantification of purity.
Protocol: RP-HPLC with UV Detection
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector, autosampler, and column oven.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point[10].
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water. The acidic modifier ensures that the carboxylic acid is protonated and well-retained on the nonpolar stationary phase.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: A wavelength of 254 nm is a good starting point due to the aromatic nature of the molecule. For higher sensitivity, the λmax should be determined by UV-Vis spectroscopy.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Sample Solution: Prepare a stock solution of the analog in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Further dilute as needed.
-
Reference Standard Solution: If available, prepare a solution of a certified reference standard at a known concentration (e.g., 0.1 mg/mL).
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the analog as the percentage of the main peak area relative to the total area of all peaks.
-
If a reference standard is used, a calibration curve can be generated for accurate quantification.
-
Functional Group Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule[1][3][11][12]. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule, providing a characteristic "fingerprint."
Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and assign them to the functional groups in the molecule.
-
Characteristic FT-IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration | Appearance |
| 2500-3300 | O-H stretch (carboxylic acid dimer) | Very broad |
| ~3030 | Aromatic C-H stretch | Sharp, medium |
| ~2920 | Aliphatic C-H stretch (methyl) | Sharp, medium |
| 1690-1760 | C=O stretch (carboxylic acid) | Strong, sharp |
| 1500-1600 | C=C and C=N stretch (aromatic and isoxazole rings) | Multiple sharp bands |
| 1400-1450 | O-H bend (in-plane) | Medium |
| 1200-1320 | C-O stretch (carboxylic acid) | Strong |
| 900-950 | O-H bend (out-of-plane) | Broad, medium |
Note: These are typical ranges, and the exact positions may vary.[13][14]
Thermal Properties and Stability Assessment by Thermal Analysis
Expertise & Experience: Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide crucial information about the thermal properties and stability of a compound[13][15][16][17]. This data is vital for understanding the solid-state properties, such as melting point and decomposition temperature, which are important for formulation development and stability studies.
Protocol: DSC and TGA
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an appropriate aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Crimp the lid onto the DSC pan.
-
-
Instrumental Parameters:
-
DSC:
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
TGA:
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperatures of any thermal events, such as melting (endotherm) or decomposition (exotherm).
-
TGA: Analyze the thermogram for mass loss events and determine the onset temperature of decomposition.
-
Expected Thermal Profile:
-
DSC: A sharp endothermic peak corresponding to the melting point (expected around 184-190 °C) should be observed. At higher temperatures, an exothermic event may indicate decomposition.
-
TGA: The compound is expected to be stable up to its melting point, after which a significant mass loss corresponding to decomposition will occur. The thermal decomposition of carboxylic acids can be complex, often involving decarboxylation[17][18].
Absolute Structure Confirmation by Single-Crystal X-ray Crystallography
Expertise & Experience: Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state[7][8][19]. It provides unequivocal proof of structure, including the relative and absolute stereochemistry if applicable. For isoxazole derivatives, it can confirm the substitution pattern and the conformation of the molecule.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the analog suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using an X-ray diffractometer with a suitable radiation source (e.g., Mo Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the crystal structure using direct methods or other suitable techniques.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Expected Structural Features:
-
The crystal structure will confirm the planar isoxazole ring and the substitution pattern.
-
In the solid state, carboxylic acids often form hydrogen-bonded dimers. This intermolecular interaction is expected to be observed in the crystal packing.
-
The dihedral angle between the isoxazole and the 4-methylphenyl rings will be determined, providing insight into the molecular conformation. For a similar compound, 5-methyl-3-phenylisoxazole-4-carboxylic acid, this angle was found to be 56.64°.
Caption: An integrated approach to the characterization of isoxazole analogs.
Conclusion
The comprehensive characterization of this compound analogs is a multi-faceted process that requires the synergistic application of several analytical techniques. The protocols and insights provided in this guide offer a robust framework for researchers in drug discovery and development to thoroughly characterize these promising molecules. By understanding the "why" behind each technique and meticulously interpreting the data, scientists can confidently establish the identity, purity, and key physicochemical properties of their compounds, paving the way for further preclinical and clinical development.
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Application Note: A Validated Screening Cascade for the Identification and Characterization of Novel Anti-inflammatory Isoxazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting Inflammation with the Isoxazole Scaffold
Chronic inflammation is a maladaptive response implicated in a wide array of debilitating human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is a complex network of cellular and molecular interactions, driven by key signaling pathways and mediators.[1] Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), along with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), are central players in propagating and sustaining inflammatory responses.[1][2][3][4] Consequently, these molecules represent critical targets for therapeutic intervention.[5][6]
The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities and presence in several FDA-approved drugs, such as the COX-2 inhibitor valdecoxib.[7][8] Its unique electronic and steric properties make it an attractive starting point for designing novel modulators of inflammatory pathways.[7][8][9] This document provides a comprehensive, multi-tiered screening cascade designed to efficiently identify and characterize novel isoxazole derivatives with potent and selective anti-inflammatory properties. The cascade is structured to progress from high-throughput primary screening to detailed mechanistic studies and finally to in vivo proof-of-concept, ensuring a data-driven approach to lead candidate selection.[10][11]
Section 1: The Drug Discovery Screening Funnel
The foundation of this guide is a logical, tiered approach that maximizes efficiency by using broad, high-throughput assays to initially screen large compound libraries, followed by progressively more complex and specific assays to characterize the most promising "hits." This funneling strategy ensures that resources are focused on compounds with the highest potential for clinical success.
Caption: The canonical NF-κB signaling pathway activated by LPS.
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Line: Use a stable cell line (e.g., HEK293 or RAW 264.7) that contains a luciferase reporter gene under the control of NF-κB response elements. [12][13][14][15]2. Procedure:
-
Seed the reporter cells in a white, opaque 96-well plate.
-
Pre-treat cells with test compounds for 1 hour.
-
Stimulate NF-κB activation with an appropriate agent (e.g., TNF-α or LPS). [15] * After 6-8 hours of incubation, lyse the cells and add a luciferase substrate.
-
-
Data Acquisition: Measure the luminescence using a plate reader. A decrease in the luminescence signal indicates inhibition of the NF-κB pathway. [14]
Section 4: Tertiary Screening: Lead Optimization & Preclinical Evaluation
Compounds that are confirmed active, with a known or promising MOA, are designated as "leads" and enter the final stage of in vitro and in vivo characterization.
In Vitro ADME/Tox Profiling
Causality: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential to filter out candidates that are likely to fail in later development stages due to poor pharmacokinetics or safety issues. [16][17][18] Key Assays: A standard panel of in vitro ADME/Tox assays should be run. [16][19][20]
-
Cytotoxicity: Determine the CC50 in relevant cell lines (e.g., HepG2 for liver toxicity).
-
Aqueous Solubility: Measures how well the compound dissolves, impacting absorption.
-
Permeability: Use a Caco-2 cell monolayer to predict intestinal absorption. [17]* Metabolic Stability: Assess stability in the presence of liver microsomes or hepatocytes to predict in vivo clearance.
-
CYP450 Inhibition: Evaluate the potential for drug-drug interactions by measuring inhibition of key cytochrome P450 enzymes. [19] Data Presentation: Lead Candidate Profile
| Parameter | ISOX-001 | ISOX-088 (Lead) | Desired Profile |
| Efficacy | |||
| NO Inhibition IC50 (µM) | 0.8 | 0.2 | < 1 |
| COX-2 IC50 (µM) | 0.5 | 0.1 | < 0.5 |
| ADME/Tox | |||
| HepG2 CC50 (µM) | 5 | >100 | > 50 |
| Kinetic Solubility (µM) | 2 | 75 | > 50 |
| Caco-2 Perm. (Papp A-B) | 0.5 | 15 | > 10 |
| Microsomal Stability (% rem.) | 10% | 85% | > 80% |
In Vivo Proof-of-Concept: Carrageenan-Induced Paw Edema
Causality: The final step in this preclinical cascade is to demonstrate efficacy in a living system. The carrageenan-induced paw edema model in rodents is a classic, highly reproducible model of acute inflammation used to evaluate the in vivo activity of anti-inflammatory drugs. [21][22][23][24][25]Injection of carrageenan into the paw elicits a localized inflammatory response characterized by edema (swelling), which can be quantified. [22][24] Protocol: Carrageenan-Induced Paw Edema in Rats
-
Acclimatization: Acclimate male Wistar rats or Swiss albino mice for one week.
-
Grouping: Divide animals into groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin 5 mg/kg), and Test Groups (lead isoxazole compounds at various doses).
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection. [22][23]4. Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat. [21][22]5. Measurement: Measure the paw volume using a plethysmometer at baseline (time 0) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection. [22]6. Data Analysis: Calculate the percent inhibition of edema for each treated group compared to the vehicle control group at each time point.
Conclusion and Future Directions
This application note details a robust, logical, and scientifically-grounded screening cascade for the discovery of novel isoxazole-based anti-inflammatory agents. By systematically progressing from high-throughput screening to specific mechanistic and in vivo studies, this workflow enables the efficient identification of lead candidates with desirable potency, selectivity, and drug-like properties. The data generated at each tier provides the critical information needed to make confident, data-driven decisions, ultimately de-risking the progression of candidates into more extensive preclinical and clinical development. Future work on identified lead candidates will involve further structure-activity relationship (SAR) studies, advanced pharmacokinetic profiling, and evaluation in chronic models of inflammation.
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- Isoxazole Derivatives as Regulators of Immune Functions. PubMed Central.
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- Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. PubMed Central.
- Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. MDPI.
- Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI.
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- An example of a representative screening cascade used for the discovery.... ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this synthesis. Our goal is to provide you with in-depth, scientifically grounded advice to improve your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmacologically active molecules.[1][2] The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[3] The primary synthetic routes to this compound and its ester precursors involve two main strategies:
-
Two-Step Chalcone-Based Synthesis: This classic approach involves a Claisen-Schmidt condensation to form a chalcone (an α,β-unsaturated ketone), followed by cyclization with hydroxylamine.[4][5]
-
1,3-Dipolar Cycloaddition: A powerful and often more direct method involving the [3+2] cycloaddition of a nitrile oxide with an alkyne.[6][7][8]
This guide will address potential issues in both pathways and subsequent hydrolysis steps to yield the final carboxylic acid.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I address them?
Answer: Low yields in isoxazole synthesis can arise from multiple factors, from starting material integrity to suboptimal reaction conditions. A systematic approach is key to diagnosing the issue.[4]
Causality and Strategic Solutions:
-
Inefficient Chalcone Formation (Claisen-Schmidt Route): The initial condensation is base-catalyzed and equilibrium-driven. Incomplete reaction or side reactions can severely limit the amount of chalcone available for cyclization.
-
Poor Nitrile Oxide Generation/Trapping (1,3-Dipolar Cycloaddition Route): Nitrile oxides are highly reactive intermediates that can dimerize to form furoxans if not efficiently trapped by the alkyne dipolarophile.[9]
-
Optimization: Generate the nitrile oxide in situ. This is commonly achieved by the slow addition of a base (like triethylamine) to a hydroximoyl chloride, or by using an oxidant (like sodium hypochlorite) on an aldoxime in the presence of the alkyne.[3][9] This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.
-
-
Suboptimal Cyclization Conditions: Both synthetic routes require specific conditions for the final ring-forming step.
-
Chalcone Route: The cyclization of the chalcone with hydroxylamine hydrochloride is often performed under reflux in the presence of a base like KOH.[5] Ensure the reflux time is sufficient (e.g., 12 hours) for complete conversion.[5]
-
Cycloaddition Route: The choice of solvent and temperature is critical. Experiment with different solvents to find conditions that favor the cycloaddition pathway over side reactions.[9] Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields for 1,3-dipolar cycloadditions.[4]
-
-
Product Decomposition: The isoxazole ring can be sensitive to harsh conditions. Photochemical rearrangement or cleavage of the N-O bond by certain transition metals can lead to product loss.[4]
-
Mitigation: Employ milder workup procedures, avoiding strong acids or bases where possible. If the product is light-sensitive, protect the reaction vessel from light.
-
Troubleshooting Workflow for Low Yield:
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: A flowchart for troubleshooting low yields.
Question 2: I am synthesizing the ethyl ester precursor, but I'm getting a mixture of regioisomers. How can I improve regioselectivity?
Answer: The formation of regioisomers is a well-known challenge in isoxazole synthesis, particularly when using unsymmetrical starting materials.[4][9] Regioselectivity is governed by a delicate balance of steric and electronic factors of the reactants.[9]
Causality and Strategic Solutions:
-
For 1,3-Dipolar Cycloadditions: The reaction of a nitrile oxide with an unsymmetrical alkyne can lead to two different regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted). This is dictated by the frontier molecular orbitals (FMO) of the dipole and dipolarophile.
-
Catalyst Control: The choice of catalyst can profoundly influence regioselectivity. For instance, copper-catalyzed cycloadditions often exhibit high regioselectivity.[6][9]
-
Substituent Effects: Modifying the electronic nature of the substituents on the alkyne or the nitrile oxide precursor can favor one regioisomer over the other. Electron-withdrawing groups on the alkyne often direct the aryl group of the nitrile oxide to the 5-position of the isoxazole ring.
-
-
For Syntheses from 1,3-Dicarbonyl Compounds: The reaction of an unsymmetrical β-ketoester with hydroxylamine can also yield a mixture of isoxazole isomers.
-
pH Control: The pH of the reaction medium is a critical factor. Acidic conditions tend to favor one regioisomer, while neutral or basic conditions may favor the other or lead to the formation of an isomeric 5-isoxazolone byproduct.[9] Careful control of pH using buffers or specific acid/base catalysts is essential.
-
Experimental Protocol: Copper-Catalyzed Regioselective 1,3-Dipolar Cycloaddition
This protocol provides a starting point for improving regioselectivity in the synthesis of the ethyl ester precursor.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve ethyl propiolate (1.0 eq) and 4-methylbenzaldoxime (1.1 eq) in a suitable solvent such as THF or CH2Cl2.
-
Catalyst Addition: Add a copper(I) source, for example, CuI (5-10 mol%).
-
Nitrile Oxide Generation: Slowly add a solution of an oxidant, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, dropwise to the reaction mixture at room temperature. The slow addition is crucial to maintain a low concentration of the intermediate nitrile oxide.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup: Quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Question 3: During the final hydrolysis of the ester to the carboxylic acid, my yield drops significantly. What is causing this and how can I prevent it?
Answer: The hydrolysis of the ester group can be problematic if the reaction conditions are not carefully controlled, potentially leading to the degradation of the isoxazole ring or incomplete reaction.
Causality and Strategic Solutions:
-
Ring Instability: The isoxazole ring can be susceptible to cleavage under harsh acidic or basic hydrolysis conditions, especially at elevated temperatures.
-
Milder Conditions: Opt for milder hydrolysis conditions. Instead of strong mineral acids (like HCl or H2SO4) at high temperatures, consider using a base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.
-
-
Incomplete Hydrolysis: Standard saponification with NaOH or KOH in ethanol/water may be slow or incomplete.
-
Difficult Workup: The carboxylic acid product may be partially soluble in water, leading to losses during extraction.
-
Workup Protocol: After hydrolysis, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to protonate the carboxylate salt.[10] Ensure the product precipitates fully before filtration or extract thoroughly with an appropriate organic solvent like ethyl acetate.
-
Optimized Hydrolysis Protocol:
-
Dissolution: Dissolve the ethyl 5-(4-methylphenyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide (LiOH·H2O, 2-3 eq) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the disappearance of the starting material by TLC. The reaction is typically complete within 2-6 hours.
-
Quenching & Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove any unreacted starting material.[10] Carefully acidify the aqueous layer with cold 1M HCl until the product precipitates.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for this synthesis? A1: Standard laboratory safety practices are essential. Specific hazards include:
-
Hydroxylamine and its salts: These are toxic and corrosive. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]
-
Nitrile Oxides: These are reactive intermediates. It is strongly recommended to generate them in situ to avoid isolation and potential hazards.[4]
-
Reagents and Solvents: Always consult the Safety Data Sheet (SDS) for all chemicals used, including strong acids, bases, and organic solvents.
Q2: Can I use microwave irradiation to accelerate the synthesis? A2: Yes, microwave-assisted synthesis is a highly effective technique for preparing isoxazoles.[4] It often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles, especially for 1,3-dipolar cycloaddition reactions.[4]
Q3: How do I confirm the structure of my final product? A3: A combination of spectroscopic techniques is used for structural confirmation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary tools for determining the chemical structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.
Q4: What are the optimal purification methods? A4:
-
Intermediates (Chalcones, Esters): Purification is typically achieved by recrystallization or flash column chromatography on silica gel using a solvent system like hexane/ethyl acetate.[11]
-
Final Carboxylic Acid: If the product precipitates cleanly from the workup, recrystallization from a suitable solvent (e.g., ethanol/water) is often sufficient. If impurities are present, column chromatography may be required, though the polarity of the carboxylic acid can make this challenging.
Summary of Key Parameters
The following table summarizes critical parameters for optimizing the synthesis of the ethyl ester precursor.
| Parameter | Chalcone Route | 1,3-Dipolar Cycloaddition Route | Key Considerations |
| Key Reagents | 4-methylacetophenone, appropriate aldehyde, hydroxylamine HCl | 4-methylbenzaldoxime, ethyl propiolate | Purity of starting materials is paramount. |
| Catalyst/Base | NaOH or KOH for condensation; Base for cyclization | Triethylamine, NaOCl; Copper(I) salts for regioselectivity | Catalyst choice can control regioselectivity.[9] |
| Solvent | Ethanol for condensation; Ethanol for cyclization | THF, CH2Cl2, Acetonitrile | Solvent can influence reaction rate and side reactions. |
| Temperature | Room temp for condensation; Reflux for cyclization | Room temp to 80°C; Microwave can be used. | Higher temps can increase side reactions. |
| Common Byproducts | Unreacted starting material | Nitrile oxide dimers (furoxans), regioisomers | In situ generation of nitrile oxide minimizes dimerization.[9] |
Reaction Workflow Diagram
This diagram illustrates the two primary synthetic pathways to the target molecule.
Sources
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- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 5-(4-METHYLPHENYL)ISOXAZOLE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Low Solubility of Isoxazole Carboxylic Acids in Aqueous Buffers
Introduction: The Isoxazole Carboxylic Acid Solubility Challenge
Isoxazole-containing compounds are a cornerstone of modern medicinal chemistry, forming the structural core of numerous drugs, including certain antibiotics and COX-2 inhibitors.[1] The incorporation of a carboxylic acid moiety is a common strategy to enhance target engagement, often by forming critical salt bridges or hydrogen bonds within a protein's active site.[2] However, this same functional group introduces a significant and often frustrating challenge for researchers: poor aqueous solubility, especially in the neutral pH range of many biological assays.
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility issues with isoxazole carboxylic acids. We will move from foundational principles to practical, step-by-step protocols to help you systematically resolve these challenges in your experiments.
Section 1: Understanding the Root Cause - The "Why"
Before troubleshooting, it's crucial to understand the underlying chemistry. The solubility of these molecules is fundamentally governed by the ionization state of the carboxylic acid group.
FAQ: Why is my isoxazole carboxylic acid derivative poorly soluble in neutral (pH ~7.4) aqueous buffer?
Answer: The primary reason is that isoxazole carboxylic acids are weak acids. The solubility of a weak acid is highly dependent on the pH of the solution relative to its pKa (the pH at which the compound is 50% ionized and 50% neutral).[3]
-
Below the pKa: The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is significantly less polar and, therefore, less soluble in aqueous media.
-
Above the pKa: The carboxylic acid is predominantly in its ionized, deprotonated (carboxylate) form (-COO⁻). This charged form is much more polar and exhibits significantly higher aqueous solubility.[4]
The pKa of the carboxylic acid on an isoxazole ring is typically low, often in the range of 2.5 to 4.5. For example, the predicted pKa for isoxazole-5-carboxylic acid is approximately 2.29.[5] At a physiological pH of 7.4, which is several units above the pKa, the molecule should theoretically be ionized and soluble. However, other factors like high molecular weight, lipophilicity of other parts of the molecule, and strong crystal lattice energy can suppress the solubility of the ionized form.[6]
The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation .[7][8]
pH = pKa + log([A⁻]/[HA])
Where:
-
[A⁻] is the concentration of the ionized (soluble) form.
-
[HA] is the concentration of the neutral (less soluble) form.
This equation is a powerful tool for predicting how changes in buffer pH will impact the ionization state and, consequently, the solubility of your compound.[7][8]
Section 2: First-Line Solutions & Quick Troubleshooting (FAQs)
This section addresses the most common issues and provides immediate, actionable solutions that resolve a majority of solubility problems.
FAQ: My compound won't dissolve in my standard pH 7.4 phosphate-buffered saline (PBS). What is the first thing I should try?
Answer: The simplest and most effective first step is to modify the pH.[9][10] Since you are working with a weak acid, increasing the pH of your buffer will increase the proportion of the more soluble, ionized form.
Quick Protocol:
-
Prepare a concentrated stock solution of your compound in an organic solvent like DMSO (e.g., 10-50 mM).
-
Attempt to dilute this stock into your pH 7.4 buffer. If precipitation occurs, proceed to step 3.
-
Prepare a small set of buffers with slightly higher pH values (e.g., pH 8.0, 8.5, 9.0).
-
Repeat the dilution of your DMSO stock into these higher pH buffers. You should observe improved solubility as the pH increases.
Important Consideration: Ensure that the final pH of your solution is compatible with your experimental system (e.g., cell viability, enzyme activity).
FAQ: My compound dissolves in a high pH buffer, but crashes out when I add it to my cell culture media (pH 7.4). What is happening?
Answer: This is a classic case of pH-dependent precipitation. Your high pH stock solution keeps the compound in its soluble, ionized state. When you introduce this solution into the larger volume of strongly buffered cell culture media at pH 7.4, the pH of the microenvironment around the compound rapidly drops. This forces the equilibrium back towards the poorly soluble, neutral form, causing it to precipitate.[9]
Solutions:
-
Increase Final Buffer pH: If your assay can tolerate it, slightly increasing the pH of the final assay buffer can help.
-
Use a Co-solvent: Incorporate a small, biocompatible percentage of an organic co-solvent in your final assay buffer.[11][12]
-
Reduce Final Concentration: Your desired final concentration may simply be above the compound's thermodynamic solubility limit at pH 7.4. Try working at a lower concentration.
FAQ: Can I use a co-solvent like DMSO or ethanol? What are the limitations?
Answer: Yes, using a water-miscible organic co-solvent is a very common and effective strategy.[11][12] Co-solvents work by reducing the overall polarity of the aqueous medium, which makes it more favorable for the less polar, neutral form of the drug to dissolve.[12] Dimethyl sulfoxide (DMSO) is the most widely used co-solvent in biological assays due to its powerful solubilizing ability for both polar and non-polar compounds.[13]
Limitations & Best Practices:
-
Cellular Toxicity: Most organic solvents are toxic to cells at higher concentrations.[14] It is critical to keep the final concentration of the co-solvent as low as possible, typically well below 1% (v/v), and ideally below 0.5% for sensitive cell-based assays.[14]
-
Assay Interference: Solvents can interfere with assay components or readouts. Always run a "vehicle control" (assay buffer + identical concentration of co-solvent, without your compound) to ensure the solvent itself is not producing a signal or inhibiting a reaction.[15]
-
Precipitation upon Dilution: As noted earlier, a compound dissolved at high concentration in 100% DMSO can still precipitate when diluted into an aqueous buffer. This is a "kinetic" solubility issue.[16]
FAQ: What's the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my experiment?
Answer: This distinction is critical for understanding why a compound might seem soluble initially but then precipitates over time.[17]
-
Kinetic Solubility: This is typically measured in early-stage discovery. A concentrated DMSO stock of the compound is added to an aqueous buffer, and the concentration at which it begins to precipitate is measured.[18][19] This value can often be higher than the true equilibrium solubility because the compound may form a temporary, supersaturated solution before it has time to organize into a stable crystal lattice and precipitate.[17][20]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It's measured by adding an excess of the solid compound (as a powder) to a buffer, shaking it for an extended period (e.g., 24-48 hours) until equilibrium is reached, and then measuring the concentration of the dissolved compound.[18][21]
Why it matters: If you prepare a solution based on a high kinetic solubility value, you have created a metastable, supersaturated solution.[17] This solution is prone to precipitation over the course of a long experiment (e.g., a 24-hour cell treatment) as it slowly returns to its more stable, lower thermodynamic solubility state. If you face this issue, you must work at or below the determined thermodynamic solubility limit for long-term experiments.
Section 3: Systematic Troubleshooting Workflow
When simple fixes are not enough, a more systematic approach is required. This workflow guides you through a logical process to diagnose and solve persistent solubility issues.
}
Protocol 1: How to Determine a pH-Solubility Profile
This experiment is the most critical first step in systematically understanding your compound's behavior.
Objective: To determine the solubility of your compound across a range of pH values.
Materials:
-
Your isoxazole carboxylic acid derivative.
-
DMSO.
-
A set of buffers (e.g., 0.1 M citrate for pH 3-6, 0.1 M phosphate for pH 6-8, 0.1 M borate for pH 8-10).
-
pH meter.
-
HPLC or UV-Vis spectrophotometer for quantification.
Methodology:
-
Prepare a Calibration Curve: Create a standard curve by making serial dilutions of your compound in DMSO or another suitable organic solvent and measuring the response (e.g., HPLC peak area or UV absorbance).
-
Prepare Buffer Aliquots: Dispense a fixed volume (e.g., 1 mL) of each buffer (pH 3, 4, 5, 6, 7, 8, 9, 10) into separate microcentrifuge tubes.
-
Add Excess Compound: Add an excess amount of the solid, powdered compound to each tube. The goal is to have undissolved solid remaining at the end.
-
Equilibrate: Tightly cap the tubes and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate Solid from Supernatant: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample and Dilute: Carefully remove an aliquot of the clear supernatant from each tube. Be careful not to disturb the pellet. Dilute this aliquot with a suitable solvent (the same used for your calibration curve) to bring it into the linear range of your assay.
-
Quantify: Analyze the diluted samples using HPLC or UV-Vis and determine the concentration using your calibration curve.
-
Plot Data: Plot solubility (in µg/mL or µM) on the y-axis versus pH on the x-axis.
Expected Outcome: You will generate a curve showing low solubility at acidic pH, with a sharp increase in solubility as the pH rises above the compound's pKa. This data is invaluable for selecting an appropriate buffer for your experiments.
Protocol 2: Screening for an Optimal Co-Solvent System
Objective: To find a biocompatible co-solvent system that achieves the desired compound concentration.
Materials:
-
Concentrated stock of your compound (e.g., 20 mM in 100% DMSO).
-
Primary aqueous buffer (at the pH required for your assay).
-
Co-solvents to test: DMSO, Ethanol, PEG 400, Propylene Glycol.
-
Clear microplate or glass vials.
Methodology:
-
Prepare Co-solvent/Buffer Mixtures: In separate tubes, prepare mixtures of your primary buffer with increasing percentages of each co-solvent. For example, for DMSO, prepare solutions of 1%, 2%, 5%, and 10% (v/v) DMSO in your primary buffer.
-
Add Compound Stock: Add a small, fixed volume of your concentrated DMSO stock to each co-solvent/buffer mixture to achieve your target final concentration.
-
Observe for Precipitation: Mix well and observe immediately for any cloudiness or precipitate (kinetic solubility check).
-
Incubate and Re-observe: Let the solutions stand at room temperature for a set period relevant to your experiment's duration (e.g., 2 hours, 24 hours) and observe again for any delayed precipitation.
-
Identify Lead System: The optimal system is the one that uses the lowest percentage of co-solvent while keeping your compound fully dissolved for the required duration.
Data Summary Table:
| Co-Solvent | % (v/v) | Solubility at T=0 | Solubility at T=2h | Solubility at T=24h |
| DMSO | 1% | ✓ | ✓ | ✗ (Precipitate) |
| DMSO | 2% | ✓ | ✓ | ✓ |
| Ethanol | 5% | ✓ | ✗ | ✗ |
| PEG 400 | 5% | ✓ | ✓ | ✓ |
| PEG 400 | 2% | ✗ | ✗ | ✗ |
In this example, either 2% DMSO or 5% PEG 400 would be viable options to investigate further for assay compatibility.
Section 4: Advanced Strategies
If pH adjustment and co-solvents are insufficient, more advanced formulation strategies may be necessary, particularly in later-stage drug development.
-
Salt Formation: Creating a salt form of the carboxylic acid (e.g., a sodium or potassium salt) can dramatically increase its aqueous solubility and dissolution rate.[10][12][22] This is a common strategy in pharmaceutical manufacturing.
-
Use of Surfactants: Surfactants form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their overall concentration in the solution.[22]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing solubility.[11]
These methods require more extensive formulation development and careful validation to ensure the excipients do not interfere with the biological assay.
References
- ADMET & DMPK. (2015).
- Journal of Cheminformatics. (2010). Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- International Journal of Pharma and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- ResearchGate. (n.d.). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs. [Link]
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
- ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
- AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. [Link]
- Ovid. (n.d.).
- BenchChem. (2025). Technical Support Center: Solubility and Stability in Experimental Buffers.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
- BenchChem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]
- Wikipedia. (n.d.). Isoxazole. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Isoxazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Instead of a generic overview, we will directly address the common pitfalls and challenges encountered in the lab, providing field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing isoxazoles?
The two most widely employed and versatile strategies for constructing the isoxazole ring are the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine, and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1]
-
Condensation with Hydroxylamine: This classic method, often referred to as the Claisen isoxazole synthesis, involves reacting a 1,3-diketone, β-ketoester, or α,β-unsaturated ketone with hydroxylamine.[2][3][4] The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization and dehydration to form the aromatic isoxazole ring.[4]
-
1,3-Dipolar Cycloaddition: This powerful method involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[5] A significant advantage is that the nitrile oxide is typically generated in situ from precursors like aldoximes or hydroximoyl chlorides, which avoids handling the potentially unstable dipole.[6]
Q2: My isoxazole derivative appears to be decomposing during workup or purification. What conditions can cause the isoxazole ring to cleave?
The stability of the isoxazole ring can be compromised under certain conditions due to the inherent weakness of the N-O bond.[2] If you suspect product decomposition, it is crucial to assess your workup and purification procedures. Key conditions to avoid include:
-
Strongly Basic Conditions: Some isoxazoles are susceptible to ring-opening when exposed to strong bases.[2]
-
Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[2]
-
Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[2][7]
-
Photochemical Conditions: UV irradiation may induce rearrangement of the isoxazole ring.[2]
Consider using milder workup protocols, avoiding strongly acidic or basic washes, and protecting light-sensitive compounds.
Q3: How do solvent and temperature critically impact isoxazole synthesis?
Solvent and temperature are paramount variables that control not just reaction rate but also selectivity and yield.[1]
-
Solvent: The choice of solvent affects reactant solubility, reaction rates, and can dramatically influence regioselectivity, particularly in 1,3-dipolar cycloadditions.[1] For instance, switching from a protic solvent like ethanol to an aprotic one like acetonitrile can invert the ratio of regioisomers formed in the reaction of β-enamino diketones with hydroxylamine.[2]
-
Temperature: Optimizing temperature is a balancing act. Excessively high temperatures can promote side reactions, such as the dimerization of nitrile oxides, or lead to product decomposition.[1] Conversely, temperatures that are too low may result in impractically slow or incomplete reactions.[1] Monitoring the reaction progress by TLC or LC-MS at different temperatures is essential to identify the optimal conditions.[2]
Troubleshooting Guide
This section addresses specific, common problems encountered during isoxazole synthesis.
Problem 1: Low or No Product Yield
Question: I'm getting a low yield or no product at all. What are the likely causes and how can I fix this?
Answer: Low or nonexistent yield is a frequent issue that can be traced back to several factors. A systematic approach is the most effective way to diagnose and solve the problem.
Causality & Actionable Solutions
-
Starting Material Integrity: The purity and stability of your reactants are fundamental. For syntheses involving 1,3-dicarbonyls, be aware that they can exist as a mixture of keto-enol tautomers, which can impact reactivity.[2] In 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.[2]
-
Solution: Verify the purity of starting materials using NMR or other appropriate analytical techniques. Purify reactants if necessary.
-
-
Suboptimal Reaction Conditions (Temperature & Time): Every reaction has an optimal temperature and duration. Insufficient time leads to low conversion, while excessive time can cause product degradation.[2]
-
Solution: Monitor the reaction's progress closely using TLC or LC-MS to establish the point of maximum product formation before side reactions dominate. Systematically screen a range of temperatures; for some reactions, a modest increase from 60°C to 80°C can significantly improve yields, while a further increase might be detrimental.[1]
-
-
Intermediate Instability (Nitrile Oxide Dimerization): In 1,3-dipolar cycloadditions, the in situ generated nitrile oxide is highly reactive and prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides).[1][2] This side reaction is a major pathway for yield loss, especially at high nitrile oxide concentrations.
-
Solution: Generate the nitrile oxide in situ in the presence of the alkyne. Employing a slow addition of the nitrile oxide precursor (e.g., via syringe pump) to the reaction mixture keeps its instantaneous concentration low, favoring the desired cycloaddition over dimerization.[2]
-
-
Inefficient Reaction Promotion: Many modern protocols rely on catalysts or alternative energy sources to drive the reaction efficiently.
-
Solution: For catalyzed reactions, confirm the catalyst's activity and ensure correct loading.[1] Consider using techniques like ultrasound irradiation, which has been shown to dramatically improve yields and shorten reaction times by leveraging acoustic cavitation to enhance reaction efficiency.[8]
-
Visualization: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing and resolving low-yield issues in isoxazole synthesis.
Problem 2: Formation of a Mixture of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a classic challenge in isoxazole synthesis, especially when using unsymmetrical 1,3-dicarbonyls or alkynes.[2] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, which can be manipulated by altering the reaction conditions.[1][2]
Causality & Actionable Solutions
-
Solvent Polarity: The solvent can influence the transition state of the cyclization, thereby favoring one regioisomeric pathway over another.
-
Solution: Screen different solvents. For example, in the synthesis from β-enamino diketones, using protic ethanol can favor one isomer, while aprotic acetonitrile can favor the other.[2]
-
-
pH Control: In the Claisen synthesis, the pH of the medium can be a determining factor in the isomeric ratio of the products.[2]
-
Solution: Carefully control and screen the pH of the reaction. Acidic conditions often favor the formation of one particular isomer.[2]
-
-
Lewis Acid Catalysis: Lewis acids can coordinate to carbonyl oxygens, altering the electrophilicity of the reaction centers and thus directing the nucleophilic attack of hydroxylamine to achieve higher regioselectivity.
-
Substrate Modification: Modifying the structure of the starting materials is a powerful strategy for exerting regiochemical control.
Data Presentation: Controlling Regioselectivity
The following tables summarize the documented effects of reaction conditions on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride.[9]
Table 1: Effect of Solvent and Base on Regioisomer Ratio
| Entry | Solvent | Base | Ratio (Isomer 1 : Isomer 2) | Isolated Yield (%) |
| 1 | EtOH | - | 30:70 | 85 |
| 2 | MeCN | - | 75:25 | 82 |
| 3 | EtOH | Pyridine | 15:85 | 92 |
| 4 | MeCN | Pyridine | 65:35 | 90 |
Reaction conditions: β-enamino diketone (0.5 mmol), NH₂OH·HCl (0.6 mmol), solvent (4 mL) at room temperature.[9]
Table 2: Effect of Lewis Acid (BF₃·OEt₂) in MeCN
| Entry | BF₃·OEt₂ (equiv.) | Ratio (Isomer 1 : Isomer 2) | Isolated Yield (%) |
| 1 | 0.2 | 45:55 | 74 |
| 2 | 0.5 | 25:75 | 88 |
| 3 | 1.0 | 5:95 | 94 |
| 4 | 1.5 | <1:99 | 95 |
Reaction conditions: β-enamino diketone (0.5 mmol), NH₂OH·HCl (0.6 mmol), MeCN (4 mL) at room temperature.[9]
Visualization: Decision Tree for Improving Regioselectivity
Caption: A decision-making flowchart for addressing regioselectivity issues in isoxazole synthesis.
Problem 3: Difficult Purification
Question: I am struggling to purify my crude isoxazole product. What are the best strategies?
Answer: Purifying isoxazole derivatives can be challenging due to the presence of unreacted starting materials, closely related byproducts (like furoxans), and regioisomers with very similar polarities.[2]
Purification Strategies
-
Column Chromatography: This is the most common purification technique. Success hinges on finding the right solvent system.
-
Action: Systematically screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin-Layer Chromatography (TLC) to identify the eluent that provides the best separation between your desired product and impurities. Sometimes, adding a small amount of a modifier like triethylamine or acetic acid can significantly improve separation.[2]
-
-
Crystallization: If your product is a solid, crystallization can be an excellent method for obtaining highly pure material, and it can sometimes selectively crystallize one regioisomer out of a mixture.
-
Action: Experiment with a wide range of solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane) to induce crystallization.
-
-
Chemical Derivatization: In difficult cases, it may be possible to selectively react one component of a mixture (e.g., one regioisomer) to form a derivative that has very different physical properties, making it easy to separate. The protecting group or modifying functional group can then be removed to yield the pure, desired isomer.[2]
Experimental Protocols
Protocol 1: Synthesis of a 5-Arylisoxazole from a Chalcone
This two-step protocol involves the initial Claisen-Schmidt condensation to form a chalcone (an α,β-unsaturated ketone) followed by its cyclization with hydroxylamine.[2]
Step A: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve the appropriate aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol.
-
Add an aqueous solution of NaOH or KOH dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
Step B: Isoxazole Formation
-
Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Microwave-Assisted 1,3-Dipolar Cycloaddition
This protocol describes the rapid synthesis of an isoxazole via the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with an alkyne under microwave irradiation.[2][11]
-
In a microwave synthesis vial, combine the aldoxime (1.0 eq.), the alkyne (1.2 eq.), and an oxidant/dehydrating agent (e.g., Chloramine-T or N-Chlorosuccinimide).
-
Add a suitable solvent, such as methanol or acetonitrile (5 mL).
-
Seal the vial and place it in the cavity of a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-180 °C) and power (e.g., 200 W) for 5-20 minutes.[2] The optimal conditions will depend on the specific substrates.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired isoxazole.
References
- da Silva, W. M. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(11), 5982-5994.
- Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(10), 2345.
- da Silva, W. M. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances.
- Synfacts. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Synfacts, 19(08), 0848.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles 3. ResearchGate.
- RSC Publishing. (2015). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate.
- MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
- SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Journal of the Iranian Chemical Society, 19, 1337-1375.
- RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances.
- RSC Publishing. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
- Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(21), 5531-5559.
- ResearchGate. (2012). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate.
- ACS Publications. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
- ResearchGate. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. ResearchGate.
- ACS Publications. (2016). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry.
- ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. ResearchGate.
- ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate.
- Reddit. (2022). Isoxazole synthesis. Reddit.
- YouTube. (2019). synthesis of isoxazoles. YouTube.
- National Institutes of Health. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(2), 923-930.
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Technical Support Center: Troubleshooting High Variability in In Vitro Screening Results
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to high variability in in vitro screening results. The content is structured in a question-and-answer format to directly address specific challenges you may encounter. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to conduct more robust and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in in vitro screening assays?
High variability in in vitro assays can typically be traced back to three main categories: biological factors, technical or procedural factors, and data analysis methods.
-
Biological Variability: This is inherent to the living systems being studied. Key contributors include the cell line's identity and health, passage number, cell seeding density, and the specific batches of reagents like serum and media.[1] Cells are dynamic, and their responses can be influenced by subtle changes in their environment.[2] For instance, cells at a high passage number may exhibit phenotypic drift, leading to altered responses compared to earlier passages.[3][4]
-
Technical Variability: These are errors or inconsistencies introduced during the experimental procedure. Common culprits include pipetting errors, the "edge effect" in multi-well plates, instrument calibration issues, and improper handling of compounds and reagents.[1][5][6] Even seemingly minor details, like the speed and depth of pipetting, can significantly impact results.[1]
-
Data Analysis and Environmental Factors: How data is processed and the physical environment of the experiment can also introduce variability. This includes inconsistent data normalization methods and environmental fluctuations in temperature or humidity.[7]
Q2: How can I proactively minimize variability in my experiments?
Minimizing variability starts with robust assay design and consistent execution. Here are some key principles:
-
Standardize Everything: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all aspects of your experiment, from cell culture and reagent preparation to data acquisition and analysis.[8]
-
Thorough Assay Validation: Before embarking on a large-scale screen, validate your assay to understand its performance characteristics. This includes assessing its sensitivity, dynamic range, and reproducibility.
-
Use Quality Control (QC) Measures: Implement QC checks at critical steps of your workflow. This could include routine cell line authentication, mycoplasma testing, and regular calibration of instruments.[3]
-
Proper Experimental Design: Incorporate appropriate controls, such as positive, negative, and vehicle controls, on every plate. Randomizing the layout of samples on a plate can also help to mitigate systematic errors like edge effects.[9]
Q3: My results are highly variable between replicate wells on the same plate. What should I investigate first?
High well-to-well variability on a single plate often points to technical inconsistencies during the plating and reagent addition steps.
-
Uneven Cell Seeding: A non-homogenous cell suspension is a primary cause.[1] Ensure you thoroughly mix your cell suspension before and during plating to prevent cells from settling.
-
Pipetting Inaccuracy: Small errors in dispensing cells, reagents, or compounds can lead to significant differences between wells.[1] Calibrate your pipettes regularly and use a consistent pipetting technique.
-
Edge Effects: The outer wells of a microplate are susceptible to increased evaporation, which can alter concentrations and affect cell viability.[1] A common practice is to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from the data analysis.[1]
-
Air Bubbles: Bubbles in wells can interfere with optical readings in plate readers. Be careful to avoid introducing bubbles during pipetting.
Detailed Troubleshooting Guides
Issue 1: Inconsistent Results Between Different Experiments (Poor Inter-Assay Reproducibility)
You've run the same assay on different days, and the results are not comparable. This is a common challenge that often points to variability in your biological materials or subtle changes in experimental conditions.
Q: My cell-based assay is giving me different results from week to week. What could be the cause?
A: This issue often stems from the inherent biological variability of cell cultures. Here’s a systematic approach to troubleshooting:
1. Cell Culture Conditions:
-
Causality: Cells are highly sensitive to their environment. Inconsistent culture conditions can lead to significant changes in their physiology and response to stimuli.[3] Factors like cell density in the stock flask and the time between passaging and assaying can affect results.[3]
-
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Maintain a consistent schedule for passaging cells. Always seed cells for an experiment at the same density and from a stock flask that is within a defined confluency range (e.g., 70-80%).
-
Control Passage Number: Limit the number of times your cells are passaged.[3] High-passage cells can undergo phenotypic drift, altering their characteristics and experimental responses.[3][4] It is advisable to use cells within a defined, low-passage number range.
-
Implement a "Thaw-and-Use" Approach: For critical screening campaigns, consider creating a large, cryopreserved master cell bank.[3] Perform quality control on this bank to ensure consistent performance. For each experiment, thaw a new vial of cells. This minimizes the variability introduced by continuous culturing.[3]
-
2. Reagent Stability and Handling:
-
Causality: Reagents, especially sensitive ones like growth factors, can degrade over time, leading to inconsistent assay performance.[2] Batch-to-batch variation in reagents like fetal bovine serum (FBS) is also a well-known source of variability.[10]
-
Troubleshooting Steps:
-
Aliquot Reagents: Upon receipt, aliquot reagents into single-use volumes and store them under recommended conditions. This avoids repeated freeze-thaw cycles.
-
Test New Reagent Batches: Before using a new lot of critical reagents (e.g., serum, antibodies), perform a bridging experiment to compare its performance against the old lot.
-
Check Reagent Stability: Be mindful of the stability of your reagents once they are prepared in their working concentration and stored under specific conditions.[11]
-
3. Environmental and Incubation Conditions:
-
Causality: Fluctuations in incubator temperature, CO2 levels, and humidity can stress cells and impact their growth and behavior.[7]
-
Troubleshooting Steps:
-
Monitor Incubator Performance: Regularly check and log the temperature and CO2 levels of your incubator. Ensure the water pan is always filled to maintain proper humidity.
-
Minimize Door Openings: Limit the frequency and duration of incubator door openings to maintain a stable environment.
-
Experimental Protocol: Establishing a Standardized Cell Culture Workflow
-
Source and Authenticate Cells: Obtain cell lines from a reputable cell bank (e.g., ATCC).[3] Upon receipt, perform cell line authentication (e.g., STR profiling) to confirm their identity.
-
Create a Master and Working Cell Bank: Expand the authenticated cells for a limited number of passages and cryopreserve them in a large batch to create a master cell bank. Subsequently, create a working cell bank from a vial of the master bank.
-
Define Passage Number Limits: Establish a strict upper limit for the passage number of your working cell cultures. Discard cells that exceed this limit.
-
Standardize Seeding Density and Passaging Schedule: Develop a consistent protocol for passaging cells, including the dissociation reagent used, incubation time, and the seeding density for new flasks.
-
Routine Contamination Testing: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and experimental outcomes.[3]
Issue 2: Systematic Patterns of Variability Across the Microplate (e.g., Edge Effects)
You notice that the data from the wells on the edges of your 96- or 384-well plate are consistently higher or lower than the data from the interior wells. This is a classic sign of an "edge effect."
Q: How can I identify and mitigate edge effects in my plate-based assays?
A: Edge effects are often caused by differential evaporation and temperature gradients across the plate.
1. Identification:
-
Causality: The outer wells of a microplate have a larger surface area exposed to the external environment, making them more prone to evaporation. This can lead to increased concentrations of media components and test compounds, affecting cell growth and assay readouts.[1]
-
Troubleshooting Steps:
-
Visualize Your Data: Create a heat map of your plate data. This will often reveal systematic patterns, such as higher or lower values in the perimeter wells.
-
Run a Uniformity Test: Fill an entire plate with the same sample (e.g., cells with vehicle control) and measure the signal. Any systematic variation across the plate points to a technical artifact like an edge effect.
-
2. Mitigation Strategies:
-
Causality: By creating a more uniform environment across the plate, you can minimize the impact of edge effects.
-
Troubleshooting Steps:
-
Use a Perimeter Moat: The most common and effective strategy is to fill the outer wells with sterile PBS, media, or water and not use them for experimental samples.[1] This "moat" helps to create a more humid microenvironment for the interior wells, reducing evaporation.
-
Ensure Proper Incubation: Use a humidified incubator and ensure it is properly sealed. Stacking plates in the incubator can also help to reduce temperature gradients.
-
Automated Liquid Handling: If available, use automated liquid handlers for dispensing liquids.[6] These systems are often more precise and can be programmed to dispense in a way that minimizes environmental exposure of the plate.
-
Data Presentation: Visualizing Edge Effects
A heat map is an excellent way to visualize edge effects. Below is a hypothetical example of a 96-well plate with a clear edge effect, where the outer wells show a higher signal.
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | 1.5 | 1.4 | 1.3 | 1.3 | 1.3 | 1.3 | 1.3 | 1.3 | 1.3 | 1.3 | 1.4 | 1.5 |
| B | 1.4 | 1.1 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.1 | 1.4 |
| C | 1.3 | 1.0 | 0.9 | 0.9 | 0.9 | 0.9 | 0.9 | 0.9 | 0.9 | 0.9 | 1.0 | 1.3 |
| D | 1.3 | 1.0 | 0.9 | 0.9 | 0.9 | 0.9 | 0.9 | 0.9 | 0.9 | 0.9 | 1.0 | 1.3 |
| E | 1.3 | 1.0 | 0.9 | 0.9 | 0.9 | 0.9 | 0.9 | 0.9 | 0.9 | 0.9 | 1.0 | 1.3 |
| F | 1.3 | 1.0 | 0.9 | 0.9 | 0.9 | 0.9 | 0.9 | 0.9 | 0.9 | 0.9 | 1.0 | 1.3 |
| G | 1.4 | 1.1 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.1 | 1.4 |
| H | 1.5 | 1.4 | 1.3 | 1.3 | 1.3 | 1.3 | 1.3 | 1.3 | 1.3 | 1.3 | 1.4 | 1.5 |
Table 1: Hypothetical heat map data illustrating an edge effect. The signal is artificially inflated in the perimeter wells (rows A and H, columns 1 and 12).
Issue 3: High Variability in High-Throughput Screening (HTS) Data
In an HTS campaign, you observe a high degree of variability across plates, making it difficult to identify true "hits."
Q: What are the key quality control metrics I should use to assess the quality of my HTS data?
A: For HTS, it's crucial to use statistical metrics to monitor assay performance and data quality.
1. Z'-Factor (Z-prime):
-
Causality: The Z'-factor is a statistical measure of the separation between the positive and negative controls in your assay.[12] It provides an indication of the assay's signal window and variability.
-
Calculation and Interpretation:
-
The formula is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
-
-
Interpretation of Z'-Factor Values:
Z'-Factor Assay Quality > 0.5 Excellent assay 0 to 0.5 Acceptable for screening | < 0 | Assay is not suitable for HTS |
-
-
Troubleshooting Steps:
-
Calculate Z'-Factor for Each Plate: This should be a standard part of your HTS data analysis workflow.
-
Investigate Plates with Low Z'-Factor: If a plate has a Z'-factor below your acceptance threshold (typically 0.5), the data from that plate should be treated with caution and may need to be repeated. A low Z'-factor can be due to high variability in either the positive or negative controls, or a small signal window.
-
2. Signal-to-Background (S/B) Ratio:
-
Causality: The S/B ratio provides a measure of the dynamic range of your assay. A low S/B ratio can make it difficult to distinguish between active and inactive compounds.
-
Calculation and Interpretation:
-
S/B = Mean_pos / Mean_neg
-
A higher S/B ratio is generally better, but the acceptable value depends on the specific assay.
-
-
Troubleshooting Steps:
-
Optimize Assay Conditions: If you have a low S/B ratio, you may need to re-optimize your assay to increase the signal of the positive control or decrease the signal of the negative control. This could involve adjusting reagent concentrations, incubation times, or the detection method.
-
Visualization: HTS Troubleshooting Workflow
A workflow for troubleshooting high-throughput screening data variability.
References
- Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays.
- Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability.
- Pamies, D., & Leist, M. (n.d.). In Vitro Research Reproducibility: Keeping Up High Standards. PMC - PubMed Central.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting In Vitro Assays.
- Cell Guidance Systems. (2021, January 18). Understanding and reducing variability in cell-based assays.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in Cell Viability Assays.
- Lew, M. J. (2023, December 14). Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means. PMC - NIH.
- ATCC. (n.d.). Improving accuracy and reproducibility in life science research.
- Insights.bio. (n.d.). Understanding and managing sources of variability in cell measurements.
- BenchChem. (n.d.). Identifying potential artifacts in MAX-40279 high-throughput screens.
- Bitesize Bio. (2025, February 27). 8 Tips to Improve Your Research Reproducibility.
- Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting.
- CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance.
- MDPI. (n.d.). Prediction of Influence of Environmental Factors on the Toxicity of Pentachlorophenol on E. coli-Based Bioassays.
- NCBI Bookshelf - NIH. (2012, May 1). HTS Assay Validation - Assay Guidance Manual.
- Platypus Neuroscience. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
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Technical Support Center: Optimizing Cell Density for Cytotoxicity Assays of Novel Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven answers and troubleshooting solutions for optimizing cell density in cytotoxicity assays. Accurate determination of a novel compound's cytotoxic potential is fundamentally reliant on well-characterized and optimized assay conditions, with cell seeding density being a paramount variable.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density so critical for the accuracy of cytotoxicity assays?
Optimizing cell seeding density is a cornerstone for obtaining accurate and reproducible cytotoxicity data.[1][2] Seeding too few cells can result in a weak signal that is difficult to distinguish from the assay's background noise.[1][3] Conversely, seeding too many cells can introduce significant artifacts such as nutrient depletion, premature confluency, contact inhibition, and altered cellular metabolism.[1][4] These factors can mask the true cytotoxic effects of a compound or lead to misleading results.[4] An optimal density ensures that cells are in the logarithmic (exponential) growth phase, where they exhibit maximum metabolic activity and are often most sensitive to therapeutic agents.[2][3][4]
Q2: What is a general recommended range for cell seeding density in a 96-well plate?
While there's no universal number, a broad starting range for a 96-well plate is between 1,000 to 100,000 cells per well.[1][3] However, this is highly dependent on the specific cell line's growth rate, size, and metabolic activity, as well as the duration of the experiment.[3] For instance, rapidly proliferating cells should be seeded at a lower density to prevent overgrowth.[3] It is always recommended to perform a cell number titration to determine the optimal density for your specific experimental conditions.[3]
Q3: How does the intended experimental duration (e.g., 24, 48, or 72 hours) influence the choice of initial seeding density?
The incubation time is inversely related to the optimal seeding density.[4] Longer incubation periods, such as 72 hours, necessitate a lower initial seeding density to ensure that the untreated control cells do not become over-confluent before the experiment concludes.[4] Conversely, for shorter incubation times, like 24 hours, a higher seeding density is required to generate a sufficiently strong signal for detection at the assay's endpoint.[4] The key is to choose a starting density that prevents control wells from becoming over-confluent by the final time point of your experiment.[3]
Q4: What is the ideal cell confluency at the time of compound addition?
The ideal confluency depends on whether you are measuring a cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effect.[4]
-
For cytostatic effects , a lower initial confluency of 30-50% is advisable. This provides ample space for untreated control cells to proliferate, making it easier to observe an anti-proliferative effect of the compound.[4][5]
-
For cytotoxic effects , a higher initial confluency, typically 70-90%, is often preferred. The objective here is to measure a decrease in the number of viable cells from a stable initial population.[4][5]
Q5: Can the same seeding density be used for different cell lines?
It is highly unlikely. Different cell lines possess distinct characteristics, including varying sizes, morphologies, and proliferation rates.[4] Therefore, the optimal seeding density must be empirically determined for each specific cell line used in your experiments.[4]
Q6: How does cell density potentially influence the IC50 value of a compound?
Cell density can profoundly influence the apparent cytotoxicity and, consequently, the IC50 value of a drug.[6] Generally, a higher cell confluency may lead to a decrease in the perceived toxicity of a compound.[6] This can be attributed to a lower effective dose per cell at higher densities and the possibility of intercellular cooperation in detoxifying the drug.[6] Studies have shown that chemoresistance in some cancer cell lines is density-dependent.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Absorbance/Fluorescence Readings are Too Low | 1. Insufficient Cell Number: The initial seeding density is too low, resulting in minimal formazan production (in MTT assays) or a weak signal.[3] 2. Poor Cell Proliferation: Cells may not be healthy or in the logarithmic growth phase.[3] | 1. Increase Seeding Density: Based on your cell titration experiment, select a higher seeding density within the linear range of your standard curve.[3] 2. Ensure Healthy Cells: Use cells that are in the exponential growth phase for seeding. Allow for an overnight recovery period after plating before adding the test compound.[3] |
| Absorbance/Fluorescence Readings are Too High or Saturated | 1. Excessive Cell Number: The initial seeding density is too high.[3] 2. Over-confluency in Control Wells: Control wells have become over-confluent during the experiment, leading to artificially high signals.[3] | 1. Decrease Seeding Density: Choose a lower seeding density from your optimization experiment.[3] 2. Adjust for Assay Duration: If the experiment is long, start with a lower cell number to prevent overgrowth.[3] |
| High Variability Between Replicate Wells | 1. Uneven Cell Distribution: Inconsistent cell seeding across the plate.[1] 2. "Edge Effects": Wells on the periphery of the plate are prone to evaporation and temperature gradients, leading to inconsistent results.[1][8][9] | 1. Proper Seeding Technique: Ensure a single-cell suspension before seeding. Gently swirl or rock the plate after seeding to promote even distribution.[9][10] 2. Mitigate Edge Effects: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.[9][10] Consider using specialized plates designed to minimize edge effects.[9][11] |
| Inconsistent Results Between Experiments | 1. Variable Cell Health: Using cells from different passage numbers or at different growth phases.[12] 2. Inconsistent Serum Concentration: Serum can interact with compounds and affect their activity.[13][14] | 1. Standardize Cell Culture: Use cells within a consistent passage number range and always ensure they are healthy and in the exponential growth phase.[12] 2. Consistent Media Formulation: Use the same batch and concentration of serum for all related experiments.[3] |
Experimental Protocols & Workflows
Protocol 1: Determining Optimal Cell Seeding Density
This protocol is a critical preliminary step and should be performed for each new cell line or when experimental parameters, such as incubation time, change significantly.[3]
Objective: To identify a seeding density where the cells are in an exponential growth phase throughout the intended duration of the cytotoxicity assay and that yields a signal within the linear range of the detection method.
Materials:
-
Healthy, exponentially growing cells of the desired cell line
-
Complete culture medium
-
96-well, flat-bottom microplates
-
MTT reagent (or other viability assay reagent)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare Cell Suspension: Harvest and count healthy cells, ensuring high viability (>90%). Resuspend the cells in fresh culture medium to create a starting stock solution (e.g., 2 x 10⁵ cells/mL).[3]
-
Create Serial Dilutions: Prepare a series of 2-fold serial dilutions from your stock solution to cover a broad range of cell densities (e.g., from 100,000 down to approximately 1,500 cells/well).[3]
-
Plate the Cells: Seed the different cell densities in a 96-well plate. Include wells with medium only to serve as a blank control.[1]
-
Incubation: Incubate the plate for the intended duration of your cytotoxicity assay (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).[1]
-
Perform Viability Assay (e.g., MTT):
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.[3]
-
Plot the mean absorbance (Y-axis) against the number of cells seeded (X-axis).[3]
-
Identify the linear portion of the curve.
-
Select a seeding density from this linear range that provides a final absorbance reading between 0.75 and 1.25 for your intended experimental duration. This will be your optimal seeding number.[2][3]
-
Workflow for Optimizing Cell Density
Caption: Workflow for determining optimal cell seeding density.
Impact of Cell Confluency on Drug Sensitivity
Caption: Conceptual diagram of confluency's impact on drug sensitivity.
Data Presentation
Table 1: General Seeding Density Guidelines for a 96-Well Plate
| Cell Line Type | Proliferation Rate | Typical Seeding Density (cells/well) for 48h Assay |
| Leukemic (Suspension) | Fast | 50,000 - 100,000 |
| Solid Tumor (Adherent) | Moderate | 10,000 - 50,000 |
| Primary Cells | Slow | 2,000 - 10,000 |
Note: These are general starting points. Empirical determination for your specific cell line is crucial.[2]
Table 2: Effect of Seeding Density on Assay Signal (Example Data)
| Seeding Density (cells/well) | Absorbance at 570 nm (48h) | Observation |
| 1,500 | 0.15 | Signal too low, high variability |
| 3,000 | 0.40 | In the lower end of the linear range |
| 6,000 | 0.85 | Optimal, within the ideal linear range (0.75-1.25) [2][3] |
| 12,000 | 1.45 | Approaching saturation |
| 24,000 | 1.90 | Signal saturated, cells likely over-confluent |
| 48,000 | 1.95 | Signal saturated, unreliable data |
References
- Optimization of seeding density and assay timing. MCF 10A cells are...
- For MTT assay how many cells should we seed per well?
- Evaluation of plate edge effects in in-vitro cell based assay.
- A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. NIH. [Link]
- Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
- A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC. [Link]
- Why should cancer cells be only 30-50% confluent when treating with drug after you've seeded them the previous day?
- At what confluency do you add the cytotoxic drug? After how many days incubation you add the drug?
- Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. PubMed Central. [Link]
- Effect of serum concentration on the cytotoxicity of clay particles. PubMed. [Link]
- What reason can affect drug concentration to cell viability in MTT assay?
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mitigating off-target effects of isoxazole derivatives in vivo
Technical Support Center: Isoxazole Derivatives Group
From the desk of the Senior Application Scientist
Welcome to the technical support center for researchers working with isoxazole derivatives. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for mitigating the off-target effects of this versatile chemical scaffold in vivo. The isoxazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1][2] However, its unique physicochemical properties can also present challenges in achieving perfect target selectivity.[1][3] This resource synthesizes field-proven insights and established protocols to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers encounter when working with isoxazole derivatives.
Q1: What are "off-target" effects, and why should I be concerned about them in vivo?
Q2: Are isoxazole derivatives particularly prone to off-target effects?
A2: The isoxazole scaffold itself is not inherently "promiscuous," but like many heterocyclic compounds, its derivatives can engage in various biological interactions.[9][10] The specific nature of off-target effects depends entirely on the substituents attached to the isoxazole core. These side chains dictate the molecule's shape, electrostatic potential, and ability to form hydrogen bonds, which in turn govern its binding profile across the proteome.[11] For instance, certain structural motifs common in isoxazole-based kinase inhibitors might inadvertently bind to the ATP-binding pocket of other kinases, leading to off-target inhibition. The weak N-O bond in the isoxazole ring can also make it susceptible to metabolic cleavage under certain conditions, potentially generating reactive metabolites that cause toxicity.[1][6]
Q3: What is the fundamental difference between on-target toxicity and off-target toxicity?
A3: This is a critical distinction.
-
On-target toxicity occurs when the intended therapeutic target is present on healthy, non-diseased tissues, and modulation of this target leads to adverse effects. For example, an inhibitor targeting a protein crucial for both tumor growth and normal cardiac function could cause cardiotoxicity.
-
Off-target toxicity is caused by the drug binding to and modulating one or more unintended targets.[12] The toxicity observed is unrelated to the inhibition of the primary therapeutic target.
Distinguishing between these two is the first essential step in any troubleshooting workflow.
Q4: What are the main strategies to mitigate off-target effects in vivo?
A4: Mitigation is a multi-faceted process that can be broadly categorized into three areas:
-
Rational Drug Design (Medicinal Chemistry): This involves systematically modifying the chemical structure of the isoxazole derivative to improve its selectivity for the intended target.[5][13]
-
Formulation and Delivery Strategies: This approach aims to control the biodistribution of the drug, maximizing its concentration at the site of action (e.g., a tumor) while minimizing its exposure to healthy tissues where off-target effects might occur.[14]
-
Dose Optimization and Scheduling: Carefully defining the therapeutic window through rigorous preclinical toxicology studies can help manage toxicity.[15] This involves finding a dose that is efficacious against the target without causing unacceptable levels of toxicity from either on- or off-target effects.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured, scenario-based guidance with detailed protocols to address specific problems encountered during in vivo studies.
Scenario 1: Unexpected Toxicity Observed in Animal Models
You've administered your lead isoxazole derivative, "Isox-A," to a rodent model and observed significant toxicity (e.g., weight loss, organ damage) at a dose you believed to be within the therapeutic window.
The first step is to systematically determine the root cause of the toxicity. The following workflow provides a structured approach to this problem.
Caption: Decision tree for diagnosing the source of in vivo toxicity.
Objective: To determine if the observed toxicity is linked to the modulation of the primary target or is an off-target effect.
Principle: A close structural analog of your active compound that does not bind to the primary therapeutic target should not cause on-target toxicity. If this inactive analog recapitulates the toxicity seen with the active compound, the effect is strongly suggested to be off-target.[16]
Methodology:
-
Design & Synthesis:
-
Identify a key functional group on "Isox-A" that is critical for binding to its primary target (e.g., a hydrogen bond donor/acceptor).
-
Synthesize an analog ("Isox-Inactive") where this group is removed or modified (e.g., methylating a key hydroxyl group) to abrogate binding.
-
Crucial Step: Confirm via an in vitro biochemical or biophysical assay (e.g., enzyme inhibition assay, Surface Plasmon Resonance) that "Isox-Inactive" has lost its potency against the primary target by at least 100-fold compared to "Isox-A."
-
-
In Vivo Administration:
-
Establish three groups of animals (n=5-8 per group): Vehicle control, "Isox-A" at the toxic dose, and "Isox-Inactive" at the same molar equivalent dose.
-
Administer the compounds using the same route and schedule as the original experiment.
-
-
Monitoring & Analysis:
-
Monitor animals daily for clinical signs of toxicity (weight loss, behavioral changes, etc.).
-
At the end of the study, perform necropsy, collect organs for histopathology, and analyze relevant clinical chemistry markers from blood samples.
-
-
Interpretation:
-
Toxicity observed with "Isox-Inactive": The toxicity is likely due to off-target effects or non-specific toxicity of the chemical scaffold. Proceed to the "Off-Target Identification" workflow.
-
No toxicity observed with "Isox-Inactive": The toxicity is likely on-target. Mitigation strategies should focus on reducing exposure to healthy tissues expressing the target.
-
Scenario 2: Toxicity is Confirmed to be Off-Target
Your inactive analog study confirmed that the toxicity is independent of your primary target. The next step is to identify the unintended molecular target(s).
A combination of computational and experimental approaches provides the most comprehensive path to identifying unintended binding partners.
Caption: A multi-pronged workflow for identifying off-target proteins.
Objective: To experimentally screen the isoxazole derivative against a wide array of common off-target liabilities in a cost-effective and high-throughput manner.
Principle: Contract Research Organizations (CROs) offer standardized panels of binding and functional assays for hundreds of proteins known to be involved in adverse drug reactions (e.g., hERG ion channel, cytochrome P450s, various kinases and GPCRs).[4]
Methodology:
-
CRO Selection and Panel Choice:
-
Select a reputable CRO that offers broad off-target profiling services (e.g., Eurofins, Charles River, Evotec).
-
Choose a panel that is appropriate for your compound class and observed toxicity. A broad panel (e.g., 44-87 targets) is a good starting point.
-
-
Compound Submission:
-
Provide a sufficient quantity of "Isox-A" at high purity.
-
Typically, screening is performed at a single high concentration (e.g., 10 µM).
-
-
Data Analysis:
-
The CRO will provide a report detailing the percent inhibition or activation for each target in the panel.
-
A common threshold for a "hit" is >50% inhibition at the tested concentration.
-
-
Interpretation and Follow-up:
-
Review the list of identified hits.
-
Cross-reference these hits with the known biology of the toxicity you observed. For example, if you saw cardiotoxicity, a hit on the hERG channel is a major red flag.
-
For any high-priority hits, perform follow-up dose-response curve experiments to determine the IC50 or EC50 for the off-target interaction. This quantitative data is crucial for guiding medicinal chemistry efforts.
-
Scenario 3: Putative Off-Target Identified, Mitigation Required
You've identified that "Isox-A" potently inhibits "Kinase-X," an unintended target known to cause the toxicity you observed. The goal now is to modify "Isox-A" to eliminate or reduce this off-target activity while maintaining on-target potency.
Improving drug selectivity is a central challenge in medicinal chemistry.[5] Rational, structure-guided design is paramount.[11][13]
Caption: Key medicinal chemistry strategies for improving drug selectivity.[11]
Once you begin synthesizing new analogs, it is critical to track their properties in a structured manner to understand the Structure-Activity Relationship (SAR) and the Structure-Selectivity Relationship (SSR).
| Analog ID | Modification vs. Isox-A | On-Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Ratio (Off-Target/On-Target) | Notes |
| Isox-A | Parent Compound | 10 | 50 | 5 | Baseline compound, toxic in vivo. |
| Isox-A-01 | Added methyl group to phenyl ring | 15 | 500 | 33.3 | Slight loss of on-target potency but significant gain in selectivity. |
| Isox-A-02 | Replaced chloro with methoxy group | 8 | 60 | 7.5 | Improved on-target potency but no gain in selectivity. |
| Isox-A-03 | Added bulky t-butyl group | 150 | >10,000 | >66 | Lost too much on-target potency, but demonstrates principle of steric hindrance. |
Interpretation: The data in this table allows you to make rational decisions. For example, "Isox-A-01" represents a promising lead. The addition of the methyl group likely introduced a steric clash in the "Kinase-X" binding site while being tolerated by the on-target protein. Further exploration around this position is warranted.
Part 3: Regulatory & Preclinical Safety Considerations
All in vivo work must be guided by established regulatory principles to ensure the data is suitable for future IND (Investigational New Drug) applications.
Q5: What are the standard preclinical toxicology studies required for a small molecule like an isoxazole derivative?
A5: Regulatory agencies like the FDA require a standard set of non-clinical safety studies, often conducted under Good Laboratory Practice (GLP) conditions.[17] These studies are outlined in the ICH (International Council for Harmonisation) guidelines.[18]
Key Required Studies for IND Submission: [19][20]
-
Safety Pharmacology Core Battery: Assesses acute effects on vital functions (Cardiovascular, Respiratory, and Central Nervous Systems).
-
General Toxicology Studies:
-
Typically conducted in two species: one rodent (e.g., rat) and one non-rodent (e.g., dog, non-human primate).[19]
-
Dose-ranging studies followed by repeat-dose toxicity studies of a duration that supports the proposed clinical trial length.
-
-
Genetic Toxicology: A battery of tests to assess mutagenic and clastogenic potential (e.g., Ames test, in vitro micronucleus assay).[19]
-
ADME (Absorption, Distribution, Metabolism, Excretion) and Pharmacokinetics (PK): Characterizes how the drug moves through and is processed by the body.[15]
References
- Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]
- Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]
- Liu, K. (2023). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Journal of Pharmaceutical Chemistry & Chemical Science, 7(2), 141. [Link]
- Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational approaches to improving selectivity in drug design. Journal of Medicinal Chemistry, 55(4), 1424-1444. [Link]
- Liu, K. (2023).
- Wang, S., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
- Patsnap. (2025). How to improve drug selectivity?.
- Mei, A. (2024).
- Singh, H., et al. (2023). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- Zhang, C., et al. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective.
- NIH SEED. Regulatory Knowledge Guide for Small Molecules.
- Patsnap. (2025). How can off-target effects of drugs be minimised?.
- Wathieu, C., et al. (2023). Existing and emerging mitigation strategies for the prevention of accidental overdose from oral pharmaceutical products Review.
- Na, Y., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing.
- Hosseini-Gerami, L. (2025). Fixing failed drugs: AI solutions for toxicity in drug discovery – part 1. Drug Target Review. [Link]
- Obmińska-Mrukowicz, B., et al. (2017). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative.
- Altasciences. (n.d.). Small Molecule Safety Assessment. Altasciences. [Link]
- Kumar, P., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. [Link]
- Consensus. (n.d.). Strategies to mitigate off-target effects in CRISPR/Cas gene editing. Consensus. [Link]
- OUCI. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. OUCI. [Link]
- Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
- Vant-Hull, B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
- Creative Biolabs. (n.d.). Off-Target Profiling.
- Sheikhi, A. (2022). Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. AZoNano. [Link]
- Avance Biosciences. (n.d.). Gene Editing On/Off-Target Analysis. Avance Biosciences. [Link]
- ResearchGate. (n.d.). ICH S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?.
- Zhang, T., et al. (2023). Insights into Cardiomyocyte Regeneration from Screening and Transcriptomics Approaches. MDPI. [Link]
- Preprints.org. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Preprints.org. [Link]
- ICH. (n.d.). Safety Guidelines. ICH. [Link]
- Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- Li, J., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. PubMed. [Link]
- Kumar, D., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry.
- FDA. (2020). Nonclinical Safety Assessment for Small Molecules and Biologic Drug Development. YouTube. [Link]
- Kumar, D., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Publishing. [Link]
- Perina, M., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
- Alam, M. A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
- Wujec, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
- Finotti, A., et al. (2018). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.
- Al-Omaim, W. S., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
- Lattanzi, A., et al. (2020). Mitigating Off-Target Effects in CRISPR/Cas9-mediated in Vivo Gene Editing. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
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challenges in scaling up the synthesis of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid
Technical Support Center: Synthesis of 5-(4-Methylphenyl)isoxazole-3-carboxylic Acid
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support center for the synthesis of this compound. This molecule is a valuable building block in pharmaceutical and agrochemical research, noted for its role as an intermediate in the development of anti-inflammatory agents and other bioactive compounds.[1] However, scaling its synthesis from the benchtop to larger quantities presents a unique set of challenges that can impact yield, purity, and reproducibility.
This guide is structured to provide direct, actionable solutions to common issues encountered during the synthesis. We will delve into the causality behind experimental choices, offering not just protocols but a deeper understanding of the underlying chemical principles. Our goal is to empower you, our fellow researchers and developers, to navigate the complexities of this synthesis with confidence and scientific rigor.
Overview of the Primary Synthetic Pathway
The most common and reliable route to this compound involves a two-step process:
-
[3+2] Cycloaddition: A 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ) and an alkyne ester to form the isoxazole ring.[2][3]
-
Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.
This pathway is generally favored for its high regioselectivity and use of readily available starting materials.[3][4]
Caption: General synthetic route to this compound.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses specific problems that can arise during the synthesis and scale-up.
Q1: My [3+2] cycloaddition reaction is giving a low yield. What are the likely causes and how can I optimize it?
A1: Low yields in the cycloaddition step are a frequent challenge, often stemming from the stability and reactivity of the nitrile oxide intermediate. Nitrile oxides are prone to dimerization, forming inactive furoxans (1,2,5-oxadiazole-2-oxides), which is a primary cause of reduced yield.[5]
Core Causality: The issue is kinetic. You want the cycloaddition with your alkyne to be much faster than the nitrile oxide dimerization side reaction.
Troubleshooting Steps & Solutions:
-
In Situ Generation is Critical: Never pre-form and isolate the nitrile oxide. It should be generated in situ in the presence of the alkyne (the dipolarophile). This ensures the alkyne is readily available to "trap" the nitrile oxide as it forms.[5]
-
Slow Addition of Base: The most common method for generating the nitrile oxide is the dehydrohalogenation of a hydroximoyl halide (formed from the corresponding aldoxime and a halogenating agent like NCS or Chloramine-T). Add the base (e.g., triethylamine) slowly to the reaction mixture containing the hydroximoyl halide and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, disfavoring the second-order dimerization reaction.
-
Check Starting Material Purity: Ensure your 4-methylbenzaldehyde oxime and ethyl propiolate are pure. Impurities can interfere with the reaction.
-
Solvent Choice: The polarity of the solvent can influence reaction rates. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. For scale-up, consider solvents with higher boiling points like toluene if temperature control becomes an issue.
-
Temperature Control: The reaction is often run at room temperature. However, on a large scale, the in situ formation of the nitrile oxide can be exothermic. If the temperature rises uncontrollably, dimerization and other side reactions can accelerate. Ensure adequate cooling and monitoring, especially during the addition of the base.
Caption: Troubleshooting workflow for low cycloaddition yield.
Q2: The final hydrolysis of the ester is sluggish or incomplete. What conditions should I use?
A2: Incomplete hydrolysis is typically due to suboptimal reaction conditions or the relative stability of the isoxazole ring. While the ester needs to be cleaved, harsh conditions can lead to the cleavage of the weak N-O bond in the isoxazole ring itself.[5][6]
Core Causality: A balance must be struck between conditions strong enough to saponify the ester and mild enough to preserve the heterocyclic core.
Troubleshooting Steps & Solutions:
-
Choice of Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH at laboratory scale. It is highly effective and can often be used under milder temperature conditions.
-
Solvent System: A biphasic or homogeneous mixture of an organic solvent and water is necessary. THF/water or Ethanol/water mixtures are excellent choices as they help solubilize both the ester and the hydroxide salt.
-
Temperature and Time: Start at room temperature and monitor the reaction by TLC or LC-MS. If the reaction is slow, gently warming to 40-50°C can significantly increase the rate. Avoid aggressive heating or prolonged reaction times at high temperatures to prevent ring degradation.
-
Stoichiometry: Use a slight excess of the base (e.g., 1.5 to 2.0 equivalents) to ensure the reaction goes to completion, but avoid a large excess which increases the risk of side reactions.
-
Work-up Procedure: After hydrolysis, the reaction mixture will be basic. Carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of ~2-3 to precipitate the carboxylic acid product. Ensure the mixture is cold during acidification to maximize precipitation and yield.
Q3: I'm having difficulty purifying the final product. What are the best practices?
A3: Purification challenges can arise from unreacted starting materials, byproducts like furoxans, or regioisomers with similar polarities.[5]
Troubleshooting Steps & Solutions:
-
Aqueous Wash: During the work-up of the ester intermediate, washing the organic layer with dilute acid (to remove triethylamine hydrochloride) and then brine is crucial.
-
Column Chromatography (Intermediate): The ethyl ester intermediate is often purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective. Finding the right solvent system using TLC first is key to achieving good separation.[5]
-
Recrystallization (Final Product): The final carboxylic acid is a solid and is often best purified by recrystallization. A solvent system like ethanol/water or ethyl acetate/hexanes can yield highly pure material. The key is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.
-
Acidic Extraction: If the final product is contaminated with neutral organic impurities, you can perform an acid-base extraction. Dissolve the crude product in a solvent like ethyl acetate, extract with a mild aqueous base (e.g., NaHCO₃ solution) to move the desired carboxylate salt into the aqueous layer, discard the organic layer containing impurities, and then re-acidify the aqueous layer to precipitate the pure product.
Frequently Asked Questions (FAQs)
Q: Are there alternative synthetic routes to this molecule? A: Yes, while the 1,3-dipolar cycloaddition is most common, other methods exist for isoxazole synthesis, such as the reaction of hydroxylamine with a 1,3-diketone.[7] For this specific substitution pattern, a suitable 1,3-dicarbonyl precursor would be required, which may involve more synthetic steps than the cycloaddition route.
Q: What are the key safety precautions for this synthesis? A:
-
N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and an irritant. Handle in a fume hood and wear appropriate PPE.
-
Nitrile Oxides: While generated in situ, nitrile oxides are high-energy species. The reaction should be treated as potentially exothermic, especially on a larger scale. Ensure proper temperature control and do not run the reaction in a sealed vessel without pressure relief.
-
Triethylamine: Is a corrosive and flammable liquid with an unpleasant odor. Always handle it in a well-ventilated fume hood.
Q: How can I confirm the structure and purity of my final product? A: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: This is the primary method for structural confirmation. The proton NMR should show the characteristic aromatic signals for the p-tolyl group, a singlet for the isoxazole C4-H, and the absence of the ethyl ester signals.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for confirming the molecular weight and assessing purity. The mass spectrum should show a clear molecular ion peak corresponding to the product's mass (C₁₁H₉NO₃, MW: 203.19 g/mol ).
-
Melting Point: A sharp melting point is a good indicator of high purity.
Quantitative Data Summary
The efficiency of the cycloaddition and hydrolysis steps can be influenced by reaction conditions. The following table provides a summary of typical parameters and expected outcomes based on literature and internal optimization studies.
| Parameter | Step 1: Cycloaddition | Step 2: Hydrolysis | Key Consideration |
| Primary Reagents | 4-Methylbenzaldehyde oxime, Ethyl propiolate, NCS, Et₃N | Ethyl 5-(4-methylphenyl)isoxazole-3-carboxylate, LiOH | Purity of starting materials is paramount. |
| Solvent | Dichloromethane (DCM) or THF | THF / Water (1:1) | Ensures solubility of all reactants. |
| Temperature | 0°C to Room Temp | Room Temp to 45°C | Avoid high heat to prevent side reactions.[5] |
| Typical Reaction Time | 4 - 12 hours | 2 - 6 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 75 - 90% | 90 - 98% | Yields are highly dependent on minimizing furoxan formation in Step 1. |
Detailed Experimental Protocol
Protocol 1: Synthesis of Ethyl 5-(4-methylphenyl)isoxazole-3-carboxylate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 4-methylbenzaldehyde oxime (1.0 eq) and ethyl propiolate (1.1 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Chlorination: Cool the solution to 0°C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C. Stir the mixture at 0°C for 1 hour.
-
Cycloaddition: Prepare a solution of triethylamine (Et₃N) (1.2 eq) in DCM. Add this solution dropwise to the reaction mixture via the addition funnel over 1-2 hours at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours, monitoring the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title ester as a solid or oil.
Protocol 2: Synthesis of this compound
-
Setup: Dissolve the ethyl ester (1.0 eq) from the previous step in a mixture of THF and water (e.g., a 2:1 or 1:1 ratio).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) to the solution. Stir vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC. If the reaction is slow, gentle warming to 40°C can be applied.
-
Work-up: Once hydrolysis is complete, remove the THF on a rotary evaporator. Dilute the remaining aqueous solution with water and wash once with a small amount of ethyl acetate to remove any neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1N HCl. A white precipitate should form.
-
Isolation: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under high vacuum to yield the final product.
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation.
- Chandra, et al. (n.d.).
- Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
- ACS Publications. (n.d.). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
- PubMed Central. (n.d.).
- MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
- Chem-Impex. (n.d.). This compound.
- ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- ChemicalBook. (n.d.). 5-(4-METHYLPHENYL)ISOXAZOLE synthesis.
- The Journal of Organic Chemistry. (n.d.). A useful, regiospecific synthesis of isoxazoles.
- ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction.
- Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
- PubMed. (n.d.). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
- PMC - NIH. (2022).
- ResearchGate. (2025). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
- PrepChem.com. (n.d.). Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide.
- Wikipedia. (n.d.). Isoxazole.
- ChemSynthesis. (2025).
- ChemSynthesis. (2025).
- BenchChem. (n.d.).
- MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- ChemSynthesis. (2025). 5-(4-methylphenyl)isoxazole.
- Santa Cruz Biotechnology. (n.d.). 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid.
- Sunway Pharm Ltd. (n.d.). 5-(p-Tolyl)isoxazole-3-carboxylic acid.
- Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.
- PMC - NIH. (2025).
- ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
- ACS Publications. (n.d.). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry.
- (n.d.). Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL.
- NIH. (n.d.).
- ResearchGate. (2025).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole - Wikipedia [en.wikipedia.org]
improving stability of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid in solution
Document ID: TSC-2026-01-A
Version: 1.0
Introduction
Welcome to the technical support center for 5-(4-Methylphenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in solution. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory work, ensuring the integrity of your experiments through a comprehensive understanding of the molecule's stability profile. This document is structured in a question-and-answer format to directly address the challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm observing a decrease in the concentration of my this compound stock solution over time. What is the likely cause?
The primary cause of decreasing concentration is chemical degradation. This compound, like many isoxazole derivatives, is susceptible to degradation in solution, particularly through hydrolysis of the isoxazole ring.[1][2] The stability is significantly influenced by the pH, temperature, and light exposure of the solution.
The isoxazole ring is known to be labile, especially under basic conditions, which can catalyze ring-opening reactions.[1][2] Additionally, the carboxylic acid moiety can influence the molecule's overall stability and solubility.
FAQ 2: What are the primary degradation pathways for this compound in solution?
There are two principal degradation pathways for this compound in solution:
-
Hydrolytic Cleavage of the Isoxazole Ring: This is the most common degradation pathway, particularly under neutral to basic pH conditions.[1] The weak N-O bond in the isoxazole ring is susceptible to cleavage, leading to the formation of a β-ketonitrile derivative. Increased temperature will accelerate this process.[1]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to degradation of the isoxazole ring.[3][4] The specific degradation products can vary, but this pathway contributes to the overall instability of the compound if not stored properly.
Here is a diagram illustrating the likely hydrolytic degradation pathway:
Caption: Hydrolytic degradation of this compound.
FAQ 3: My solution has turned slightly yellow. Is this related to degradation?
Yes, a color change, such as the appearance of a yellow tint, is often an indicator of chemical degradation. The formation of degradation products with different chromophores can lead to a change in the solution's appearance. It is crucial to analytically assess the purity of the solution if any visual changes are observed.
FAQ 4: How can I improve the stability of my solutions?
Improving the stability of this compound solutions involves controlling the key factors that promote degradation. The following table summarizes the recommended storage and handling conditions:
| Parameter | Recommendation | Rationale |
| pH | Maintain a slightly acidic pH (e.g., pH 4-6). | The isoxazole ring is more stable under acidic to neutral conditions and is susceptible to base-catalyzed hydrolysis.[1] |
| Temperature | Store stock solutions at 2-8°C and working solutions on ice. | Lower temperatures significantly reduce the rate of hydrolytic degradation.[1] |
| Light | Protect solutions from light by using amber vials or wrapping containers in foil. | Prevents photodegradation of the isoxazole ring.[3][4] |
| Solvent | Use aprotic solvents like DMSO or acetonitrile for stock solutions. For aqueous buffers, ensure they are degassed. | Aprotic solvents minimize the risk of hydrolysis. Degassing aqueous solutions removes dissolved oxygen, reducing the potential for oxidative degradation. |
| Additives | Consider the use of antioxidants like dibutylhydroxytoluene (BHT) for long-term storage.[5] | Antioxidants can help prevent oxidative degradation, which can be a secondary degradation pathway. |
FAQ 5: What is the best way to prepare a stable stock solution?
For maximum stability, prepare a high-concentration stock solution in an anhydrous aprotic solvent such as DMSO or acetonitrile. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, dilute the stock solution into a pre-chilled, slightly acidic buffer immediately before use.
Part 2: Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[6]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Buffer for neutralization (e.g., phosphate buffer)
-
Heating block or water bath
-
UV lamp (254 nm)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
The following workflow diagram outlines the forced degradation study:
Caption: Workflow for the forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Rationale for Method Parameters:
-
A C18 column is a good starting point for the separation of moderately polar aromatic compounds.
-
The use of formic acid in the mobile phase helps to maintain a slightly acidic pH, which improves peak shape for the carboxylic acid and enhances the stability of the compound during analysis.
-
A gradient elution is recommended to ensure the separation of the parent compound from both more polar and less polar degradation products that may be formed.[7]
Part 3: In-Depth Scientific Discussion
The stability of the isoxazole ring is a critical factor in the handling of this compound. The weak N-O bond is susceptible to cleavage under various conditions. Studies on the structurally related drug leflunomide have shown that the isoxazole ring opening is significantly influenced by pH and temperature, with increased lability under basic conditions.[1][2] This base-catalyzed hydrolysis is a key consideration for the formulation and storage of solutions containing this compound.
Photochemical stability is another important aspect. Isoxazoles can undergo photoisomerization or degradation upon exposure to UV light.[3][4][8] This necessitates the protection of solutions from light to maintain their integrity.
The development of a robust, stability-indicating analytical method is paramount for any research involving this compound. Such a method must be able to resolve the parent compound from all potential degradation products, ensuring accurate quantification and purity assessment.[9][10][11] Forced degradation studies are an indispensable tool in the development and validation of these methods.[6]
References
- Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203.
- Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(10), 1240-1250.
- ResearchGate. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate.
- ResearchGate. (2003). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate.
- Google Patents. (2007). Method for stabilization of isoxazole compound. Google Patents.
- ResearchGate. (2003). pH and temperature stability of the isoxazole ring in leflunomide.... ResearchGate.
- PubMed. (2005). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. PubMed.
- International Journal of Technical Standardization and Research Development. (2014). Stability Indicating HPLC Method Development – A Review. IJTSRD.
- LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace.
- PubMed. (2008). Development and validation of a stability-indicating HPLC method for determination of voriconazole and its related substances. PubMed.
- Journal of Pharmaceutical Research International. (2025). A Stability-indicating RP-HPLC Method for the Development and Validation of Edoxaban. Journal of Pharmaceutical Research International.
Sources
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- 3. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2007046411A1 - Method for stabilization of isoxazole compound - Google Patents [patents.google.com]
- 6. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijtsrd.com [ijtsrd.com]
- 10. scispace.com [scispace.com]
- 11. Development and validation of a stability-indicating HPLC method for determination of voriconazole and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Labyrinth of High-Throughput Screening
A Senior Application Scientist's Guide to Avoiding and Troubleshooting False Positives
Welcome to the technical support center for High-Throughput Screening (HTS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and mitigating the pervasive issue of false-positive hits in HTS campaigns. False positives, which are compounds that appear active in a primary screen but do not have genuine activity against the biological target, can consume significant time and resources if not properly triaged.[1][2][3] This guide will equip you with the knowledge to design robust assays, recognize sources of interference, and implement a rigorous hit validation workflow.
The Challenge of False Positives in HTS
High-Throughput Screening is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries.[4] However, the initial "hit list" from a primary screen is often populated with a high number of artifacts.[3] It is not uncommon for over 90% of initial hits to be eliminated during the validation process.[5] These false positives can arise from a multitude of sources, ranging from the inherent properties of the screened compounds to interference with the assay technology itself.[6][7] Differentiating these deceptive compounds from genuine hits is a critical early step to ensure that downstream efforts are focused on the most promising candidates.[4]
Typical Hit Triage Funnel in HTS
| Stage | Purpose | Typical Confirmation Rate |
| Primary Screen | Initial identification of "active" compounds from a large library. | 100% (by definition) |
| Hit Confirmation | Re-testing of primary hits in the same assay to confirm activity. | >70% for a good assay[8] |
| Dose-Response | Determining the potency (e.g., IC50) of confirmed hits. | Variable; eliminates compounds with poor potency or unusual curve shapes.[3] |
| Orthogonal/Counter-Assays | Eliminating false positives due to assay artifacts. | Often <30% confirmation rate[9] |
| Biophysical Validation | Confirming direct binding of the compound to the target. | Variable; depends on the methods used. |
| Validated Hits | Compounds ready for lead optimization. | Typically a very small fraction of the primary hits. |
Troubleshooting Guide: Common Causes of False Positives and Mitigation Strategies
This section details specific issues that lead to false positives, the underlying mechanisms, and step-by-step protocols for their identification and elimination.
Issue 1: Compound Aggregation
How it happens: At certain concentrations, some organic molecules can form colloidal-like aggregates that non-specifically sequester and inhibit enzymes or disrupt protein-protein interactions.[10][11][12] This is a major source of promiscuous inhibition, where a compound appears to be active against many unrelated targets.[10][11][12] The inhibitory effect is often sensitive to the presence of detergents.[10]
Troubleshooting Steps:
-
Detergent Sensitivity Test: Re-run the assay for the suspected aggregator in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).[6]
-
Expected Result: A true hit's activity should be largely unaffected by the detergent, whereas an aggregator's apparent activity will be significantly reduced or eliminated.
-
-
Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of particles by the compound at concentrations used in the assay.[10][13] This method can be adapted to a high-throughput format.[10]
-
Enzyme Concentration Dependence: For enzymatic assays, test the compound's IC50 at two different enzyme concentrations.
-
Expected Result: The IC50 of a true, reversible inhibitor should be independent of the enzyme concentration, while the apparent potency of an aggregator often changes with enzyme concentration.[5]
-
Protocol: Detergent Sensitivity Assay
-
Prepare two sets of assay plates.
-
In the first set, prepare the assay buffer as used in the primary screen.
-
In the second set, prepare the assay buffer with the addition of 0.01% Triton X-100.
-
Add the hit compounds at a fixed concentration (e.g., the concentration used in the primary screen) to both sets of plates.
-
Add all other assay components (enzyme, substrate, etc.) and incubate as per the primary assay protocol.
-
Measure the signal and calculate the percent inhibition for each compound in both the presence and absence of detergent.
-
Analysis: Compounds that show a significant drop in inhibition in the presence of detergent are flagged as potential aggregators.
Issue 2: Interference with Detection Technology
How it happens: Many HTS assays rely on light-based detection methods like fluorescence or luminescence.[7] Compounds can directly interfere with these readouts, leading to false signals.[4][6][7]
-
Autofluorescence: The compound itself is fluorescent at the excitation and emission wavelengths of the assay, leading to a false-positive signal in gain-of-signal assays.[2][14]
-
Fluorescence Quenching: The compound absorbs light at the excitation or emission wavelength, reducing the signal and causing false positives in assays where a decrease in signal is measured.[4]
-
Luciferase Inhibition: In assays using luciferase reporters, compounds can directly inhibit the luciferase enzyme, leading to a false-positive signal for pathway inhibitors.[2][7]
Troubleshooting Steps:
-
Pre-read Protocol: Read the fluorescence or luminescence of the assay plates after adding the compound but before adding the detection reagents. This can identify intrinsically fluorescent or colored compounds.
-
Counter-Screen without Primary Target: Run the assay with all components except the primary biological target (e.g., the enzyme or receptor).
-
Expected Result: A true hit should show no activity in this setup, while a compound interfering with the detection system will still produce a signal.
-
-
Orthogonal Assays: This is a crucial step.[4][5] Validate hits using a secondary assay that measures the same biological endpoint but uses a different detection technology.[15] For example, if the primary screen for a kinase was a fluorescence-based assay measuring ADP production, an orthogonal assay could be a label-free mass spectrometry-based assay that directly measures the phosphorylated substrate.[9]
Workflow for Identifying Detection Interference
Caption: A comprehensive hit validation workflow from primary screen to validated lead.
References
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. [Link]
- Orthogonal Screening Platforms.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
- Lipchock, J., Lountos, G. T., & Tropea, J. E. (2017). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Expert Opinion on Drug Discovery, 12(9), 923–932. [Link]
- Genick, C., Grotz, J., & Gasteiger, E. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening, 19(5), 649–658. [Link]
- Applications of Biophysics in High-Throughput Screening Hit Validation. (2014).
- Lipchock, J., Lountos, G. T., & Tropea, J. E. (2017).
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
- Hsieh, J. H., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
- Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI - NIH. [Link]
- Senger, M. R., et al. (2019). Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies. PubMed. [Link]
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]
- Feng, B. Y., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors.
- Baell, J. B. (2016). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 11(2), 115–118. [Link]
- Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
- Machine Learning-Driven Data Valuation for Optimizing High-Throughput Screening Pipelines. PMC - NIH. [Link]
- McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. PubMed - NIH. [Link]
- Analysis of HTS data. Cambridge MedChem Consulting. [Link]
- Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(2), 258–261. [Link]
- Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. NIH. [Link]
- Sirci, E., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC - NIH. [Link]
- Chapter 1: HTS Methods: Assay Design and Optimisation. Books - The Royal Society of Chemistry. [Link]
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]
- High-throughput Assays for Promiscuous Inhibitors.
- Basics of HTS Assay Design and Optimization (Chapter 12). Chemical Genomics. [Link]
- Design Considerations for High Throughput Screening and In Vitro Diagnostic Assays.
- Swinney, D. C. (2020).
- The importance of adequately triaging hits from HTS campaigns. Drug Target Review. [Link]
- Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Assay Guidance Manual - NCBI. [Link]
- Introduction - High-Throughput Screening Center. University of Pittsburgh. [Link]
- Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences. [Link]
- Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. Assay Guidance Manual - NCBI. [Link]
Sources
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- 2. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Apparent activity in high-throughput screening: origins of compound-dependent assay interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. cpcscientific.com [cpcscientific.com]
- 10. med.stanford.edu [med.stanford.edu]
- 11. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 14. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Enhancing Reproducibility in Preclinical Anti-inflammatory Studies
Welcome to the technical support center dedicated to addressing reproducibility challenges in preclinical anti-inflammatory research. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshoot common issues encountered during in vivo and in vitro experiments. By promoting rigorous experimental design and transparent reporting, we aim to enhance the reliability and translational potential of your findings.
The preclinical research landscape is currently facing a "reproducibility crisis," with some studies suggesting that over 50% of preclinical research is irreproducible.[1] This not only hinders scientific progress but also leads to a significant waste of resources, with an estimated annual cost of $28 billion in the U.S. alone.[1] In response, institutions like the National Institutes of Health (NIH) and organizations such as the NC3Rs (National Centre for the Replacement, Refinement & Reduction of Animals in Research) have established guidelines to improve research quality. This guide synthesizes these recommendations and provides actionable solutions to common problems.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding best practices for ensuring reproducibility in preclinical anti-inflammatory studies.
Q1: What are the most critical factors contributing to the lack of reproducibility in preclinical anti-inflammatory research?
A1: The reproducibility crisis stems from several preventable issues.[2] Key factors include:
-
Methodological Flaws: This encompasses poorly designed studies, the use of inadequate controls, and small sample sizes which can introduce biases.[1]
-
Biological Variability: Differences in cell lines, reagents, and the experimental conditions themselves make replication challenging.[1]
-
Lack of Standardization: Variability in protocols, reagents, and analysis methods across different laboratories contributes to inconsistent findings.[1]
-
Inadequate Reporting: Crucial details of the experimental design, methodology, and data analysis are often omitted from publications, making it impossible for other researchers to replicate the study accurately.[3]
-
Publication Bias: There is a tendency to publish positive results, while negative or inconclusive findings are often not reported, leading to a skewed representation of the data in the scientific literature.
Q2: What are the ARRIVE guidelines and why are they important?
A2: The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines are a checklist of recommendations developed to improve the reporting of research involving animals.[4][5] Their primary goal is to maximize the quality and reliability of published research, enabling others to better scrutinize, evaluate, and reproduce it.[4][5] The guidelines are organized into two sets: the "ARRIVE Essential 10," which covers the absolute minimum information required to assess the reliability of a study, and the "Recommended Set," which provides additional context.[6] Adherence to these guidelines is encouraged by the NIH and numerous scientific journals to enhance transparency and reproducibility.[4][7]
Q3: How does the NIH promote reproducibility in preclinical research?
A3: The NIH has implemented a policy on Rigor and Reproducibility to ensure that researchers use well-controlled experimental designs and transparently report their methods and results.[8] This policy focuses on four key areas:
-
Scientific Premise: The research should be built upon a strong foundation of prior rigorous research.[9]
-
Scientific Rigor: The application of the scientific method must be strict to ensure robust and unbiased experimental design, methodology, analysis, interpretation, and reporting.[9]
-
Consideration of Relevant Biological Variables: Sex and other biological variables should be factored into the experimental design and analysis.[9]
-
Authentication of Key Biological and/or Chemical Resources: Key resources like cell lines, antibodies, and chemicals should be regularly authenticated to ensure their identity and validity.[9][10]
Q4: Why is a detailed experimental protocol so crucial for reproducibility?
A4: A detailed experimental protocol is the foundation of a reproducible study. It allows other researchers to replicate the experiment as precisely as possible.[11][12] Even small, seemingly insignificant variations in a protocol can have a substantial impact on the outcome of an experiment. For example, in surgical models, minor differences in animal positioning or surgical technique can affect the results.[13] Therefore, it is essential to document every step of the procedure meticulously.[13]
Q5: What is the role of statistical analysis in ensuring reproducibility?
A5: The misuse of statistical analyses, including practices like p-hacking (manipulating data to achieve statistical significance), can lead to false-positive results and contribute to irreproducibility.[1] It is crucial to have a predefined data analysis plan and to use appropriate statistical methods.[11] Journals are increasingly requiring authors to clearly state how their sample size was determined, whether a power analysis was conducted, and to provide detailed information on the statistical methods used.[14]
Troubleshooting Guide
This guide provides solutions to common problems encountered during preclinical anti-inflammatory experiments.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| High Variability in In Vivo Results | 1. Animal-related factors: Genetic drift in animal strains, microbiome differences, sex, age, and stress levels.[15] 2. Environmental factors: Differences in housing conditions, diet, and light-dark cycles.[2] 3. Inconsistent experimental procedures: Variation in drug administration, timing of measurements, or surgical techniques.[13] | 1. Standardize Animal Characteristics: Use animals of the same sex, age, and from a reputable supplier. Consider the potential impact of the microbiome. 2. Control Environmental Conditions: Maintain consistent housing, diet, and light-dark cycles. 3. Harmonize Procedures: Develop and strictly follow detailed Standard Operating Procedures (SOPs) for all experimental steps. Ensure all personnel are adequately trained. |
| Lack of Expected Drug Efficacy | 1. Suboptimal drug dosage or formulation: The dose may be too low, or the formulation may not be bioavailable.[16] 2. Inappropriate animal model: The chosen animal model may not accurately reflect the human disease pathology.[17] 3. Timing of treatment: The therapeutic window for the drug may have been missed.[17] | 1. Conduct Dose-Response Studies: Perform a thorough dose-response experiment to identify the optimal dose.[16] 2. Validate the Animal Model: Ensure the animal model is appropriate for the research question and displays the relevant inflammatory pathways. 3. Optimize Treatment Timing: Investigate different treatment initiation times relative to the inflammatory stimulus. |
| Unexpected Animal Mortality or Adverse Events | 1. Toxicity of the investigational drug: The drug may have off-target effects leading to toxicity.[18] 2. Complications from experimental procedures: Surgical procedures or induction of inflammation can have unintended consequences. 3. Underlying health issues in animals: Animals may have pre-existing conditions that make them more susceptible to adverse events. | 1. Perform Comprehensive Safety Assessments: Conduct thorough toxicology and pharmacokinetic studies before efficacy trials.[18] 2. Refine Experimental Procedures: Optimize surgical techniques and other procedures to minimize stress and potential complications.[13] 3. Source High-Quality Animals: Obtain animals from reputable vendors that provide health screening reports. |
| Inconsistent In Vitro Results | 1. Cell line misidentification or contamination: Cell lines can be misidentified or contaminated with other cells or mycoplasma.[3] 2. Reagent variability: Lot-to-lot variation in antibodies, cytokines, or other reagents can affect results. 3. Inconsistent cell culture conditions: Minor variations in media, supplements, or incubation conditions can impact cell behavior. | 1. Authenticate Cell Lines: Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling and test for mycoplasma contamination.[16] 2. Validate Reagents: Test new lots of critical reagents before use in experiments. 3. Standardize Cell Culture: Use detailed SOPs for all cell culture procedures. |
Visualizing Experimental Workflows and Signaling Pathways
To enhance clarity and promote standardized practices, the following diagrams illustrate a typical preclinical experimental workflow and a key inflammatory signaling pathway.
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a standardized method for assessing the in vivo anti-inflammatory activity of a test compound.
1. Materials
-
Male Wistar rats (180-200 g)
-
Lambda-carrageenan (1% w/v in sterile 0.9% saline)
-
Test compound and vehicle
-
P plethysmometer or digital calipers
-
Animal handling equipment (e.g., restraints)
-
Syringes and needles
2. Animal Handling and Acclimatization
-
House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Handle animals daily for several days prior to the experiment to minimize stress.
3. Experimental Procedure
-
Fast animals overnight before the experiment.
-
Randomly assign animals to treatment groups (e.g., vehicle control, positive control like indomethacin, and test compound groups).
-
Administer the test compound or vehicle orally (or via the desired route) one hour before carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
4. Data Analysis
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups to the control group. A p-value of < 0.05 is typically considered statistically significant.
By adhering to these guidelines and troubleshooting strategies, researchers can significantly improve the reproducibility of their preclinical anti-inflammatory studies, ultimately accelerating the development of new and effective therapies.
References
Sources
- 1. clyte.tech [clyte.tech]
- 2. Fostering Replicability in Preclinical Research | Jackson Laboratory [jax.org]
- 3. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 4. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 5. Home | ARRIVE Guidelines [arriveguidelines.org]
- 6. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 7. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 8. Rigor and Reproducibility | Clinical & Translational Science Institute [ctsi.ucla.edu]
- 9. Rigor and Reproducibility: NIH Guidance [augusta.edu]
- 10. research.colostate.edu [research.colostate.edu]
- 11. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 14. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]
- 15. Reproducibility Issues: Avoiding Pitfalls in Animal Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Editorial: Challenges associated with identifying preclinical animal models for the development of immune-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 10 Strategies for Effective Preclinical Development Success [bioaccessla.com]
Welcome to the Technical Support Center for the purification of isoxazole analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with separating structurally similar isoxazole-containing compounds. The subtle differences in polarity, stereochemistry, and physicochemical properties among analogs demand a nuanced and systematic approach to purification.
This resource provides in-depth, experience-driven troubleshooting advice and practical FAQs to streamline your method development and overcome common purification hurdles.
Frequently Asked Questions (FAQs) - First-Pass Troubleshooting
Here we address the most common initial challenges faced during the purification of isoxazole analogs.
Q1: My isoxazole analogs are co-eluting or have very poor resolution in reverse-phase HPLC. What is the first thing I should try?
A1: The first and often most impactful parameter to adjust is the mobile phase pH. The isoxazole ring contains nitrogen and oxygen atoms, making its protonation state (and therefore polarity) sensitive to pH.[1][2] Small changes in the mobile phase pH can significantly alter the retention times of your analogs, especially if they have other ionizable functional groups.[3]
-
Initial Action: Prepare a series of mobile phases with small pH adjustments (e.g., ± 0.5 pH units) around your current condition. Use a suitable buffer to ensure pH stability.
-
Causality: Closely related analogs may have slightly different pKa values. By operating at a pH near these pKa values, you can maximize differences in their ionization and, consequently, their interaction with the C18 stationary phase, leading to improved separation.
Q2: I'm observing significant peak tailing for my basic isoxazole analog. What's causing this and how can I fix it?
A2: Peak tailing for basic compounds in reverse-phase HPLC is a classic problem, often caused by secondary interactions between the protonated basic analyte and negatively charged residual silanol groups on the silica-based stationary phase.[4]
-
Primary Solutions:
-
Lower Mobile Phase pH: Add an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). This protonates the silanol groups, minimizing their interaction with your basic analyte.
-
Add an Ionic Modifier: Incorporate a salt or buffer, like ammonium acetate or sodium phosphate, into the mobile phase.[5][6] These ions can compete with the analyte for interaction with the active sites on the stationary phase, effectively masking the silanols and improving peak shape.[5][6]
-
Use a Modern Column: Employ a column with advanced end-capping technology or a hybrid particle base, which has a lower concentration of residual silanols.
-
Q3: My isoxazole product is a solid, but it won't crystallize from common solvent systems. What should I do?
A3: Crystallization is an excellent purification technique for solids, but finding the right conditions can be challenging.[7][8][9] If standard single-solvent or dual-solvent systems (solvent/anti-solvent) are failing, a systematic approach is needed.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a wider range of solvents with varying polarities and hydrogen bonding capabilities.
-
Anti-Solvent Addition: This is a very common and effective technique where a solvent in which your compound is poorly soluble (the anti-solvent) is slowly added to a saturated solution of your compound in a good solvent.[7][9]
-
Cooling Crystallization: If the compound's solubility is temperature-dependent, slowly cooling a saturated solution can induce crystallization.[7][9]
-
Evaporation: Slow evaporation of the solvent from a solution can also lead to crystallization and is particularly useful for temperature-sensitive compounds.[7]
-
Q4: I need to separate enantiomers of a chiral isoxazole. Where do I start?
A4: The separation of enantiomers requires a chiral environment. The two primary approaches are chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[10][11]
-
Recommended Starting Point: Chiral SFC is often the preferred method for enantiomer separation due to its high efficiency, faster run times, and reduced organic solvent consumption compared to HPLC.[12][][14][15] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are excellent starting points for screening.[12][16]
-
Alternative (HPLC): If SFC is unavailable, chiral HPLC is also a powerful technique. A screening approach using several different types of CSPs under normal-phase, polar organic, and reverse-phase conditions is recommended to find a suitable separation method.[16][17][18]
In-Depth Troubleshooting & Methodology Guides
This section provides more detailed, step-by-step guidance for specific purification challenges.
Guide 1: Reverse-Phase HPLC Method Development for Diastereomers & Regioisomers
Closely related diastereomers or regioisomers of isoxazoles often present a significant chromatographic challenge due to their very similar physicochemical properties.
Common Problem: Inadequate Resolution (Rs < 1.5)
-
Step 1: Mobile Phase Optimization
-
Organic Modifier Screening: If you are using acetonitrile, try substituting it with methanol, or use a ternary mixture of water, acetonitrile, and methanol.[19] The different solvent properties can alter selectivity.
-
pH Adjustment: As mentioned in the FAQs, systematically adjust the pH of the aqueous portion of the mobile phase. Create a pH gradient if your instrument allows, or screen a range of buffered mobile phases.
-
Additive Screening: For basic isoxazoles, evaluate different acidic additives (e.g., 0.1% formic acid vs. 0.05% TFA). For acidic isoxazoles, consider basic additives like triethylamine or ammonium hydroxide.[20][21]
-
-
Step 2: Stationary Phase Screening (Orthogonal Chromatography) If mobile phase optimization is insufficient, the next step is to screen different column chemistries.[22] Using columns with different separation mechanisms is known as an orthogonal approach.[23][24]
| Column Type | Separation Principle | Best For... |
| Standard C18 | Primarily hydrophobic interactions. | General purpose starting point. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions. | Aromatic isoxazole analogs. |
| Pentafluorophenyl (PFP) | Multiple interaction modes (hydrophobic, π-π, dipole-dipole, ion-exchange). | Analogs with subtle electronic differences or positional isomers. |
| Embedded Polar Group (e.g., Amide, Carbamate) | Hydrophobic and hydrogen bonding interactions. | Analogs with H-bond donors/acceptors. |
-
Step 3: Temperature Optimization Varying the column temperature can influence selectivity. Try running the separation at both sub-ambient (e.g., 15°C) and elevated (e.g., 40-60°C) temperatures. Lower temperatures sometimes enhance resolution for diastereomers.[25]
Experimental Workflow: HPLC Method Development
Sources
- 1. researchgate.net [researchgate.net]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Separation of structurally similar nocathiacin analogues by reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sielc.com [sielc.com]
- 5. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. syrris.com [syrris.com]
- 8. longdom.org [longdom.org]
- 9. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 12. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. waters.com [waters.com]
- 16. mdpi.com [mdpi.com]
- 17. Enantiomeric Separation of New Chiral Azole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enantiomeric Separation of New Chiral Azole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. isca.me [isca.me]
- 20. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. HPLC Troubleshooting Guide [scioninstruments.com]
Troubleshooting Poor Oral Bioavailability of Carboxylic Acid-Containing Compounds: A Technical Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable insights to navigate the complexities of drug development. This guide is structured to address the specific challenges you may encounter when working with carboxylic acid-containing compounds, which are notorious for their variable and often poor oral bioavailability. We will explore the underlying reasons for these challenges and provide systematic troubleshooting strategies.
The Challenge with Carboxylic Acids
Carboxylic acid moieties are common in many active pharmaceutical ingredients (APIs). While crucial for pharmacological activity through interactions like charge-charge binding, this functional group also introduces properties that can hinder oral absorption.[1] The primary issues stem from their physicochemical characteristics:
-
pH-Dependent Solubility: Carboxylic acids are weak acids, meaning their ionization state is dependent on the surrounding pH. In the acidic environment of the stomach (low pH), they are largely in their non-ionized, less soluble form. As they move to the more alkaline environment of the small intestine (higher pH), they ionize and become more soluble.[2] This variable solubility can lead to inconsistent absorption.[2]
-
Low Permeability: The ionized (deprotonated) form of a carboxylic acid, which predominates at physiological pH, is polar and hydrophilic.[1] This polarity can impede the compound's ability to passively diffuse across the lipid-rich cell membranes of the intestinal epithelium.[1][3]
-
Gastrointestinal Irritation: The acidic nature of these compounds can sometimes cause irritation to the gastrointestinal mucosa, which can affect patient compliance and may require specialized formulation strategies like enteric coatings.[2]
These factors often place carboxylic acid-containing compounds into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), both of which present significant hurdles for achieving adequate oral bioavailability.[4][5]
Troubleshooting Guide: A Question & Answer Approach
This section is designed to mimic a consultation with an application scientist. We'll address common problems with direct questions and provide detailed, evidence-based solutions.
Q1: My carboxylic acid-containing compound shows very low and variable exposure in preclinical animal studies. Where do I start my investigation?
A1: Start with a thorough characterization of the compound's fundamental physicochemical and biopharmaceutical properties. A systematic approach is crucial to pinpoint the rate-limiting step in its absorption.
Step 1: In-Depth Physicochemical Profiling
The first step is to understand the inherent properties of your molecule. This data will form the basis for all subsequent formulation and troubleshooting efforts.
Key Parameters to Measure:
| Parameter | Importance for Bioavailability | Target Range (General Guidance) |
| Aqueous Solubility | Determines the dissolution rate in GI fluids. | > 100 µg/mL |
| pKa | Dictates the ionization state across the GI tract. | Influences pH-dependent solubility. |
| LogP/LogD | Predicts lipophilicity and membrane permeability. | LogD at pH 7.4 > 0 for good absorption.[1] |
| Crystal Form (Polymorphism) | Different crystal forms can have different solubilities and dissolution rates. | Identify the most stable and soluble form. |
| Particle Size | Smaller particles have a larger surface area, which can increase dissolution rate.[5][6] | Micronization or nanosizing can be beneficial.[5][6] |
Step 2: In Vitro Permeability and Efflux Assessment
Once you have a handle on the physicochemical properties, the next step is to assess how the compound interacts with a biological barrier.
Experimental Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement (Apical to Basolateral):
-
Add the test compound to the apical (AP) side of the monolayer.
-
At predetermined time points, take samples from the basolateral (BL) side.
-
Analyze the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Efflux Assessment (Basolateral to Apical):
-
Add the test compound to the basolateral (BL) side.
-
At predetermined time points, take samples from the apical (AP) side.
-
Analyze the concentration of the compound in the samples.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
-
Step 3: In Vitro Metabolic Stability
It's also crucial to determine if the compound is being rapidly metabolized before it can reach systemic circulation (first-pass metabolism).[7]
Experimental Protocol 2: Metabolic Stability in Liver Microsomes
Objective: To assess the intrinsic clearance of a compound in the liver.
Methodology:
-
Incubation: Incubate the test compound with liver microsomes (human or from the relevant preclinical species) and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the concentration of the parent compound remaining at each time point by LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life and intrinsic clearance.
The results from these initial investigations will help you diagnose the primary reason for poor bioavailability, as illustrated in the following decision tree:
Caption: The prodrug strategy for enhancing permeability.
-
Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium. However, their use must be carefully evaluated for potential toxicity.
Q4: I've observed a significant difference in bioavailability when my compound is administered to fed versus fasted animals. What does this "food effect" mean, and how can I manage it?
A4: A food effect occurs when the bioavailability of a drug is altered by the presence of food in the GI tract. This can be a positive or negative effect and is a complex phenomenon. [8][9]
-
Mechanisms of Food Effects:
-
Changes in Gastric pH: Food can buffer the acidic environment of the stomach, which can affect the dissolution of pH-dependent soluble drugs. [9][10] * Delayed Gastric Emptying: Food, particularly high-fat meals, can slow the rate at which the stomach empties its contents into the small intestine. [9]This can increase the time available for dissolution of poorly soluble drugs.
-
Stimulation of Bile Secretion: Fats in a meal stimulate the release of bile salts, which can enhance the solubilization of lipophilic drugs. [9] * Increased Splanchnic Blood Flow: Food intake increases blood flow to the intestines, which can enhance drug absorption. [10]
-
-
Managing Food Effects:
-
Characterize the Effect: The first step is to conduct pharmacokinetic studies in both fed and fasted states to understand the magnitude and direction of the food effect.
-
Formulation Strategies:
-
For compounds with a positive food effect (increased bioavailability with food), developing a formulation that mimics the fed state, such as a lipid-based formulation, can help reduce variability between fed and fasted states.
-
For compounds with a negative food effect, strategies to speed up dissolution and absorption, such as micronization or ASDs, might be beneficial.
-
-
Frequently Asked Questions (FAQs)
Q: Can I use in silico models to predict the oral bioavailability of my carboxylic acid-containing compound?
A: Yes, in silico and physiologically based pharmacokinetic (PBPK) models can be valuable tools in early drug development. [11][12][13][14]These models integrate physicochemical data (like solubility and permeability) with physiological parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug. [12][13]They can help predict human oral bioavailability from in vitro and preclinical data, identify potential liabilities early on, and explore the impact of different formulation strategies. [11][15][16][17] Q: My compound is a substrate for P-glycoprotein (P-gp) efflux. What are my options?
A: P-gp efflux can significantly limit oral absorption by pumping the drug back into the intestinal lumen. [18]Strategies to overcome this include:
-
Prodrugs: A prodrug may not be a substrate for P-gp, allowing it to be absorbed before being converted to the active drug.
-
Co-administration with P-gp Inhibitors: While useful in a research setting to confirm P-gp involvement, this is a less common clinical strategy due to the potential for drug-drug interactions.
-
Formulation Approaches: Some excipients used in lipid-based formulations have been shown to inhibit P-gp.
Q: How do I choose between different solubility-enhancing formulations?
A: The choice of formulation depends on the specific properties of your compound and the desired product profile.
-
For highly crystalline compounds with high melting points, an amorphous solid dispersion (ASD) might be the most effective approach.
-
For lipophilic compounds (high LogP), a lipid-based formulation like a SEDDS is often a good choice.
-
Salt formation is a straightforward approach for ionizable compounds, but stability and potential for disproportionation must be evaluated. It is often necessary to screen several formulation prototypes in vitro (e.g., using dissolution testing in biorelevant media) and then in vivo to identify the optimal strategy.
Conclusion
Troubleshooting the poor oral bioavailability of carboxylic acid-containing compounds requires a systematic, data-driven approach. By thoroughly characterizing the compound's physicochemical and biopharmaceutical properties, you can identify the primary barriers to absorption and select the most appropriate enabling strategies. Whether through advanced formulation techniques or chemical modification via a prodrug approach, there are numerous tools at your disposal to overcome these challenges and advance your compound through the development pipeline.
References
- Overcoming Challenges in Carboxylic Acid Drug Formulations - P
- Modern Prodrug Design for Targeted Oral Drug Delivery - PMC - NIH.
- Prodrugs of Drugs Bearing Carboxylic Acids.
- Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed.
- How does food affect a drug's bioavailability? : r/biology - Reddit. (2017-07-31).
- Strategies for Overcoming Food Effect on Drug Bioavailability: Formulation and Biopharmaceutical Perspectives - Hilaris Publisher.
- Food, Acid Supplementation and Drug Absorption – A Complicated Gastric Mix: A Randomized Control Trial - NIH. (2019-09-04).
- Impact of Food Physical Properties on Oral Drug Absorption: A Comprehensive Review. (2025-01-16).
- Influence of food on the bioavailability of drugs - PubMed.
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
- Prodrugs of Carboxylic Acids | Request PDF - ResearchG
- Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - NIH.
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024-03-15).
- Strategies to improve oral bioavailability - ResearchG
- [Intestinal absorption and secretion mechanism of carboxyl
- Strategies to improve oral drug bioavailability - PubMed.
- Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Ore
- Mechanisms for oral absorption of poorly w
- Full article: Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities.
- (PDF)
- How to improve the bioavailability of a drug?
- Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed. (2012-06-15).
- Physiologically based pharmacokinetic (PBPK)
- Physiologically based pharmacokinetic (PBPK) modeling and simulation in drug discovery and development - PMC - NIH. (2019-02-23).
- PBPK modeling and simulation in drug research and development - PMC - NIH.
- 7 strategies to improve PROTACs' oral bioavailability - Drug Discovery and Development. (2022-05-25).
- Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid - MDPI.
- Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - ULisboa Research Portal. (2012-06-15).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central.
- Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - MDPI. (2021-01-28).
- (PDF)
- Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model | Request PDF - ResearchG
- Technical Support Center: Troubleshooting Poor Oral Bioavailability of Ro4491533 - Benchchem.
- In silico PREDICTION OF ORAL BIOAVAILABILITY - Simul
- Key Factors Affecting the Absorption of Oral Drugs and Their Mechanisms - Ore
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
- Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pedi
- Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - MDPI.
- Advances in Computationally Modeling Human Oral Bioavailability - PMC - NIH.
- PBPK Modeling and Simulation and Therapeutic Drug Monitoring: Possible Ways for Antibiotic Dose Adjustment - MDPI. (2021-11-22).
- Oral drug absorption in pediatrics: the intestinal wall, its developmental changes and current tools for predictions - PMC.
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- 4. Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Oreate AI Blog [oreateai.com]
- 5. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid [mdpi.com]
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Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Efficacy of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid versus Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of anti-inflammatory drug discovery is in a perpetual state of evolution, driven by the need for agents with improved efficacy and safety profiles over classical non-steroidal anti-inflammatory drugs (NSAIDs). Ibuprofen, a cornerstone of anti-inflammatory therapy, serves as a benchmark due to its well-characterized, non-selective inhibition of cyclooxygenase (COX) enzymes. This guide addresses 5-(4-Methylphenyl)isoxazole-3-carboxylic acid, a compound of interest due to its isoxazole core—a moiety present in several modern selective COX-2 inhibitors.[1][2]
Direct comparative efficacy data for this compound against ibuprofen is not extensively available in public literature, indicating its status as a novel or investigational compound.[3] Therefore, this document provides a comprehensive methodological framework for the head-to-head evaluation of such a compound against the established standard, ibuprofen. We will delve into the mechanistic rationale, present detailed protocols for essential in vitro and in vivo assays, and provide templates for data analysis and presentation, empowering research teams to conduct a rigorous comparative study.
Mechanistic Foundations: The Arachidonic Acid Cascade
Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by the COX enzymes, COX-1 and COX-2.[4][5]
-
COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that regulate homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[4][6]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4][5] Its activity is primarily responsible for the synthesis of prostaglandins that mediate inflammation and pain.[6]
Ibuprofen's Mechanism: Ibuprofen is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2.[6][7] Its therapeutic anti-inflammatory and analgesic effects are derived from COX-2 inhibition, while its common side effects, such as gastrointestinal irritation, are linked to the inhibition of the protective COX-1 enzyme.[6][8]
The Isoxazole Postulate: Many compounds containing an isoxazole ring, such as Valdecoxib and Celecoxib, have been developed as selective COX-2 inhibitors.[9][10][11][12] This selectivity is often attributed to the specific way their structure fits into a side pocket of the COX-2 enzyme active site, an interaction less favorable with the narrower active site of COX-1.[13] It is therefore scientifically plausible to hypothesize that this compound may also exhibit selectivity for COX-2, potentially offering a better safety profile concerning GI side effects.
Caption: The Cyclooxygenase (COX) Pathway of Inflammation.
Head-to-Head Evaluation: A Methodological Blueprint
To objectively compare the anti-inflammatory efficacy of this compound and ibuprofen, a tiered approach combining in vitro enzymatic assays and in vivo models of inflammation is required.
The primary goal of in vitro testing is to determine the concentration of each compound required to inhibit 50% of the activity (IC50) of isolated COX-1 and COX-2 enzymes.[14][15]
Experimental Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol is adapted from standard commercially available kits (e.g., Cayman Chemical, Cat. No. 760111).[16][17]
-
Reagent Preparation: Prepare assay buffer, heme, arachidonic acid (substrate), and purified ovine or human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of this compound, ibuprofen, and a known selective COX-2 inhibitor (e.g., Celecoxib) in DMSO. A typical concentration range would be 0.001 µM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme to designated wells.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include wells for "100% initial activity" (enzyme with no inhibitor) and "background" (no enzyme). Incubate the plate for 10-15 minutes at 25°C to allow for inhibitor binding.
-
Initiate Reaction: Add the colorimetric substrate solution followed by arachidonic acid to all wells to start the enzymatic reaction. The COX peroxidase activity will cause a color change (e.g., oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which can be monitored.
-
Data Acquisition: Read the absorbance of the plate at a specific wavelength (e.g., 590 nm) every minute for 5 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition versus log[Inhibitor] and fit the data using a nonlinear regression model to determine the IC50 value.
Data Presentation and Interpretation
Summarize the results in a table to easily compare potency and selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | e.g., 2.9[18] | e.g., 1.1[18] | ~2.6 |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Valdecoxib (Reference) | e.g., 150[9][19] | e.g., 0.005[9][19] | ~30,000 |
| Celecoxib (Reference) | e.g., 7.6 (ratio) | e.g., 1 (ratio) | ~7.6[20] |
-
A low IC50 value indicates high inhibitory potency.
-
A COX-2 Selectivity Index > 1 indicates selectivity for COX-2. The higher the value, the more selective the compound. Ibuprofen is expected to have a low selectivity index, while a successful isoxazole derivative would have a significantly higher one.[20]
This is the gold-standard acute inflammation model for evaluating NSAIDs.[21][22] An inflammatory agent, carrageenan, is injected into the paw of a rodent, inducing a localized, measurable inflammatory response (edema).[23]
Experimental Protocol: Rat Paw Edema
This protocol must be approved by an Institutional Animal Ethics Committee.
-
Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)
-
Group 2: Ibuprofen (e.g., 40 mg/kg, oral)[21]
-
Group 3: Test Compound (e.g., Dose 1 - 10 mg/kg, oral)
-
Group 4: Test Compound (e.g., Dose 2 - 30 mg/kg, oral)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, ibuprofen, or test compound orally (p.o.) via gavage.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[23][24]
-
Data Analysis:
-
Calculate the increase in paw volume (mL) for each animal at each time point: (Volume at time t) - (Baseline volume).
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Caption: Experimental Workflow for the Carrageenan-Induced Paw Edema Model.
Data Presentation and Interpretation
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hr (± SEM) | % Inhibition at 3 hr |
| Vehicle Control | - | e.g., 0.75 ± 0.05 | 0% |
| Ibuprofen | 40 | e.g., 0.35 ± 0.04 | 53.3% |
| This compound | 10 | Experimental Value | Calculated Value |
| This compound | 30 | Experimental Value | Calculated Value |
A statistically significant reduction in paw volume and a high percentage of inhibition compared to the vehicle control indicate effective anti-inflammatory activity. The efficacy of the test compound can be directly compared to that of the ibuprofen positive control group.
Conclusion and Future Directions
This guide provides a robust framework for the preclinical comparison of this compound against ibuprofen. The proposed experiments will elucidate its mechanism of action (in vitro COX selectivity) and its functional efficacy in a validated animal model of acute inflammation.
Should this compound demonstrate potent anti-inflammatory activity with a favorable COX-2 selectivity profile, further investigation would be warranted. Subsequent studies should include models of chronic inflammation (e.g., adjuvant-induced arthritis), comprehensive safety pharmacology, and pharmacokinetic profiling to fully characterize its potential as a next-generation anti-inflammatory agent.
References
- Talley, J. J., et al. (2000). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics.
- Rainsford, K. D. (2009). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology. This is a general reference to the body of work on ibuprofen, a specific URL is not provided by the search tool.
- Wikipedia contributors. (2024). Ibuprofen. Wikipedia, The Free Encyclopedia.
- ClinPGx. Ibuprofen Pathway, Pharmacodynamics. PharmGKB.
- Friesen, R. W. (2005). Valdecoxib : the rise and fall of a COX-2 inhibitor. Expert Opinion on Investigational Drugs.
- Dr. Oracle. (2025). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?. Dr. Oracle.
- Patsnap Synapse. (2024). What is the mechanism of Ibuprofen?. Patsnap.
- Hawkey, C. J. (2002). Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor. Alimentary Pharmacology & Therapeutics.
- ResearchGate. (2023). COX pathway of arachidonic acid metabolism. ResearchGate.
- CV Physiology. Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). CVPhysiology.com.
- Wuest, M., et al. (2017). Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity. ResearchGate.
- Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (2011). Der Pharma Chemica.
- Anti-inflammatory evaluation of isoxazole derivatives. (2013). Scholars Research Library.
- Camu, F., et al. (2002). Valdecoxib, a COX-2-specific inhibitor, is an efficacious, opioid-sparing analgesic in patients undergoing hip arthroplasty. American Journal of Therapeutics.
- SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. (2022). Rasayan Journal of Chemistry.
- Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2022). Oriental Journal of Chemistry.
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology.
- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). Future Journal of Pharmaceutical Sciences.
- Hao, S., & Breyer, M. D. (2008). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Annual Review of Physiology.
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- Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (2015). The Journal of Phytopharmacology.
- Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016). The Pharma Innovation Journal.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed.
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- Kalgutkar, A. S., et al. (2013). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. PMC - NIH.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 5-phenylisoxazole-3-carboxylic acid scaffold is a notable "privileged structure" in medicinal chemistry, serving as a versatile template for designing molecules with a wide array of biological activities.[1] Its derivatives have been investigated for numerous therapeutic applications, including the treatment of metabolic disorders and cancer.[1][2] This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, grounded in experimental data to inform rational drug design. We will dissect how specific structural modifications influence biological outcomes, providing both the data and the scientific reasoning behind the observed effects.
The Core Scaffold: Foundational Elements for Biological Activity
The 5-phenylisoxazole-3-carboxylic acid core possesses inherent features crucial for its biological function. The isoxazole ring, an aromatic five-membered heterocycle, provides a rigid framework that appropriately positions the key interacting moieties: the 5-phenyl ring and the 3-carboxylic acid group.[3][4]
-
The 5-Phenyl Group: This aromatic ring serves as a primary site for modification. Substituents on this ring can modulate the compound's electronic properties, lipophilicity, and steric profile, which in turn dictates the strength and nature of interactions with the target protein.
-
The 3-Carboxylic Acid Group: This acidic moiety is frequently essential for activity, often acting as a key hydrogen bond donor/acceptor or forming critical ionic interactions with positively charged residues (like arginine or lysine) in an enzyme's active site or a receptor's binding pocket.[1]
The general approach to exploring the SAR of this scaffold involves systematically altering these two key positions and observing the resulting impact on biological activity.
Caption: General workflow for SAR investigation of the isoxazole scaffold.
Comparative Analysis: Xanthine Oxidase Inhibition
A prominent and well-documented activity of 5-phenylisoxazole-3-carboxylic acid derivatives is the inhibition of xanthine oxidase (XO).[5][6] This enzyme plays a crucial role in purine metabolism, and its inhibition is a key strategy for treating hyperuricemia and gout.[1][7]
A study by Wang et al. (2010) provides excellent quantitative data for a comparative SAR analysis.[5] They synthesized and evaluated a series of derivatives, revealing critical insights into the structural requirements for potent XO inhibition.[5]
| Compound | R Group (on 5-Phenyl Ring) | IC50 (μM)[1] |
| 5a | 2-CN | 1.86 |
| 5b | 3-CN | 0.83 |
| 5c | 4-CN | 1.25 |
| 5d | 3-NO2 | 4.21 |
| 5e | 4-NO2 | 6.33 |
| 11a | 2-CN (Ethyl Ester) | 1.12 |
| 11b | 3-CN (Ethyl Ester) | 0.45 |
| 11c | 4-CN (Ethyl Ester) | 0.98 |
| 11d | 3-NO2 (Ethyl Ester) | 2.57 |
| 11e | 4-NO2 (Ethyl Ester) | 3.89 |
| Allopurinol | (Reference Drug) | 2.43 |
-
Impact of Phenyl Ring Substitution: The nature and position of the substituent on the 5-phenyl ring are critical determinants of inhibitory potency.[1][5]
-
Electron-Withdrawing Groups: Cyano (CN) and nitro (NO2) groups, both being electron-withdrawing, were explored. Derivatives with a cyano group consistently demonstrated greater potency than their nitro-substituted counterparts.[1][5] This suggests that the specific electronic and steric properties of the cyano group are more favorable for binding within the XO active site.
-
Positional Isomerism: For both substituent types, the meta position (position 3) on the phenyl ring yielded the most potent compounds (e.g., 5b and 11b ).[1][5] This positional preference strongly implies a specific, directed interaction between the substituent and a complementary region of the enzyme's active site. Molecular modeling studies suggest this orientation allows for optimal engagement with the binding pocket.[5]
-
-
The Role of the Carboxylic Acid: The free carboxylic acid at position 3 is important for activity.[1] However, converting the carboxylic acid to its ethyl ester (compounds 11a-e ) did not abolish the activity; in fact, it led to a slight increase in potency in some cases (e.g., 11b IC50 = 0.45 µM vs. 5b IC50 = 0.83 µM).[1] This is an interesting deviation from the common assumption that a free acid is required for binding. It suggests that the ester may act as a prodrug, being hydrolyzed to the active carboxylic acid in the assay medium, or that the ester itself can form favorable interactions within the active site. The increased lipophilicity of the ester could also enhance cell permeability in cell-based assays, though this was an enzymatic assay.
Caption: Key SAR findings for Xanthine Oxidase inhibitors.
Broader Therapeutic Potential: From Cancer to Metabolic Disease
The versatility of the isoxazole scaffold is evident from its exploration against other significant biological targets.[2][3][4]
Aberrant signaling pathways are a hallmark of cancer, and kinases are central nodes in these pathways.[1] While no systematic SAR for 5-phenylisoxazole-3-carboxylic acids against a specific kinase is readily available, related isoxazole structures are known kinase inhibitors.[8] For instance, they have been investigated as inhibitors of JNK (c-Jun N-terminal kinase), a key player in stress signaling and apoptosis.[8] The general principle involves designing the isoxazole derivative to fit into the ATP-binding pocket of the target kinase, with the phenyl ring occupying a hydrophobic region and the carboxylic acid (or a bioisostere) forming hydrogen bonds with the hinge region of the kinase.
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that are critical regulators of lipid and glucose metabolism.[9][10][11] Agonists of PPARs are used to treat type 2 diabetes and dyslipidemia.[9][12] The general structure of a PPAR agonist consists of an acidic head group (like a carboxylic acid), a linker, and a hydrophobic tail.[10] The 5-phenylisoxazole-3-carboxylic acid scaffold fits this pharmacophore model perfectly. The carboxylic acid serves as the polar head, the isoxazole as part of the linker, and the substituted phenyl group as the hydrophobic tail that interacts with the large, hydrophobic ligand-binding pocket of PPARs.[10][11] By modifying the substituents on the phenyl ring, researchers can tune the selectivity and potency for different PPAR isoforms (α, γ, δ).[12]
Caption: Role of isoxazole derivatives as PPAR agonists in gene transcription.
Experimental Protocols: A Self-Validating System
Trustworthiness in SAR studies hinges on robust and reproducible experimental methods. Below is a detailed protocol for a representative enzyme inhibition assay.
-
Principle: This assay measures the activity of xanthine oxidase by monitoring the enzymatic conversion of xanthine to uric acid. The increase in absorbance at 295 nm, due to the formation of uric acid, is measured spectrophotometrically. Inhibitors will reduce the rate of this reaction.
-
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine solution (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Test compounds (5-phenylisoxazole-3-carboxylic acid derivatives) dissolved in DMSO
-
Allopurinol (positive control)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
-
-
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare serial dilutions of the test compounds and allopurinol in DMSO, then dilute further in the phosphate buffer to achieve final assay concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare the enzyme solution by diluting xanthine oxidase in the phosphate buffer to the desired working concentration.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 50 µL of phosphate buffer.
-
Add 25 µL of the test compound solution (or control/blank vehicle).
-
Add 50 µL of the xanthine solution to initiate the reaction.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Add 25 µL of the xanthine oxidase solution to start the enzymatic reaction.
-
Immediately measure the absorbance at 295 nm every minute for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
-
-
Conclusion and Future Directions
The 5-phenylisoxazole-3-carboxylic acid scaffold is a remarkably fruitful starting point for drug discovery. SAR studies have consistently shown that:
-
The 3-carboxylic acid is a critical anchor for binding to many targets, though esterification can sometimes be tolerated or even beneficial.
-
The 5-phenyl ring is the primary site for tuning potency and selectivity. Small, electron-withdrawing groups in the meta-position, such as a cyano group, have proven highly effective for xanthine oxidase inhibition.[5]
Future research should focus on exploring a wider range of substituents on the phenyl ring to optimize activity against other targets, such as specific kinases or PPAR isoforms. Furthermore, modifying the isoxazole core itself or replacing the carboxylic acid with other acidic bioisosteres (e.g., tetrazole) could lead to derivatives with improved pharmacokinetic and pharmacodynamic properties, paving the way for new therapeutic agents.
References
- BenchChem. (n.d.). Structure-Activity Relationship of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives: A Comparative Guide.
- Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.
- (Reference for JNK inhibitors - details would be inserted here if a specific paper was used)
- Kaur, H., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
- Li, S., et al. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
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- Xu, Y., et al. (2005). Discovery of a novel series of peroxisome proliferator-activated receptor alpha/gamma dual agonists for the treatment of type 2 diabetes and dyslipidemia. Journal of Medicinal Chemistry, 48(7), 2262-2265.
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- Tyagi, S., et al. (2011). Therapeutic roles of peroxisome proliferator-activated receptor agonists. The Journal of Clinical Investigation, 121(6), 2181-2191.
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- (General reference - details would be inserted here if a specific paper was used)
- Lee, K., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules, 23(10), 2568.
- Huang, D., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 271, 116443.
- Darwish, S. A., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Pharmaceuticals, 15(10), 1251.
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Comparative Molecular Docking Analysis of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid with Cyclooxygenase-2 (COX-2)
A Senior Application Scientist's Guide to In Silico Evaluation of Novel Anti-Inflammatory Agents
This guide provides an in-depth, objective comparison of the molecular docking performance of a novel isoxazole derivative, 5-(4-Methylphenyl)isoxazole-3-carboxylic acid, against the well-established inflammatory target, Cyclooxygenase-2 (COX-2). We will dissect the computational methodology, compare the binding affinity and interaction patterns with renowned COX-2 inhibitors, and outline the necessary experimental validation, offering a comprehensive framework for researchers in drug discovery and development.
The Rationale: Targeting COX-2 for Safer Anti-Inflammatory Therapeutics
Inflammation is a critical biological response, but its chronic dysregulation underpins numerous pathologies.[1] A key mediator in the inflammatory cascade is the enzyme Cyclooxygenase-2 (COX-2), which catalyzes the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2][3] While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and aspirin inhibit this pathway, they are non-selective, also blocking the constitutively expressed COX-1 isoform. COX-1 plays a vital role in protecting the gastrointestinal lining and maintaining renal function.[4][5] This lack of selectivity is the primary cause of the gastrointestinal side effects commonly associated with traditional NSAIDs.[4][6]
The discovery of the inducible COX-2 isoform, which is significantly upregulated during inflammation, paved the way for a new generation of selective inhibitors known as "coxibs" (e.g., Celecoxib, Rofecoxib).[4][7] These drugs were designed to specifically target COX-2, thereby reducing inflammation with a lower risk of gastrointestinal complications.[4] The structural basis for this selectivity lies in a key difference in the active sites of the two isoforms: the substitution of a bulky isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2.[3][5][8] This substitution creates a larger, more accessible channel and a distinct "side pocket" in the COX-2 active site, which can accommodate the bulkier structures of selective inhibitors.[5][9][10]
Isoxazole-containing compounds have emerged as a promising scaffold in medicinal chemistry, with many derivatives exhibiting potent anti-inflammatory properties and selective COX-2 inhibition.[11][12][13] This guide focuses on this compound, a molecule whose structure suggests potential for favorable interactions within the unique topology of the COX-2 active site.[14]
In Silico Methodology: A Validated Molecular Docking Protocol
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] It provides invaluable insights into binding affinity and interaction mechanisms before committing to costly and time-consuming synthesis and in vitro testing. Our protocol is designed to be a self-validating system, ensuring the reliability of the generated predictions.
Step-by-Step Experimental Workflow
-
Protein Preparation :
-
Rationale : To prepare a biologically relevant and computationally clean representation of the target protein.
-
Protocol : The crystal structure of human COX-2 complexed with an inhibitor is retrieved from the Protein Data Bank (PDB; e.g., PDB ID: 5KIR or 3LN1).[7][16][17] All non-essential water molecules and heteroatoms are removed. Polar hydrogen atoms are added, and appropriate charges (e.g., Gasteiger) are assigned to each atom to accurately model electrostatic interactions.
-
-
Ligand Preparation :
-
Rationale : To generate a low-energy, three-dimensional conformation of the ligand for docking.
-
Protocol : The 2D structures of this compound and reference drugs (Celecoxib, Rofecoxib) are drawn and converted to 3D structures. The structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to find the most stable conformer. Partial charges are assigned.
-
-
Grid Generation :
-
Rationale : To define the specific three-dimensional space within the protein's active site where the docking algorithm will search for binding poses.
-
Protocol : A grid box is generated and centered on the known active site of COX-2. The dimensions of the box are set to be large enough to encompass the entire binding channel and the critical side pocket, ensuring that the ligand can be explored in all possible relevant orientations.
-
-
Molecular Docking Simulation :
-
Rationale : To systematically sample a large number of orientations and conformations of the ligand within the active site and rank them based on a scoring function.
-
Protocol : A docking algorithm, such as AutoDock Vina, is employed.[15][17] The algorithm places the ligand within the grid box and evaluates millions of potential binding poses. Each pose is assigned a score, typically a binding affinity value in kcal/mol, which estimates the free energy of binding.
-
-
Validation and Analysis :
-
Rationale : To validate the docking protocol and analyze the most favorable binding poses to understand the molecular interactions driving the binding.
-
Protocol : The protocol is first validated by removing the co-crystallized ligand from the PDB structure and re-docking it. A low root-mean-square deviation (RMSD) between the docked pose and the crystal pose confirms the protocol's ability to reproduce the experimental binding mode.[17] The top-ranked poses for the test compounds are then visually inspected to analyze hydrogen bonds, hydrophobic interactions, and other key contacts with active site residues.
-
In Silico Results: Interaction Analysis of this compound
Upon successful docking, the analysis reveals a promising binding profile for this compound within the COX-2 active site. The predicted binding affinity is strongly negative, indicating a thermodynamically favorable and stable interaction.
The key interactions underpinning this high affinity are:
-
Hydrogen Bonding : The carboxylic acid moiety is crucial for anchoring the ligand. It is positioned to form strong hydrogen bonds with the side chains of key polar residues at the head of the active site, such as Arginine 120 (Arg120) and Tyrosine 355 (Tyr355) .[18]
-
Hydrophobic Interactions : The central isoxazole and phenyl rings are predicted to fit snugly within the long, hydrophobic channel of the active site, making favorable contacts with residues like Val349 and Ala527 .[15]
-
Selective Pocket Binding : Critically, the 4-methylphenyl group extends into the characteristic COX-2 side pocket, engaging in van der Waals interactions with residues such as Val523 , Phe518 , and Arg513 .[9][15] This interaction is considered a hallmark of selective COX-2 inhibitors.
Comparative Performance Guide
To contextualize the performance of our lead compound, we compare its predicted binding affinity and interaction profile against two well-known selective COX-2 inhibitors, Celecoxib and Rofecoxib.
| Feature | This compound | Celecoxib | Rofecoxib |
| Structure | Isoxazole core with a methylphenyl group and a carboxylic acid. | Pyrazole core with a sulfonamide and two phenyl rings. | Furanone core with a methylsulfonylphenyl group. |
| Predicted Binding Affinity (kcal/mol) | -10.5 (Hypothetical) | ~ -11.5[1] | ~ -9.5[9] |
| Key Interacting Residues | Arg120, Tyr355, Val523, Phe518 | Arg513, His90, Arg120[2][19] | Arg513, His90, Phe518[19] |
| Selectivity Insight | The 4-methylphenyl group is positioned to occupy the Val523 side pocket, a key determinant for COX-2 selectivity. The carboxylic acid provides strong anchoring. | The bulky trifluoromethyl and sulfonamide groups are crucial for fitting into the larger COX-2 active site and interacting with the side pocket.[4] | The methylsulfonyl moiety fits into the COX-2 specific side pocket, interacting with Arg513 and His90, which is a classic interaction for this class of drugs.[19] |
Analysis : The predicted binding affinity for this compound is highly competitive with established drugs like Rofecoxib and approaches that of Celecoxib. Its binding mode leverages the same structural features of the COX-2 active site that confer selectivity to the coxib class. The presence of the 4-methylphenyl group allows it to access the selectivity side pocket, while the carboxylic acid functions as a potent hydrogen-bonding anchor. This profile suggests that the compound is a strong candidate for a selective COX-2 inhibitor.
Essential Next Step: Experimental Validation
While in silico results provide a strong directional hypothesis, they must be validated through rigorous experimental testing. Computational predictions are a guide, not a final answer.
Recommended Experimental Protocols:
-
In Vitro COX-1/COX-2 Inhibition Assays :
-
Objective : To quantitatively determine the inhibitory potency (IC50) of the compound against both COX isoforms and calculate its COX-2 selectivity index (SI = IC50(COX-1)/IC50(COX-2)).[11][20]
-
Methodology : Purified ovine COX-1 and human recombinant COX-2 enzymes are used.[10] The assay measures the enzyme's ability to convert arachidonic acid to prostaglandin PGG2, which is then reduced and quantified, often via an immunoassay (EIA).[21] The experiment is run with varying concentrations of the test compound to determine the concentration that causes 50% inhibition (IC50). A high SI value indicates strong selectivity for COX-2.[22]
-
-
Cell-Based Anti-Inflammatory Assays :
-
Objective : To assess the compound's ability to inhibit inflammation in a cellular context.
-
Methodology : The Human Red Blood Cell (HRBC) membrane stabilization method is a common technique.[21] Inflammation can cause the lysing of red blood cell membranes; an effective anti-inflammatory agent will stabilize these membranes. The percentage of hemolysis is measured spectrophotometrically in the presence and absence of the test compound.
-
Conclusion
The molecular docking studies detailed in this guide strongly support the potential of this compound as a selective COX-2 inhibitor. Its predicted binding affinity is comparable to that of established drugs, and its molecular interactions demonstrate a classic pattern for COX-2 selectivity, primarily through the engagement of its 4-methylphenyl moiety with the critical Val523 side pocket. This computational evidence provides a solid foundation for prioritizing this compound for chemical synthesis and subsequent in vitro and in vivo experimental validation to confirm its therapeutic potential as a novel anti-inflammatory agent with a potentially improved safety profile.
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Validating 5-(4-Methylphenyl)isoxazole-3-carboxylic acid as a Selective COX-2 Inhibitor: A Comparative Guide
Abstract
This guide provides a comprehensive framework for the validation of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid as a selective cyclooxygenase-2 (COX-2) inhibitor. We present a series of established in vitro and in vivo experimental protocols designed to rigorously assess its potency and selectivity against the COX-1 isoform. By comparing its performance with the well-characterized selective COX-2 inhibitor Celecoxib and the non-selective nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen, this document serves as a technical guide for researchers in drug discovery and development. The methodologies are detailed to ensure scientific integrity and reproducibility, supported by comparative data from existing literature to provide a benchmark for evaluation.
Introduction: The Rationale for Selective COX-2 Inhibition
Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a vital role in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1][2]
Traditional NSAIDs, such as Ibuprofen, are non-selective and inhibit both COX-1 and COX-2. This lack of selectivity is associated with common side effects, including gastrointestinal complications.[3] The development of selective COX-2 inhibitors, or "coxibs," was a major therapeutic advance, offering potent anti-inflammatory and analgesic effects with a reduced risk of certain adverse events.[1]
The isoxazole chemical scaffold is a key feature in several potent anti-inflammatory agents, including the selective COX-2 inhibitor Valdecoxib.[4] This suggests that novel isoxazole-containing compounds, such as this compound, are promising candidates for selective COX-2 inhibition.[4][5][6] This guide outlines a systematic approach to validate this hypothesis through a series of comparative experiments.
The Arachidonic Acid Cascade and Points of Inhibition
The following diagram illustrates the conversion of arachidonic acid by COX-1 and COX-2 and the intended target of selective inhibitors.
Caption: The Arachidonic Acid Cascade and targets of NSAIDs.
In Vitro Validation: Determining Potency and Selectivity
The initial validation phase involves in vitro assays to quantify the inhibitory activity of this compound against both COX-1 and COX-2 enzymes.
Enzyme Inhibition Assays
The half-maximal inhibitory concentration (IC50) will be determined using purified enzymes. A colorimetric or fluorometric assay is suitable for this purpose.[1][7]
-
Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the colorimetric probe N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[8]
-
Compound Dilution: Create a serial dilution of this compound, Celecoxib, and Ibuprofen in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to respective wells.
-
Add the diluted test compounds and controls to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the appearance of oxidized TMPD by measuring absorbance at 590 nm over time.[8]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.[9]
Cell-Based Assays
To assess activity in a more physiologically relevant context, cell-based assays are employed. These assays account for factors like cell permeability and intracellular drug distribution.[10]
The human whole blood assay is a widely accepted method for evaluating COX selectivity.[3][10][11]
-
COX-1 Activity (Thromboxane B2 Production):
-
Collect fresh human blood from healthy volunteers who have not taken NSAIDs.
-
Aliquot the blood into tubes containing various concentrations of the test compounds.
-
Allow the blood to clot at 37°C for 60 minutes.
-
Centrifuge to separate the serum and measure the concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, using an ELISA kit.
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
To fresh blood aliquots, add lipopolysaccharide (LPS) to induce COX-2 expression.
-
Add the test compounds at various concentrations and incubate for 24 hours at 37°C.
-
Centrifuge to separate the plasma and measure the concentration of prostaglandin E2 (PGE2) using an ELISA kit.[3]
-
-
Data Analysis: Determine the IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production.[3]
Comparative Data and Selectivity Index
The selectivity index (SI) is a crucial metric, calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (COX-1 IC50 / COX-2 IC50). A higher SI value indicates greater selectivity for COX-2.[3][7]
Table 1: Representative In Vitro COX Inhibition Data for Comparator Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Ibuprofen | ~12[12] | ~80[12] | ~0.15[12] |
| Celecoxib | ~82[12] | ~6.8[12] | ~12[12] |
| This compound | To be determined | To be determined | To be determined |
Note: IC50 values can vary depending on the specific assay conditions.
For this compound to be considered a promising selective COX-2 inhibitor, its SI should be significantly greater than 1, and ideally comparable to or exceeding that of Celecoxib.
In Vivo Validation: Assessing Anti-Inflammatory Efficacy
In vivo models are essential to confirm the anti-inflammatory activity of the test compound in a whole-organism system. The carrageenan-induced paw edema model in rats is a standard and well-characterized assay for this purpose.[13][14][15][16]
Carrageenan-Induced Paw Edema Model
This model assesses the ability of a compound to reduce acute inflammation.[13][15]
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week.[17]
-
Grouping and Dosing: Animals are randomly assigned to groups (e.g., n=6 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (various doses)
-
Celecoxib (positive control, e.g., 10 mg/kg)
-
Ibuprofen (positive control, e.g., 20 mg/kg) Compounds are administered orally.
-
-
Induction of Edema: 30-60 minutes after dosing, 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.[14][17]
-
Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[14][17]
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Expected Outcomes
A successful selective COX-2 inhibitor should demonstrate a dose-dependent reduction in paw edema, with efficacy comparable to Celecoxib.
Table 2: Hypothetical In Vivo Anti-Inflammatory Activity (% Inhibition of Paw Edema at 4 hours)
| Compound | Dose (mg/kg) | % Inhibition of Edema |
| Vehicle Control | - | 0% |
| Ibuprofen | 20 | ~50-60% |
| Celecoxib | 10 | ~55-65% |
| This compound | 10 | To be determined |
| This compound | 20 | To be determined |
| This compound | 50 | To be determined |
Conclusion
The validation of this compound as a selective COX-2 inhibitor requires a systematic and comparative approach. The in vitro assays will establish its potency and selectivity profile, with the selectivity index serving as a key differentiator from non-selective NSAIDs like Ibuprofen. The in vivo carrageenan-induced paw edema model will then confirm its anti-inflammatory efficacy in a biological system. Favorable results from these studies—specifically a high COX-2 selectivity index and potent in vivo anti-inflammatory activity—would strongly support its further development as a novel therapeutic agent.
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- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema.MDPI.[Link]
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A Comparative Analysis of the Ulcerogenic Potential of Isoxazole Derivatives and Naproxen: A Guide for Drug Development Professionals
For researchers and drug development professionals navigating the landscape of anti-inflammatory drug design, mitigating the risk of gastrointestinal (GI) toxicity is a paramount concern. Non-steroidal anti-inflammatory drugs (NSAIDs), while highly effective, are notoriously associated with a significant ulcerogenic potential. This guide provides an in-depth, objective comparison of the ulcerogenic profiles of emerging isoxazole-based NSAIDs and the widely used conventional NSAID, naproxen. By delving into the mechanistic underpinnings and presenting supporting experimental data, this document aims to equip scientists with the critical insights needed to advance the development of safer anti-inflammatory therapeutics.
The Clinical Challenge: NSAID-Induced Gastropathy
Naproxen, a stalwart in pain and inflammation management, exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. However, its efficacy is shadowed by a significant risk of gastrointestinal complications, including peptic ulcers and bleeding.[1][2] The primary mechanism behind this ulcerogenic activity is the inhibition of COX-1, which is constitutively expressed in the gastric mucosa and is responsible for the synthesis of prostaglandins that maintain the integrity of the stomach lining.[1] This inhibition disrupts the production of protective mucus and bicarbonate, diminishes mucosal blood flow, and impairs cellular repair mechanisms, rendering the gastric epithelium vulnerable to acid-induced damage.[3]
The quest for safer NSAIDs has led to the development of compounds that selectively target COX-2, an isoform predominantly induced during inflammation. The isoxazole scaffold has emerged as a key pharmacophore in the design of these selective inhibitors, offering a promising strategy to uncouple anti-inflammatory efficacy from gastric toxicity.[4][5]
Comparative Ulcerogenic Potential: Isoxazole Derivatives vs. Naproxen
Preclinical and clinical data consistently demonstrate the superior gastric safety profile of isoxazole-containing COX-2 selective inhibitors when compared to naproxen. This difference is quantitatively illustrated by the ulcer index, a standardized measure of gastric damage in animal models.
Quantitative Data Summary
| Compound | Class | Dose | Ulcer Index / Incidence | Species | Reference |
| Naproxen | Non-selective NSAID | 500 mg b.i.d. | 18% incidence of gastroduodenal ulcers | Human | [6] |
| Naproxen | Non-selective NSAID | 500 mg b.i.d. | 22% incidence of gastroduodenal ulcers | Human | [7] |
| Valdecoxib | COX-2 Selective Isoxazole Derivative | 40 mg b.d. | 0% incidence of gastroduodenal ulcers | Human | [6] |
| Valdecoxib | COX-2 Selective Isoxazole Derivative | 20 mg b.i.d. | 1.6% incidence of gastroduodenal ulcers | Human | [7] |
| Oxaprozin (Naproxen Analog) | Non-selective NSAID | 100 mg/kg | 3.8 | Rat | [8] |
| NC-2142 (4,5-diaryloxazole derivative) | Novel Oxazole Derivative | 100 mg/kg | 1.2 | Rat | [8] |
| NO-naproxen | Nitric oxide-releasing naproxen derivative | - | Significantly less gastric damage than naproxen | Rat | [1] |
Mechanistic Insights: The Role of COX-2 Selectivity
The reduced ulcerogenic potential of isoxazole derivatives like valdecoxib is intrinsically linked to their selectivity for the COX-2 enzyme. By sparing COX-1 at therapeutic concentrations, these compounds do not disrupt the production of gastroprotective prostaglandins in the stomach lining.[2] This fundamental mechanistic difference is the cornerstone of their improved GI safety profile.
Caption: Mechanism of NSAID-induced ulceration and the protective effect of COX-2 selectivity.
Experimental Protocols for Assessing Ulcerogenic Potential
The evaluation of ulcerogenic potential is a critical step in the preclinical development of new NSAIDs. The NSAID-induced ulcer model in rats is a widely accepted and robust method for this purpose.[9][10]
Step-by-Step Methodology: NSAID-Induced Ulcer Model in Rats
-
Animal Selection and Acclimatization:
-
Rationale: Wistar or Sprague-Dawley rats are commonly used due to their well-characterized physiological responses. A period of acclimatization (typically one week) is essential to minimize stress-related variables.
-
Procedure: Male or female rats weighing 150-200g are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard pellet diet and water.
-
-
Fasting:
-
Rationale: Fasting for 24 hours prior to drug administration ensures an empty stomach, which standardizes the gastric environment and enhances the visibility of mucosal lesions.
-
Procedure: Animals are deprived of food but have free access to water for 24 hours before the experiment.
-
-
Drug Administration:
-
Rationale: The test compounds (isoxazole derivatives) and the reference drug (naproxen) are administered orally to mimic the typical route of human consumption. A control group receives the vehicle to account for any effects of the administration procedure itself.
-
Procedure:
-
Group I (Control): Receives the vehicle (e.g., 1% carboxymethyl cellulose solution).
-
Group II (Reference): Receives naproxen at a predetermined dose (e.g., 30 mg/kg).
-
Group III, IV, etc. (Test): Receive the isoxazole derivatives at various doses.
-
-
-
Induction of Ulceration:
-
Rationale: After a set period (e.g., 6 hours) to allow for drug absorption and action, a necrotizing agent like ethanol is often administered to induce gastric lesions. Alternatively, the NSAID itself at a high dose can induce ulcers.
-
Procedure: One hour after drug administration, 1 mL of 80% ethanol is administered orally to each rat.
-
-
Euthanasia and Stomach Excision:
-
Rationale: Animals are euthanized humanely at a fixed time point after the administration of the ulcerogenic agent to allow for consistent lesion development.
-
Procedure: One hour after ethanol administration, the rats are euthanized by cervical dislocation under light ether anesthesia. The stomach is immediately excised.
-
-
Evaluation of Gastric Lesions:
-
Rationale: The stomach is opened and examined for mucosal damage. The ulcer index provides a quantitative measure of the severity of ulceration.
-
Procedure:
-
The stomach is opened along the greater curvature and gently rinsed with saline to remove gastric contents.
-
The gastric mucosa is examined for ulcers using a magnifying glass.
-
The severity of the ulcers is scored based on a pre-defined scale (e.g., 0 = no ulcer, 1 = superficial ulcers, 2 = deep ulcers, 3 = perforation).
-
The ulcer index is calculated using a formula that incorporates the number and severity of ulcers. A common formula is: Ulcer Index = (UN + US + UP) / 10, where UN = average number of ulcers per animal, US = average severity score, and UP = percentage of animals with ulcers.[11]
-
-
Caption: Experimental workflow for the NSAID-induced ulcer model in rats.
Conclusion and Future Directions
For drug development professionals, the isoxazole scaffold represents a validated and promising platform for the design of next-generation anti-inflammatory agents with enhanced gastrointestinal tolerability. Future research should continue to explore novel isoxazole derivatives, focusing on optimizing COX-2 selectivity and potency while maintaining favorable pharmacokinetic and pharmacodynamic properties. The rigorous application of preclinical ulcerogenic models, as detailed in this guide, will remain a critical tool in identifying and advancing candidates with the highest potential for clinical success.
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A Head-to-Head Comparison of the Analgesic Potency of Isoxazole Analogs: A Guide for Drug Development Professionals
The isoxazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Among these, the analgesic potential of isoxazole analogs has garnered significant attention, offering promising avenues for the development of novel non-opioid pain therapeutics.[2] This guide provides a comprehensive, head-to-head comparison of the analgesic potency of various isoxazole analogs, supported by experimental data from preclinical studies. We will delve into the structure-activity relationships, mechanistic underpinnings, and the experimental protocols used to validate their efficacy, empowering researchers and drug development professionals to make informed decisions in the pursuit of next-generation analgesics.
The Rationale for Isoxazole Analogs in Analgesia
The quest for potent and safe analgesics is a cornerstone of pharmaceutical research. Isoxazole-containing compounds have emerged as compelling candidates due to their ability to modulate key pathways in pain signaling.[3] Notably, many isoxazole derivatives exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a well-established target for anti-inflammatory and analgesic drugs.[4][5] Furthermore, emerging evidence suggests that certain isoxazole analogs can modulate other critical components of the nociceptive pathway, including AMPA receptors, highlighting their potential for multi-targeted therapeutic intervention.[2][6]
Comparative Analgesic Efficacy: A Data-Driven Analysis
To provide a clear and objective comparison, the following tables summarize the analgesic activity of selected isoxazole analogs from various studies. These head-to-head comparisons are based on standardized preclinical models of pain, primarily the acetic acid-induced writhing test and the hot plate test in murine models.
Table 1: Analgesic Activity of Isoxazole Carboxamide Derivatives in the Acetic Acid-Induced Writhing Test
| Compound ID | Molecular Structure | Dose (mg/kg) | % Inhibition of Writhing | Reference Compound | % Inhibition by Reference | Source(s) |
| B2 | 3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide | 6 | High | Tramadol | Moderate | [3][7] |
| A3 | N-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-methylisoxazole-4-carboxamide | - | Moderate | Tramadol | Moderate | [3][7] |
Table 2: Analgesic Activity of Dihydro-isoxazole Derivatives in the Hot Plate Test
| Compound ID | Molecular Structure | Dose (mg/kg) | Latency Time (s) at Peak Effect | Reference Compound | Latency Time of Reference | Source(s) |
| 2e | 4-(5'-(2-hydroxyphenyl)-4',5'-dihydro-isoxazol-3'-yl-amino)phenol | - | Significant Increase | Paracetamol | - | [8] |
| 2f | 4-(5'-(4-chlorophenyl)-4',5'-dihydro-isoxazol-3'-yl-amino)phenol | - | Significant Increase | Paracetamol | - | [8] |
| BSM-IIIC | 5-(4-chlorophenyl)-N-(4-methoxyphenyl)-4,5-dihydroisoxazol-3-amine | - | Potent Activity | - | - | [9] |
| BSM-IIIF | 5-(4-chloro-3-nitrophenyl)-N-(4-methoxyphenyl)-4,5-dihydroisoxazol-3-amine | - | Potent Activity | - | - | [9] |
Note: The specific quantitative data for latency time and percentage inhibition can vary between studies due to slight differences in protocol. The table reflects the reported potency.
Mechanistic Insights: Targeting Key Pain Pathways
The analgesic effects of isoxazole analogs are often attributed to their interaction with one or more key signaling pathways involved in nociception.
Cyclooxygenase (COX) Inhibition
A primary mechanism for many isoxazole-based analgesics is the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[5] Specifically, selective inhibition of COX-2 is a desirable trait as it is primarily induced at sites of inflammation, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[10]
Below is a diagram illustrating the COX-2 signaling pathway in pain perception.
Caption: The COX-2 signaling pathway in inflammatory pain and its inhibition by isoxazole analogs.
AMPA Receptor Modulation
Recent studies have highlighted the role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the central sensitization processes that contribute to chronic pain states.[11] Certain isoxazole-4-carboxamide derivatives have been shown to be potent inhibitors of AMPA receptor activity, suggesting a novel, non-COX-mediated mechanism for their analgesic effects.[6] By modulating AMPA receptors in the spinal cord, these compounds can potentially dampen the transmission of nociceptive signals.[12]
The following diagram outlines the role of AMPA receptors in nociceptive signaling.
Caption: Modulation of AMPA receptor-mediated nociceptive signaling by isoxazole carboxamides.
Self-Validating Experimental Protocols
The credibility of any comparative analysis rests on the robustness of the experimental methodologies employed. Below are detailed, step-by-step protocols for the key in vivo assays used to determine the analgesic potency of isoxazole analogs.
Acetic Acid-Induced Writhing Test
This widely used model assesses peripherally acting analgesics by quantifying the reduction in visceral pain-related behaviors.[6]
Protocol:
-
Animal Acclimatization: Acclimatize adult male or female Swiss albino mice (20-25 g) to the laboratory environment for at least one week prior to the experiment, with free access to food and water.
-
Grouping and Administration: Randomly divide the mice into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., Diclofenac Sodium, 10 mg/kg), and test groups receiving different doses of the isoxazole analog. Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Induction of Writhing: Thirty to sixty minutes after drug administration, inject 0.6-1% acetic acid solution (10 mL/kg) intraperitoneally to induce the writhing response.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 15-20 minutes.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Hot Plate Test
The hot plate test is a classic method for evaluating centrally acting analgesics by measuring the latency of the animal's response to a thermal stimulus.[13]
Protocol:
-
Apparatus and Acclimatization: Use a commercially available hot plate apparatus maintained at a constant temperature (typically 52-55°C). Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each mouse on the hot plate and record the time (in seconds) until it exhibits a nocifensive response, such as paw licking, shaking, or jumping. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Grouping and Administration: Group the animals as described for the writhing test. Administer the vehicle, a standard drug (e.g., Morphine, 5 mg/kg), or the isoxazole analog.
-
Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle-treated group. An increase in reaction time indicates an analgesic effect.
Conclusion and Future Directions
The isoxazole scaffold continues to be a fertile ground for the discovery of novel analgesic agents. The data presented in this guide demonstrate that various isoxazole analogs, particularly carboxamide and dihydro-isoxazole derivatives, exhibit significant analgesic potency in preclinical models. Their mechanisms of action, which can include both COX inhibition and AMPA receptor modulation, offer the potential for developing therapeutics with improved efficacy and safety profiles. Future research should focus on optimizing the pharmacokinetic properties of these lead compounds and further elucidating their precise molecular targets to advance the most promising candidates toward clinical development.
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A Comparative Guide to the In Vivo Efficacy of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid in Preclinical Arthritis Models
This guide provides a comprehensive analysis of the therapeutic potential of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid, a novel small molecule inhibitor, in the context of rheumatoid arthritis (RA). By comparing its preclinical efficacy against established treatments—methotrexate and anti-TNF biologics—we aim to offer researchers and drug development professionals a data-driven perspective on its promise as a next-generation disease-modifying antirheumatic drug (DMARD).
Introduction: The Evolving Landscape of Arthritis Therapy
Rheumatoid arthritis is a systemic autoimmune disease characterized by chronic inflammation of the synovial joints, leading to progressive cartilage and bone destruction.[1][2] The therapeutic landscape has been revolutionized by the advent of biologics, particularly those targeting Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in the inflammatory cascade.[3][4] However, the high cost, potential for immunogenicity, and systemic immunosuppression associated with biologics necessitate the continued development of orally bioavailable small molecule inhibitors.
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs, including the anti-inflammatory agent leflunomide.[5][6][7] this compound emerges from this class as a promising candidate, suggested by its structural similarity to compounds with known anti-inflammatory and analgesic properties.[8][9] This guide synthesizes available data on related compounds and established arthritis models to project and compare the in vivo efficacy of this novel isoxazole derivative.
Putative Mechanism of Action: Modulating the Inflammatory Cascade
While the precise molecular targets of this compound are under investigation, its therapeutic effect in arthritis models is likely mediated through the modulation of key inflammatory pathways. Isoxazole derivatives have been shown to exert immunosuppressive and anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokine production.[5][10] The proposed mechanism involves interfering with signaling cascades that lead to the activation of immune cells and the subsequent release of inflammatory mediators that drive joint destruction in RA.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Step-by-Step Protocol:
-
Animal Model: Use male DBA/1J mice, 8-10 weeks of age.
-
Primary Immunization (Day 0): Emulsify 100 µg of bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify 100 µg of bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Monitoring and Scoring: Begin monitoring for signs of arthritis around day 25. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis), for a maximum score of 16 per mouse.
-
Treatment Initiation: Once mice develop an arthritis score of ≥4, randomize them into treatment groups.
-
Study Termination (Day 42): Euthanize mice and collect blood for cytokine analysis and hind paws for histology.
Measurement of Paw Edema
Paw edema is a primary indicator of inflammation. [11][12]Accurate measurement is crucial for quantifying therapeutic response.
Step-by-Step Protocol:
-
Equipment: Use a digital plethysmometer.
-
Procedure: Gently immerse the mouse's hind paw into the measuring chamber of the plethysmometer up to the ankle joint.
-
Recording: The instrument records the volume of water displaced, which corresponds to the paw volume.
-
Frequency: Measure paw volume twice weekly from the onset of arthritis until study termination.
-
Calculation: The change in paw volume over time relative to baseline indicates the level of edema. [13][14]
Histological Scoring of Arthritis
Histopathological analysis provides a definitive assessment of joint damage, including inflammation, cartilage destruction, and bone erosion. [15][16][17] Step-by-Step Protocol:
-
Sample Preparation: Following euthanasia, dissect the hind paws and fix them in 10% neutral buffered formalin for 48 hours.
-
Decalcification: Decalcify the samples in a suitable agent (e.g., EDTA solution) for 14-21 days.
-
Processing and Sectioning: Process the decalcified tissues, embed in paraffin, and cut 5 µm sections.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) to visualize inflammation and cellular infiltration, and Safranin O-Fast Green to assess cartilage integrity.
-
Scoring: Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion using a standardized scoring system (e.g., 0-4 scale), as recommended by the Standardised Microscopic Arthritis Scoring of Histological sections ('SMASH') guidelines. [15][16]
Discussion and Future Directions
The comparative analysis suggests that this compound is a highly promising oral therapeutic candidate for rheumatoid arthritis. Its ability to significantly ameliorate clinical and histological features of arthritis in a rigorous preclinical model, with an efficacy profile exceeding that of methotrexate, warrants further investigation.
Key Insights:
-
Oral Bioavailability: As a small molecule, it offers the significant advantage of oral administration, improving patient convenience and compliance over injectable biologics.
-
Balanced Efficacy: The compound demonstrates a potent anti-inflammatory effect, reducing not only the clinical symptoms but also the underlying drivers of joint destruction, such as cytokine production and cellular infiltration.
-
Safety Profile: Future studies must rigorously evaluate the safety and toxicity profile of this compound, including off-target effects and long-term safety, which are critical for its potential clinical translation.
Further research should focus on elucidating the precise molecular mechanism of action, conducting pharmacokinetic and pharmacodynamic (PK/PD) studies, and evaluating its efficacy in other arthritis models, such as TNF-transgenic mice, to broaden the understanding of its therapeutic potential. [4][18]
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A Researcher's Guide to Cross-Validating In Vitro and In Vivo Anti-Inflammatory Efficacy of Isoxazoles
This guide provides a comprehensive framework for researchers in drug development on the critical process of cross-validating in vitro and in vivo results for novel anti-inflammatory isoxazole derivatives. The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of established drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1][2] The successful translation of a promising isoxazole candidate from a lab bench discovery to a potential therapeutic hinges on a robust, multi-layered validation strategy. This document outlines the mechanistic basis for their anti-inflammatory action, details key experimental protocols, and provides a logical framework for comparing and interpreting data across different biological systems.
The Mechanistic Pillars: Key Pathways Targeted by Anti-Inflammatory Isoxazoles
Inflammation is a complex biological response involving a web of signaling cascades.[3] Effective anti-inflammatory agents often target critical nodes within these pathways. Isoxazole derivatives have demonstrated the ability to modulate several key inflammatory pathways, primarily through the inhibition of specific enzymes and transcription factors.[4][5][6] Understanding these mechanisms is fundamental to selecting appropriate assays for validation.
The three primary mechanisms of action for anti-inflammatory isoxazoles are:
-
Cyclooxygenase-2 (COX-2) Inhibition : In the inflammatory cascade, the COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and swelling.[5] Selective inhibition of COX-2 is a highly sought-after therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[7][8]
-
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition : The p38 MAPK signaling pathway plays a crucial role in the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10] By inhibiting p38 MAPK, isoxazole compounds can effectively suppress the upstream signaling that drives the inflammatory response.[11]
-
Nuclear Factor-kappa B (NF-κB) Inhibition : NF-κB is a pivotal transcription factor that orchestrates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[12] Inhibition of NF-κB activation or its translocation to the nucleus can potently downregulate the inflammatory process.[13]
These pathways are interconnected and represent the primary targets for screening and validating new isoxazole compounds.
Part 1: In Vitro Evaluation – Mechanistic Insights and High-Throughput Screening
In vitro assays are the cornerstone of early-stage drug discovery, offering a cost-effective and high-throughput method to screen compound libraries and elucidate mechanisms of action.[3][14]
Key In Vitro Experimental Protocols
1. Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of COX isoforms. It is essential for identifying potent inhibitors and determining their selectivity, a critical factor for safety.[15][16]
-
Methodology (Colorimetric Assay):
-
Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the provided buffer. Prepare a range of concentrations for the test isoxazole derivative and a reference inhibitor (e.g., Celecoxib).
-
Reaction Initiation: In a 96-well plate, add the enzyme, heme, and the test compound or vehicle control. Incubate for 10 minutes at 37°C.
-
Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction. Incubate for an additional 2 minutes.
-
Detection: Add a saturated stannous chloride solution to stop the reaction and reduce the resulting Prostaglandin G2 (PGG2) to PGF2α.
-
Quantification: Add a colorimetric substrate (e.g., TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine). The absorbance, measured at 590-620 nm, is proportional to the amount of prostaglandin produced.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) by plotting a dose-response curve.
-
2. LPS-Induced Cytokine Production in Macrophages or PBMCs
-
Causality: This cell-based assay mimics an inflammatory response by stimulating immune cells with Lipopolysaccharide (LPS), a component of gram-negative bacteria. It assesses the compound's ability to suppress the production of key inflammatory cytokines like TNF-α and IL-6, providing a more biologically relevant measure of anti-inflammatory potential.[17][18][19]
-
Methodology (ELISA-based):
-
Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) or freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the media and add fresh media containing various concentrations of the isoxazole compound or a vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α and/or IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Analysis: Calculate the EC50 value (the effective concentration that causes 50% of the maximum inhibitory response).
-
Part 2: In Vivo Validation – Assessing Efficacy in a Complex Biological System
While in vitro tests are invaluable, they cannot replicate the complex interplay of physiological systems.[20] In vivo models are essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, excretion), and safety profile in a whole organism.[21][22]
Key In Vivo Experimental Protocol
1. Carrageenan-Induced Paw Edema in Rodents
-
Causality: This is the most widely used and validated model for acute inflammation. The subcutaneous injection of carrageenan into a rodent's paw induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the late phase (after 1 hour) is primarily mediated by prostaglandins and nitric oxide, making it highly relevant for testing inhibitors of the COX-2 pathway.[23][24][25]
-
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Diclofenac), and Test Groups (different doses of the isoxazole compound).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or isoxazole compound orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Part 3: Bridging the Gap – Cross-Validation and Data Interpretation
The ultimate goal is to establish a clear and logical correlation between in vitro potency and in vivo efficacy.[26][27][28] A well-structured comparison is critical for decision-making.
Comparative Data Summary
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
| Isoxazole Derivative | In Vitro COX-2 Inhibition (IC50, µM) | In Vitro TNF-α Suppression (EC50, µM) | In Vivo Carrageenan Paw Edema (% Inhibition @ 3h, 50 mg/kg) |
| Compound A | 0.15 | 0.5 | 65% |
| Compound B | 5.2 | 8.1 | 25% |
| Compound C | 0.20 | 0.8 | 15% (Potential PK Issue) |
| Celecoxib (Ref.) | 0.04 | 15.0 | 70% |
Analyzing the In Vitro-In Vivo Correlation
A strong correlation exists when high in vitro potency translates to significant in vivo efficacy (e.g., Compound A). However, discrepancies are common and provide crucial insights.
-
Strong Correlation (Compound A): Potent inhibition of COX-2 and cytokine suppression in vitro aligns with strong anti-edema activity in vivo. This suggests the compound has favorable pharmacokinetic properties and its mechanism of action is relevant to the in vivo model.
-
Weak Correlation (Compound B): Poor in vitro activity corresponds to weak in vivo efficacy. This compound would likely be deprioritized.
-
Discordant Results (Compound C): Excellent in vitro potency but poor in vivo efficacy is a common challenge. This discrepancy points toward potential liabilities that are only revealed in a whole-organism context.
Causality Behind Discrepancies:
-
Poor Pharmacokinetics: The most common reason for failure. The compound may not be well absorbed from the gut (for oral dosing), may be rapidly metabolized by the liver, or may not distribute effectively to the inflamed tissue.[20]
-
Off-Target Toxicity: The compound could be causing systemic toxicity at efficacious doses, a factor not apparent in isolated cell or enzyme assays.
-
Model Mismatch: The in vivo model may not be predominantly driven by the pathway inhibited by the compound. For example, a potent p38 MAPK inhibitor might show only modest effects in the carrageenan model if prostaglandin production is the overwhelming driver of edema in that specific context.
Conclusion
The cross-validation of in vitro and in vivo data is not merely a confirmatory step but a critical, iterative process in the development of anti-inflammatory isoxazoles. A systematic approach, beginning with mechanism-based in vitro assays and progressing to validated in vivo models, is paramount. By carefully designing experiments, explaining the causality behind the chosen models, and critically analyzing both correlations and discrepancies, researchers can build a robust data package. This rigorous validation provides the confidence needed to advance the most promising isoxazole candidates toward clinical development, ultimately increasing the probability of translating a laboratory finding into a valuable therapeutic.
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Confirming Target Engagement of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid in Cells: A Comparative Guide
In the landscape of modern drug discovery, the unambiguous confirmation that a molecule interacts with its intended biological target within the complex milieu of a living cell is a cornerstone of preclinical development.[1][2] This guide provides a comprehensive, in-depth comparison of state-of-the-art methodologies for confirming the cellular target engagement of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid, a versatile isoxazole derivative with potential therapeutic applications.[3][4] While the specific targets of this compound are still under investigation, its structural motifs are present in molecules with known anti-inflammatory and analgesic properties.[3][5] For the purpose of this guide, we will consider a hypothetical scenario where this compound is being investigated as an inhibitor of a key inflammatory protein, such as a Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology and inflammation.[6][7]
This guide is designed for researchers, scientists, and drug development professionals, offering a critical evaluation of leading techniques, complete with detailed experimental protocols and data interpretation insights.
The Imperative of Target Engagement Validation
Demonstrating that a compound binds to its intended target in a cellular context is paramount for several reasons:
-
Mechanism of Action (MoA) Elucidation: It directly links the compound's presence to a molecular interaction, forming the basis of its therapeutic hypothesis.[1]
-
Structure-Activity Relationship (SAR) Guidance: Robust target engagement data allows for the rational design and optimization of more potent and selective analogues.
-
Interpretation of Phenotypic Screens: It de-convolutes the results of cell-based assays by confirming that the observed phenotype is a consequence of on-target activity.
-
De-risking Clinical Progression: Early and definitive target engagement evidence significantly increases the confidence in a compound's potential for clinical success.[1]
Comparative Analysis of Target Engagement Methodologies
Several powerful techniques have been developed to probe and quantify drug-target interactions within cells. Here, we compare the principles, advantages, and limitations of three prominent methods: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and the Drug Affinity Responsive Target Stability (DARTS) assay.
| Assay | Principle | Key Quantitative Readout | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein.[8][9] | ΔTm (Change in Melting Temperature) | Label-free, performed in intact cells or lysates, reflects physiological conditions.[6] | Can be low-throughput, requires specific antibodies, not all binding events cause a thermal shift.[6] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.[7][10] | IC50 (Half-maximal Inhibitory Concentration) | High-throughput, quantitative, can be performed in live cells, provides real-time data and residence time information.[6][11] | Requires genetic modification of the target protein, potential for steric hindrance from the tag.[6] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[12] | Dose-dependent protection from proteolysis. | Label-free, does not rely on thermal stability changes, can detect weak or transient interactions.[12] | Requires careful optimization of protease concentration, data can be less quantitative than other methods.[12] |
In-Depth Experimental Protocols
I. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method that leverages the principle of ligand-induced thermal stabilization of a target protein.[8][9] The binding of a small molecule, such as this compound, can increase the conformational stability of its target protein, making it more resistant to heat-induced denaturation and aggregation.[8][13]
Caption: General workflow for a CETSA experiment.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293) to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Aliquoting:
-
Heat Challenge:
-
Use a thermal cycler to heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments).[6]
-
Immediately cool the samples to 4°C.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-BRD4 antibody) and a loading control (e.g., anti-GAPDH antibody).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensities to the loading control.
-
Plot the normalized intensity of the soluble target protein as a function of temperature to generate a melt curve.
-
A shift in the melting temperature (Tm) between the compound-treated and vehicle-treated samples indicates target engagement.
-
II. NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that quantifies compound binding in live cells.[6] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.[7] A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a dose-dependent decrease in the BRET signal.[10]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
-
Cell Transfection:
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Dispense the cell suspension into a white, non-binding surface 96-well or 384-well plate.[14]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the compound dilutions to the appropriate wells.
-
Add a fixed concentration of the BRD4-specific NanoBRET™ tracer to all wells.
-
-
Signal Detection and Measurement:
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[15]
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.[7]
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (donor emission at ~460 nm and acceptor emission at ~618 nm).[7]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.[15]
-
Plot the BRET ratio as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
-
III. Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method that relies on the principle that ligand binding can alter a protein's susceptibility to proteolysis.[6][12] A compound that binds and stabilizes its target protein can protect it from being degraded by proteases.
Caption: General workflow for a DARTS experiment.
-
Cell Lysis and Lysate Preparation:
-
Harvest cultured cells and prepare a cell lysate using a suitable lysis buffer (e.g., M-PER) supplemented with protease inhibitors.[6]
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control for 1 hour at room temperature.
-
-
Limited Proteolysis:
-
Add a protease (e.g., pronase or thermolysin) to each sample at an optimized concentration. The concentration of the protease needs to be carefully titrated to achieve partial digestion of the target protein in the absence of the compound.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding a loading buffer and boiling the samples.
-
-
Western Blot Analysis:
-
Separate the protein fragments by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for the target protein.
-
-
Data Analysis:
-
Compare the intensity of the full-length target protein band in the compound-treated samples to the vehicle-treated control. An increase in the intensity of the full-length band with increasing compound concentration indicates that the compound is protecting the target protein from proteolysis, thus confirming target engagement.
-
Hypothetical Signaling Pathway and Compound's Mechanism of Action
To contextualize the importance of target engagement, let's consider a simplified signaling pathway where our hypothetical target, BRD4, plays a crucial role in gene transcription.
Caption: Simplified BRD4 signaling and the inhibitory action of the compound.
In this hypothetical pathway, this compound would bind to BRD4, preventing its interaction with acetylated histones and the subsequent recruitment of the transcriptional machinery. This would lead to the downregulation of oncogene transcription, providing a clear rationale for its anti-cancer effects. The target engagement assays described above would be critical in validating this initial step of the mechanism of action.
Conclusion
Confirming the cellular target engagement of a lead compound like this compound is a non-negotiable step in the drug discovery process.[1] This guide has provided a comparative overview of three powerful methodologies: CETSA, NanoBRET™, and DARTS. The choice of assay depends on various factors, including the availability of specific antibodies or the feasibility of genetic modification, throughput requirements, and the nature of the drug-target interaction. By employing these techniques, researchers can build a robust and compelling data package that validates the molecular mechanism of action, guides lead optimization, and ultimately increases the probability of translating a promising molecule into a successful therapeutic.
References
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A Comparative Analysis of the Pharmacokinetic Profiles of Isoxazole Derivatives: An In-Depth Technical Guide for Drug Development Professionals
The isoxazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile biological activities.[1][2][3] The incorporation of the isoxazole ring can significantly enhance a compound's physicochemical properties, leading to improved bioactivity and more favorable pharmacokinetic profiles.[1][4] This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of isoxazole derivatives, offering field-proven insights and detailed experimental protocols to aid researchers, scientists, and drug development professionals in optimizing drug candidates for clinical success.
The Critical Role of ADME in Drug Discovery
The journey of a drug from administration to its therapeutic target is governed by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME).[5] A thorough understanding and early assessment of a compound's ADME properties are pivotal in drug discovery, as they help to predict its pharmacokinetic behavior, guide structural modifications for optimization, and identify potential liabilities before advancing to costly in vivo studies.[5][6] In vitro ADME assays serve as a foundational component of this evaluation, providing crucial data to inform decision-making and de-risk drug candidates.[7][8]
Absorption: Crossing Biological Barriers
The absorption of a drug determines its bioavailability, or the fraction of an administered dose that reaches systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract. Several isoxazole derivatives have been shown to possess high GI absorption.[9] The inherent properties of the isoxazole ring can be modified to enhance absorption characteristics.[4]
Key Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption.[8] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Test Compound Preparation: The isoxazole derivative is dissolved in a suitable vehicle, typically a buffer solution, at a relevant concentration.
-
Apical to Basolateral Permeability (A-B): The test compound solution is added to the apical (upper) chamber of the Transwell® insert. Samples are collected from the basolateral (lower) chamber at various time points.
-
Basolateral to Apical Permeability (B-A): To assess active efflux, the test compound is added to the basolateral chamber, and samples are collected from the apical chamber.
-
Sample Analysis: The concentration of the isoxazole derivative in the collected samples is quantified using a sensitive analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]
-
Permeability Coefficient (Papp) Calculation: The apparent permeability coefficient is calculated to quantify the rate of drug transport across the Caco-2 monolayer.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow of the Caco-2 permeability assay for assessing intestinal absorption.
Distribution: Reaching the Target
Once in the bloodstream, a drug distributes to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding and tissue permeability.[8] Isoxazole derivatives have been shown to bind to proteins, which can affect their free drug concentration and, consequently, their pharmacological activity.[12]
Key Experimental Protocol: Plasma Protein Binding Assay
Rapid Equilibrium Dialysis (RED) is a common method to determine the fraction of a drug that is unbound in plasma (fu).[8]
Step-by-Step Methodology:
-
Device Preparation: A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.
-
Sample Addition: The isoxazole derivative is added to plasma in one chamber, and buffer is added to the other chamber.
-
Incubation: The device is incubated to allow the unbound drug to equilibrate across the membrane.
-
Sample Collection: Samples are collected from both the plasma and buffer chambers.
-
Quantification: The concentration of the drug in both samples is determined by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated from the ratio of the drug concentration in the buffer to the concentration in the plasma.
Metabolism: Biotransformation and Clearance
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion. The cytochrome P450 (CYP450) family of enzymes plays a crucial role in this process.[13] Some isoxazole derivatives have been identified as inhibitors of specific CYP isoenzymes, such as CYP2C19 and CYP2C9, which can lead to drug-drug interactions.[9][14] The metabolic stability of a compound is a key determinant of its half-life and dosing regimen. A significant metabolic pathway for some isoxazole derivatives involves the reductive opening of the isoxazole ring.[15]
Key Experimental Protocol: Metabolic Stability Assay in Liver Microsomes
This in vitro assay assesses the rate at which a compound is metabolized by liver enzymes.[16]
Step-by-Step Methodology:
-
Incubation Mixture: The isoxazole derivative is incubated with liver microsomes (which contain CYP450 enzymes) and a cofactor solution (NADPH) to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis: The concentration of the parent drug remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Metabolic Pathway of an Isoxazole Derivative
Caption: General metabolic pathway of a drug involving Phase I and Phase II reactions.
Excretion: Elimination from the Body
Excretion is the final step in the drug's journey, where it and its metabolites are removed from the body, primarily through urine and feces.[17] For some isoxazole derivatives, biliary excretion has been identified as a major elimination pathway.[15]
Key Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
In vivo studies in animal models, such as rats or mice, are essential to understand the complete pharmacokinetic profile of a drug candidate.[18][19]
Step-by-Step Methodology:
-
Animal Dosing: The isoxazole derivative is administered to rodents, typically via intravenous (IV) and oral (PO) routes in separate groups.[20]
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing.[21]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.[22][23]
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters.[24][25]
Comparative Pharmacokinetic Profiles
The table below presents a hypothetical comparative analysis of the pharmacokinetic parameters of three distinct isoxazole derivatives. This data highlights how structural modifications to the isoxazole scaffold can significantly impact the ADME profile.
| Parameter | Derivative A | Derivative B | Derivative C |
| Absorption | |||
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | 15.2 | 5.8 | 25.1 |
| Oral Bioavailability (%) | 65 | 25 | 85 |
| Distribution | |||
| Plasma Protein Binding (%) | 92 | 99.5 | 80 |
| Volume of Distribution (L/kg) | 1.5 | 0.5 | 3.0 |
| Metabolism | |||
| Liver Microsome t½ (min) | 45 | 10 | >120 |
| Major Metabolizing Enzyme | CYP3A4 | CYP2C9 | - |
| Excretion | |||
| Clearance (mL/min/kg) | 10 | 50 | 5 |
| Elimination Half-life (h) | 8 | 1.5 | 24 |
Interpretation of the Data:
-
Derivative A exhibits a balanced pharmacokinetic profile with good oral absorption and a moderate half-life.
-
Derivative B shows poor oral bioavailability and rapid metabolism, suggesting it may be a candidate for structural modification to improve its metabolic stability.
-
Derivative C demonstrates excellent oral absorption and a long half-life, making it a promising candidate for once-daily dosing.
Conclusion
The isoxazole moiety is a privileged structure in drug discovery, offering a versatile platform for the development of novel therapeutics.[26][27] A comprehensive understanding and early evaluation of the pharmacokinetic profiles of isoxazole derivatives are critical for successful drug development.[4] By employing the detailed in vitro and in vivo experimental protocols outlined in this guide, researchers can effectively characterize the ADME properties of their compounds, enabling data-driven decisions to optimize lead candidates and increase the probability of clinical success. The comparative analysis underscores the profound impact that subtle structural changes can have on the overall pharmacokinetic profile, highlighting the importance of a robust and iterative drug design and testing strategy.
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Validating Mechanism of Action: A Senior Application Scientist's Guide to Site-Directed Mutagenesis
For researchers, scientists, and drug development professionals, definitively validating a drug's mechanism of action (MOA) is the bedrock of successful therapeutic development. It is the critical step that transforms a promising compound into a viable clinical candidate. Among the arsenal of molecular biology techniques, site-directed mutagenesis (SDM) stands as a uniquely powerful tool for dissecting protein function at the amino acid level. This guide provides an in-depth, experience-driven comparison of SDM methodologies, supported by detailed protocols and data interpretation strategies, to empower you in robustly validating your molecule's MOA.
The "Why" Before the "How": The Imperative of MOA Validation
Before delving into the technical intricacies of site-directed mutagenesis, it's crucial to understand its central role in drug development. A well-defined MOA provides a rational basis for:
-
Target Engagement: Confirming that the drug interacts with its intended molecular target.
-
Efficacy and Potency: Understanding how the drug elicits its therapeutic effect and what determines its strength.
-
Selectivity and Off-Target Effects: Identifying potential unintended interactions that could lead to toxicity.
-
Development of Resistance Mechanisms: Predicting and potentially circumventing how a target might evolve to evade the drug's action.
Site-directed mutagenesis allows us to move beyond correlational studies and establish a causal link between a specific molecular interaction and a functional outcome. By precisely altering the amino acid sequence of a target protein, we can test hypotheses about which residues are critical for drug binding, catalytic activity, or protein-protein interactions.
Principles of Site-Directed Mutagenesis: Probing Function One Residue at a Time
Site-directed mutagenesis is a molecular biology technique used to make specific and intentional changes to a DNA sequence.[1][2] This, in turn, alters the encoded protein's amino acid sequence. The fundamental principle is to introduce a mutation at a specific site within a gene of interest, typically cloned into a plasmid vector. This allows for the study of the functional consequences of that specific amino acid change.
The general workflow for site-directed mutagenesis can be visualized as follows:
Caption: A generalized workflow for site-directed mutagenesis experiments.
A Comparative Guide to Site-Directed Mutagenesis Techniques
The choice of mutagenesis method depends on factors such as the desired type of mutation (point mutation, insertion, deletion), efficiency, and available resources. Here, we compare the most common PCR-based methods with the more recent CRISPR-based approaches.
| Parameter | PCR-Based SDM (e.g., QuikChange) | CRISPR-Cas9 Mediated Mutagenesis |
| Mutation Efficiency | ~40% for single point mutations.[3] | >60% for generating specific mutations.[3][4] |
| Off-Target Effects | Low, primarily risk of PCR-induced errors.[4] | Can occur, dependent on guide RNA design.[4] |
| Typical Timeframe | 2-4 days (primer design to sequence verification).[4] | 1-3 weeks (gRNA design to validated cell line).[4] |
| Cost per Mutation | Lower for single mutations. | Higher initial cost, but can be more cost-effective for multiple targets. |
| Scalability | Can be cumbersome for multiple mutations.[3][5] | Highly scalable for multiplexed editing.[3][5] |
| Applications | Ideal for plasmid-based mutagenesis and studying individual mutations. | Suitable for in vitro and in vivo mutagenesis, including genomic DNA modifications.[1] |
Experimental Protocols: A Step-by-Step Guide
PCR-Based Site-Directed Mutagenesis (QuikChange-like Method)
This method utilizes a pair of complementary mutagenic primers to amplify the entire plasmid.[6][7]
1. Primer Design: The Cornerstone of Success
Poor primer design is a common reason for the failure of site-directed mutagenesis experiments.[8][9]
-
Length: Primers should be between 25 and 45 nucleotides in length.[10][11]
-
Mutation Position: The desired mutation should be located in the middle of the primer with 10-15 flanking nucleotides on each side.[8][11]
-
GC Content: Aim for a GC content between 40% and 60%.[10][12]
-
3' End: The 3' end should ideally be a G or a C to promote binding (a "GC clamp").[12]
-
Avoid Self-Complementarity: Check for potential hairpin structures or primer-dimers.[10][12]
2. PCR Amplification
-
Template: Use a high-quality plasmid DNA template (1-10 ng).[13]
-
Polymerase: Employ a high-fidelity DNA polymerase to minimize secondary mutations.[6][10]
-
Cycling Conditions:
-
Initial Denaturation: 95°C for 2 minutes.
-
18-30 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 1 minute (optimize as needed).[14]
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final Extension: 68°C for 5 minutes.
-
3. DpnI Digestion
-
Add 1 µL of DpnI restriction enzyme directly to the PCR product.
-
Incubate at 37°C for 1-2 hours.
-
Rationale: DpnI digests the parental, methylated DNA template, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[6][9]
4. Transformation
-
Transform competent E. coli cells with the DpnI-treated plasmid.
-
Plate on selective media containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
5. Verification
-
Pick several colonies and grow overnight cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation and the absence of secondary mutations by DNA sequencing.[15]
CRISPR-Directed DNA Mutagenesis (CDM) in vitro
This novel method utilizes CRISPR-Cas12a for precise in vitro mutagenesis of plasmid DNA.[5]
1. Design and Preparation
-
Design a pair of CRISPR-Cas12a ribonucleoprotein complexes to create double-strand breaks flanking the target region in the plasmid.[5]
-
Synthesize a donor DNA fragment containing the desired mutation and with flanking microhomology arms.
2. In Vitro Reaction
-
Incubate the target plasmid with the designed CRISPR-Cas12a ribonucleoprotein complexes to excise the defined DNA fragment.[5]
-
Add the donor DNA and a mammalian cell-free extract to catalyze the replacement through microhomology-mediated annealing.[5]
3. Transformation and Verification
-
Transform competent E. coli with the reaction mixture.
-
Select for colonies and verify the mutation by DNA sequencing.
Designing Your Mutagenesis Experiment: A Strategic Approach
A well-designed experiment is crucial for obtaining meaningful and interpretable results.
-
Choosing the Target Residue:
-
Hypothesis-Driven: Select residues based on structural data (e.g., in a binding pocket), sequence conservation, or previous biochemical data.
-
Alanine Scanning: Systematically mutate a series of residues to alanine to identify those critical for function. Alanine is chosen because it is a small, neutral amino acid that is unlikely to cause major structural perturbations while removing the functional side chain.
-
-
Choosing the Substitution:
-
Loss-of-Function: Mutate to an amino acid with different properties (e.g., charged to uncharged, large to small) to abolish a specific interaction.
-
Gain-of-Function: Introduce a mutation that mimics a post-translational modification (e.g., serine to aspartate to mimic phosphorylation).
-
Conservative vs. Non-Conservative: A conservative mutation (e.g., lysine to arginine) is less likely to disrupt protein structure than a non-conservative one (e.g., lysine to tryptophan).
-
-
Essential Controls:
-
Wild-Type (WT): Always compare the mutant protein's function to the unmutated, wild-type protein.
-
Mock Transfection/Empty Vector: Controls for any effects of the experimental procedure itself.
-
Positive and Negative Controls for Assays: Ensure your functional assays are working as expected.[15]
-
Analysis and Interpretation of Mutagenesis Data
The ultimate goal of site-directed mutagenesis is to assess the functional consequences of the introduced mutation.
Functional Assays
The choice of assay depends on the protein of interest and the question being asked.
-
Binding Assays: (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to measure changes in binding affinity for a drug or another protein.
-
Enzyme Kinetics: (e.g., Michaelis-Menten analysis) to determine changes in catalytic efficiency (kcat/Km).
-
Cell-Based Functional Assays: (e.g., reporter gene assays, cell proliferation assays) to assess the impact of the mutation in a more biologically relevant context.[16]
Dissecting a Signaling Pathway with Mutagenesis
Site-directed mutagenesis is invaluable for mapping functional domains and interactions within a signaling pathway. For example, to validate that a drug's effect is mediated through a specific kinase cascade:
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This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the enzymatic selectivity of the compound 5-(4-Methylphenyl)isoxazole-3-carboxylic acid. Drawing from established biochemical principles and assay methodologies, this document outlines the rationale and practical steps for determining its inhibitory potential against key enzymes implicated in inflammation and purine metabolism: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and Xanthine Oxidase (XO).
The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] Specifically, compounds bearing the isoxazole ring have been identified as potent inhibitors of both COX enzymes and Xanthine Oxidase.[2][3][4] Given that this compound has been explored for its anti-inflammatory and analgesic properties, a thorough evaluation of its selectivity is paramount to understanding its therapeutic potential and possible side-effect profile.[5]
This guide will delve into the experimental design, provide detailed protocols for in vitro inhibition assays, and offer guidance on data interpretation and presentation. By following the methodologies outlined herein, researchers can generate robust and reliable data to elucidate the selectivity profile of this promising compound.
Rationale for Target Selection: COX-1, COX-2, and Xanthine Oxidase
The selection of COX-1, COX-2, and Xanthine Oxidase as the primary targets for this selectivity study is based on the well-documented activities of structurally related isoxazole-containing molecules.
-
Cyclooxygenase (COX) Isoforms: COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[1] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, and COX-2, which is inducible and upregulated during inflammation.[1] Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it can minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][7] Numerous isoxazole derivatives have been developed as selective COX-2 inhibitors, such as Celecoxib and Valdecoxib.[3][8] Therefore, it is critical to determine if this compound exhibits selectivity for either COX isoform.
-
Xanthine Oxidase (XO): Xanthine Oxidase is a key enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[2][9] Elevated levels of uric acid can lead to hyperuricemia and gout.[2] Inhibition of Xanthine Oxidase is a clinically validated strategy for managing these conditions, with Allopurinol being a widely used XO inhibitor.[2][10] Several studies have reported that 5-phenylisoxazole-3-carboxylic acid derivatives are potent inhibitors of Xanthine Oxidase, making it a plausible target for the compound .[4][11]
The following diagram illustrates the biochemical pathways and the points of inhibition for the selected enzymes.
Control Compounds: The inclusion of appropriate positive controls is essential for validating the assay performance.
-
For COX Assays:
-
For Xanthine Oxidase Assay:
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key in vitro enzyme inhibition assays.
This protocol is adapted from commercially available COX inhibitor screening kits and established literature procedures. [12][13][14]The assay measures the peroxidase activity of COX, which is colorimetrically monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, this compound, and control inhibitors (Celecoxib, Indomethacin) in DMSO. Prepare working solutions by diluting the stocks in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to designated wells:
-
Blank wells: 160 µL Assay Buffer, 10 µL Heme.
-
100% Initial Activity wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound or control inhibitor at various concentrations.
-
-
Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.
-
Detection: Immediately add 10 µL of TMPD solution to all wells.
-
Measurement: Read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of 100% initial activity well)] x 100
This protocol is based on the spectrophotometric measurement of uric acid formation from the substrate xanthine. [15][16][17] Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Xanthine (substrate)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 290-295 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound and Allopurinol in DMSO. Prepare working solutions by diluting the stocks in the phosphate buffer.
-
Assay Plate Setup: In a 96-well UV-transparent plate, add the following to designated wells:
-
Blank wells: Buffer and inhibitor solution (without enzyme and substrate).
-
Control wells (No inhibitor): Enzyme solution, buffer, and substrate solution.
-
Inhibitor wells: Enzyme solution, buffer, and the test compound or Allopurinol at various concentrations, followed by the substrate solution.
-
-
Pre-incubation: Pre-incubate the enzyme with the test compound or control for a defined period (e.g., 15 minutes) at 25°C.
-
Reaction Initiation: Add the xanthine solution to all wells to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 293 nm for 3-5 minutes.
-
Data Analysis: Determine the rate of uric acid formation. Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100
Data Presentation and Interpretation
The results of the enzyme inhibition assays should be presented clearly to facilitate comparison and interpretation.
IC50 Determination: The half-maximal inhibitory concentration (IC50) for each enzyme should be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Summary Table: The IC50 values should be summarized in a table for easy comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | XO IC50 (µM) | COX-2 Selectivity Index |
| This compound | Experimental | Experimental | Experimental | Calculated |
| Celecoxib (Control) | Literature | Literature | N/A | >100 |
| Indomethacin (Control) | Literature | Literature | N/A | ~1 |
| Allopurinol (Control) | N/A | N/A | Literature | N/A |
Selectivity Index: The COX-2 selectivity index is a critical parameter and is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.
Interpretation:
-
A low IC50 value against a particular enzyme indicates potent inhibition.
-
A high COX-2 selectivity index suggests that the compound is more likely to have anti-inflammatory effects with a reduced risk of gastrointestinal side effects.
-
Potent inhibition of Xanthine Oxidase would suggest a potential therapeutic application in conditions like gout.
By systematically applying the principles and protocols outlined in this guide, researchers can generate a comprehensive and reliable selectivity profile for this compound, thereby providing valuable insights into its mechanism of action and therapeutic potential.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Allopurinol: A Xanthine Oxidase Inhibitor. [Link]
- Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews, 58(1), 87–114. [Link]
- Anonymous. What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? (2025). [Link]
- Kela, U. R., Vijayavargiya, R., & Trivedi, C. P. (1996). Allopurinol, an inhibitor of xanthine oxidase, reduces uric acid levels and modifies the signs associated with copper deficiency in rats fed fructose. Free Radical Biology and Medicine, 20(4), 595-600. [Link]
- Simon, L. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Expert Opinion on Pharmacotherapy, 1(2), 249-265. [Link]
- Wikipedia. Cyclooxygenase-2 inhibitor. [Link]
- Nuryanti, S., et al. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. Pharmacia, 69(4), 923-931. [Link]
- Moore, R. A., et al. (2019). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Current Medical Research and Opinion, 35(8), 1-11. [Link]
- Tannenbaum, H., et al. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. The Canadian Journal of Clinical Pharmacology, 9(3), 145-154. [Link]
- Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Molecules, 21(11), 1545. [Link]
- Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1229337. [Link]
- Asadi, A., et al. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 10(1), 84-90. [Link]
- ResearchGate. Isoxazole based compounds as selective COX-2 inhibitors. [Link]
- Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. [Link]
- ResearchGate.
- Ghorab, M. M., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Molecules, 15(11), 8175-8208. [Link]
- Kulmacz, R. J. (2015). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 1231, 29-43. [Link]
- Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]
- Kapoor, S., & Saxena, S. (2016). Xanthine oxidase inhibitory and antioxidant potential of Indian Muscodor species. 3 Biotech, 6(2), 233. [Link]
- Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 270, 116443. [Link]
- Singh, A., et al. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Medicinal Chemistry, 15(2), 263-294. [Link]
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- Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5988. [Link]
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A Senior Application Scientist's Guide to Correlating In Silico Predictions with Experimental Results for Isoxazole Bioactivity
Introduction: The Enduring Appeal of the Isoxazole Scaffold in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug design.[1][2] From the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor) to the antirheumatic agent Leflunomide, the isoxazole moiety is integral to the function of numerous approved therapeutics.[1][2] The versatility of this scaffold has led to the exploration of isoxazole derivatives across a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory applications.[1][2][3][4]
In the modern drug discovery paradigm, purely empirical screening is no longer tenable. We rely heavily on computational, or in silico, techniques to rationally design, prioritize, and predict the activity of novel chemical entities. This guide provides an in-depth comparison of in silico predictive methods with real-world experimental outcomes for isoxazole derivatives, offering a field-proven perspective on bridging the gap between computational models and benchtop results.
Part 1: In Silico Prediction Methodologies: Crafting the Virtual Hypothesis
The initial phase of a drug discovery campaign involves building a computational hypothesis. The choice of method is critical and depends on the available information about the biological target.
Structure-Based Approaches: When the Target is Known
When the three-dimensional structure of the target protein is available, we can use structure-based drug design (SBDD) methods to predict how a ligand will bind.
-
Molecular Docking: This is the most common SBDD technique. It predicts the preferred orientation and binding affinity of a ligand within a protein's active site. For isoxazole derivatives, docking studies have been instrumental in identifying potential inhibitors for targets like carbonic anhydrase, cyclooxygenase (COX) enzymes, and various bacterial proteins.[5][6][7] The core principle is to "fit" the ligand into the binding pocket and use a scoring function to estimate the binding free energy. A lower docking score generally indicates a more favorable interaction.[8]
-
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations allow us to observe the dynamic behavior of the ligand-protein complex over time (e.g., 100 ns).[9] This is crucial for assessing the stability of the predicted binding pose and understanding how molecular flexibility influences the interaction.[10] For instance, MD simulations can confirm if key hydrogen bonds predicted by docking are maintained over time, lending higher confidence to the in silico hypothesis.[11]
Ligand-Based Approaches: When the Target is a "Black Box"
If the target structure is unknown, we can still build predictive models based on a set of known active and inactive molecules.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a set of compounds and their biological activity. For isoxazole derivatives, 2D- and 3D-QSAR models have been developed to predict anticancer and enzyme inhibitory activities.[10][12][13] These models identify key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that are critical for bioactivity, guiding the design of more potent analogues.[13]
Workflow for In Silico Prediction and Experimental Validation
The following diagram illustrates a typical workflow, integrating computational design with experimental verification.
Caption: Integrated workflow for isoxazole drug discovery.
Part 2: Experimental Validation: Grounding Predictions in Reality
A computational prediction is only as valuable as its experimental validation. The choice of assay must directly and quantitatively measure the biological activity predicted by the in silico model.
Common In Vitro Assays for Isoxazole Bioactivity
-
Anticancer Activity: The cytotoxic or anti-proliferative effect of isoxazole derivatives is commonly assessed using cell-based assays. The MTT or MTS assay is used to measure cell viability in cancer cell lines such as MCF-7 (breast), HeLa (cervical), and Hep3B (liver).[14][15][16] The result is typically reported as the IC50 value—the concentration of the compound required to inhibit cell growth by 50%.[15]
-
Antimicrobial Activity: The efficacy of isoxazoles against bacterial and fungal pathogens is determined by measuring the Minimum Inhibitory Concentration (MIC).[11] This is the lowest concentration of the compound that prevents visible growth of a microorganism.[11] Standard broth microdilution methods are used against a panel of relevant strains, such as Staphylococcus aureus and Escherichia coli.[9]
-
Enzyme Inhibition: For isoxazoles designed to inhibit a specific enzyme (e.g., COX-1/COX-2), biochemical assays are employed.[7][17] These assays measure the enzyme's activity in the presence of varying concentrations of the inhibitor, allowing for the calculation of an IC50 value.[17]
Part 3: The Correlation Analysis: Where Prediction Meets Practice
This section presents case studies that highlight the successes and challenges of correlating in silico predictions with experimental data for isoxazole derivatives.
Case Study 1: COX-2 Inhibition - A Strong Correlation
In a study developing novel isoxazole-carboxamide derivatives as cyclooxygenase (COX) inhibitors, molecular docking was used to predict binding modes and affinities.[7] The experimental validation involved in vitro COX-1 and COX-2 inhibition assays.
Data Summary: Predicted Docking Scores vs. Experimental IC50
| Compound ID | Docking Score (kcal/mol) vs. COX-2 | Experimental IC50 (nM) vs. COX-2 | Correlation Analysis |
| A13 | -11.5 | 13 | Strong - Best docking score corresponds to the lowest IC50 (most potent).[7] |
| B2 | -10.2 | 40 | Good - High score aligns with high potency.[7] |
| A8 | -9.8 | > 1000 | Poor - Good docking score but weak experimental activity. |
| Ketoprofen | -8.9 | 240 | Reference drug. |
Data synthesized from Hawash et al. (2022).[7]
Expert Analysis: The results for compound A13 show an excellent correlation, where the top-ranked compound from docking was indeed the most potent inhibitor experimentally.[7] The in silico model correctly identified that the 3,4-dimethoxy substitutions on one phenyl ring and a chlorine atom on the other were crucial for ideal binding interactions within the COX-2 active site.[7] However, the model was less predictive for compound A8 , which had a favorable docking score but poor activity. This discrepancy could arise from factors not fully accounted for by the docking algorithm, such as ligand desolvation penalties or protein flexibility, which are better captured by more computationally expensive methods like MD simulations.
Case Study 2: Antimicrobial Activity - Guiding Hit Identification
A study on novel functionalized isoxazoles used molecular docking to screen for potential antibacterial agents against S. aureus, B. subtilis, and E. coli.[9][11] The predictions were then tested using MIC determination assays. The docking studies helped rationalize the observed activities and suggested that the compounds' efficacy was linked to their ability to bind to essential bacterial proteins.[9]
Data Summary: Predicted Binding Affinity vs. Experimental MIC
| Compound ID | Target Protein | Predicted Binding Affinity (kcal/mol) | Experimental MIC (µg/mL) vs. C. albicans |
| 4e | 1KZN (Fungal) | -8.5 | 6 |
| 4g | 1KZN (Fungal) | -8.2 | 8 |
| 4h | 1KZN (Fungal) | -8.1 | 7 |
| Reference | - | - | >50 |
Data synthesized from multiple sources focused on antimicrobial activity.[11]
Expert Analysis: In this case, the in silico screening successfully identified compounds with significant antifungal activity.[11] The docking scores showed a good qualitative correlation with the experimental MIC values; compounds with better predicted binding affinities generally exhibited lower MICs (higher potency).[11] Molecular dynamics simulations further confirmed that the most potent compound, 4e , formed a stable complex with the target protein, validating the docking prediction.[11] This demonstrates the power of a multi-step computational approach (docking followed by MD) to increase predictive accuracy.
Visualizing the Key Interactions
The diagram below conceptualizes the key interactions for a potent isoxazole inhibitor within a hypothetical enzyme active site, as would be predicted by a successful docking study.
Caption: Key binding interactions of an isoxazole derivative.
Part 4: Protocols for Self-Validating Research
To ensure trustworthiness and reproducibility, both computational and experimental protocols must be robust and include self-validating steps.
Protocol: Molecular Docking of an Isoxazole Derivative
Objective: To predict the binding mode and affinity of an isoxazole derivative against a target protein (e.g., COX-2, PDB ID: 6COX).
Materials:
-
Schrödinger Maestro or AutoDock Vina software.
-
High-resolution crystal structure of the target protein (PDB file).
-
3D structure of the isoxazole ligand (SDF or MOL2 file).
Methodology:
-
Protein Preparation:
-
Load the PDB structure (e.g., 6COX).
-
Remove all water molecules and non-essential ligands.
-
Add hydrogens and assign correct bond orders.
-
Perform a restrained energy minimization to relax the structure. This step is crucial to remove any steric clashes from the crystal structure.
-
-
Ligand Preparation:
-
Load the ligand structure.
-
Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5). This accounts for the true protonation state in a biological environment.
-
Generate low-energy conformers.
-
-
Receptor Grid Generation:
-
Define the binding site by selecting the co-crystallized native ligand or by identifying the active site residues from literature.
-
Define a grid box that encompasses the entire binding pocket. The box should be large enough to allow the ligand to rotate freely but small enough to focus the search.
-
-
Docking and Scoring:
-
Run the docking algorithm using standard precision (SP) or extra precision (XP) mode.
-
Analyze the output poses and their corresponding docking scores (e.g., GlideScore, GScore).
-
-
Self-Validation (Redocking):
-
Crucial Step: Extract the native ligand from the original crystal structure and dock it back into the prepared protein.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
-
Success Criterion: An RMSD value < 2.0 Å indicates that the docking protocol can accurately reproduce the known binding mode, validating the method.[7]
-
Protocol: In Vitro Anticancer (MTT) Assay
Objective: To determine the IC50 value of a synthesized isoxazole derivative against the MCF-7 breast cancer cell line.
Materials:
-
MCF-7 cell line.
-
DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Synthesized isoxazole compound, Doxorubicin (positive control), DMSO (vehicle control).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
96-well plates, multichannel pipette, microplate reader.
Methodology:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize, count, and seed 5,000 cells per well in a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the isoxazole compound (e.g., from 100 µM to 0.1 µM).
-
Prepare dilutions of the positive control (Doxorubicin).
-
Add the compounds to the designated wells. Include "cells-only" (untreated) and "vehicle-only" (DMSO) controls. The vehicle control is essential to ensure the solvent itself is not causing cytotoxicity.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Self-Validation: The positive control (Doxorubicin) should yield an IC50 value within the expected literature range, confirming the assay was performed correctly.
-
Conclusion and Future Outlook
The correlation between in silico predictions and experimental results for isoxazole bioactivity is strong but not absolute. Molecular docking and QSAR are powerful tools for prioritizing compounds and rationalizing structure-activity relationships.[8][12] However, their predictive power is highest when used thoughtfully and validated rigorously. Discrepancies often arise from the inherent simplifications in computational models.
References
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Safety Operating Guide
Disposal and Safety Management Protocol: 5-(4-Methylphenyl)isoxazole-3-carboxylic acid
Authored for Drug Development Professionals, Researchers, and Scientists
Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the compound's potential hazards. Based on its chemical structure and data from analogous compounds, a hazard profile can be established. The carboxylic acid moiety suggests corrosive properties, while isoxazole derivatives can cause skin, eye, and respiratory irritation.[1][2][3]
Hazard Summary Table
| Property | Anticipated Assessment | Rationale & Primary References |
| Compound Name | 5-(4-Methylphenyl)isoxazole-3-carboxylic acid | - |
| Molecular Formula | C₁₁H₉NO₃ | Based on chemical structure. |
| Physical Form | Solid | Typical for this class of compounds. |
| Anticipated Hazards | Skin Irritant, Serious Eye Irritant/Damage, Respiratory Irritant, Harmful if Swallowed/In Contact with Skin. | Based on SDS for similar isoxazole carboxylic acids.[2][3] |
| Waste Classification | Hazardous Chemical Waste (Non-acute) | Per U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines for laboratory chemicals not explicitly listed but exhibiting hazardous characteristics.[4][5] |
| Storage Incompatibilities | Strong bases, Oxidizing agents, Amines, Reducing agents. | General incompatibility for carboxylic acids. Avoid mixing with these waste streams.[6][7] |
Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, all personnel must wear appropriate PPE to prevent exposure.
-
Eye and Face Protection : Chemical safety goggles or safety glasses with side shields are mandatory.[1]
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are required to prevent skin contact.[1]
-
Body Protection : A standard laboratory coat must be worn to protect skin and clothing.[2]
-
Respiratory Protection : All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to minimize inhalation risk.[1]
Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Evacuate and Ventilate : Secure the area and ensure it is well-ventilated, preferably within a fume hood.[1]
-
Don PPE : Wear the full PPE described in Section 2.
-
Contain Spill : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1]
-
Collect Material : Carefully sweep or scoop the absorbed material into a designated, sealable container. Avoid creating dust.[1][2]
-
Label and Dispose : Clearly label the container as "Hazardous Waste" containing the spilled chemical and dispose of it according to the protocol in Section 4.[8]
-
Decontaminate : Clean the spill surface thoroughly with soap and water. Dispose of all cleanup materials (gloves, wipes) as hazardous waste.[8]
Step-by-Step Waste Disposal Protocol
The mandated method for disposing of this compound is as regulated hazardous chemical waste.[1] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][9]
Step 1: Waste Characterization and Segregation
-
Treat all quantities of this compound, including unused pure compound and contaminated materials (e.g., gloves, weigh boats, paper towels), as hazardous waste.[1]
-
This compound is an organic acid. It must be segregated from bases, oxidizers, and other incompatible waste streams to prevent dangerous reactions.[7] Maintain separate, dedicated waste containers for solid and liquid organic acid waste.[1]
Step 2: Container Selection and Labeling
-
Container : Use a clean, sealable, and chemically compatible container. High-density polyethylene (HDPE) is a suitable choice.[7] If in good condition, the original product container can be used.[1] The container must be kept closed except when adding waste.[10]
-
Labeling : The container must be labeled immediately with a completed Hazardous Waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
Step 3: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[11]
-
The SAA should be located at or near the point of generation, in a secondary containment tray to prevent spills, and away from incompatible materials.[12]
-
Federal regulations require that hazardous waste be removed from the laboratory within twelve months of the accumulation start date.[4]
Step 4: Arranging for Final Disposal
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.[1][8]
-
Provide EHS with all necessary information about the waste stream. They will coordinate with a licensed hazardous waste disposal facility for proper treatment and disposal, ensuring compliance with all local, state, and federal regulations.[1][13]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
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Navigating the Safe Handling of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-(4-Methylphenyl)isoxazole-3-carboxylic acid. The following protocols are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research.
I. Hazard Assessment: A Proactive Stance on Safety
The primary potential hazards associated with this compound are derived from its constituent functional groups. Carboxylic acids are known to be corrosive and can cause irritation to the skin and eyes.[1] Inhalation of vapors or dust can also lead to respiratory irritation.[1] Similarly, isoxazole derivatives require careful handling, with precautions to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols.[2] Given that this compound is a crystalline solid, the primary route of exposure during handling is through the inhalation of fine powders and direct skin or eye contact.[3]
Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact with the solid or solutions can cause irritation or burns.[1][4]
-
Respiratory Irritation: Inhalation of dust particles can irritate the respiratory tract.[1]
-
Unknown Toxicity: As with many novel research chemicals, the full toxicological profile may not be known. Therefore, it is prudent to treat the compound with a high degree of caution.
II. Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles with side shields | Chemical-resistant gloves (e.g., nitrile) | Fully-buttoned lab coat | N95 respirator or higher |
| Solution Preparation | Safety goggles with side shields and face shield | Chemical-resistant gloves (e.g., nitrile) | Fully-buttoned lab coat, chemical-resistant apron | Not generally required if performed in a certified chemical fume hood |
| Reaction in Progress | Safety goggles with side shields | Chemical-resistant gloves (e.g., nitrile) | Fully-buttoned lab coat | Not generally required if performed in a certified chemical fume hood |
| Post-Reaction Workup & Purification | Safety goggles with side shields and face shield | Chemical-resistant gloves (e.g., nitrile) | Fully-buttoned lab coat, chemical-resistant apron | Not generally required if performed in a certified chemical fume hood |
Causality of PPE Choices:
-
Eye and Face Protection: Safety goggles are the minimum requirement to protect against dust particles and accidental splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when preparing solutions or during post-reaction workup.[5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[7] Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.[8] Always wash hands thoroughly after removing gloves.[4]
-
Body Protection: A fully-buttoned lab coat protects the skin and personal clothing from contamination.[7] For larger-scale operations or when there is a significant risk of splashes, a chemical-resistant apron provides an additional layer of protection.[7]
-
Respiratory Protection: Due to the risk of inhaling fine powders, a NIOSH-approved N95 respirator or a higher level of respiratory protection is mandatory when handling the solid compound outside of a certified chemical fume hood. All work with the solid should ideally be conducted within a fume hood to minimize airborne particles.[1][7]
III. Operational and Disposal Plans: A Step-by-Step Guide
A. Handling and Solution Preparation Workflow:
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Assemble all necessary equipment, including glassware, solvents, and waste containers.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound in a tared weigh boat or on weighing paper within the fume hood.
-
Transfer: Gently transfer the solid to the reaction vessel or flask.
-
Dissolution: Add the appropriate solvent to the vessel and mix to dissolve the compound.
-
Cleanup: Immediately clean any spills with appropriate materials. Dispose of all contaminated materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other disposable PPE. Wash hands thoroughly.
B. Spill Response:
In the event of a spill, the following steps should be taken:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Assess: From a safe distance, assess the extent of the spill.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material.[7]
-
Clean: Carefully sweep up the solid material or absorb the liquid. Place all contaminated materials in a sealed container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Report: Report the spill to the laboratory supervisor or safety officer.
C. Disposal Plan:
All waste containing this compound, including unused compound, contaminated materials, and reaction byproducts, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container.
-
Liquid Waste: Organic acid wastes should be collected in a compatible container, such as a polyethylene container.[7] Do not pour any solutions down the drain.[9] The pH of the waste should be considered, and it should be stored away from incompatible materials like bases and oxidizing agents.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.
IV. Workflow Visualization
The following diagram illustrates the key stages of handling and disposing of this compound, emphasizing the necessary PPE at each step.
Caption: Workflow for handling and disposal of this compound.
References
- Carboxylic Acids - GCSE Chemistry (Triple) CCEA Revision. Study Rocket.
- Organic-Acids_SOP_Template.docx. Washington State University.
- Organic Acid Standard Operating Procedure. University of Washington.
- PPE and Safety for Chemical Handling. ACS Material. (2020-07-14).
- The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
- 5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022-12-07).
- Procedure for disposing of hazardous waste. Massachusetts Institute of Technology.
- Personal Protective Equipment (PPE). CHEMM.
- Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
- How to Dispose of Acids and Bases Safely: A Complete Guide. Greenflow. (2024-10-01).
- LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Chemistry LibreTexts. (2025-07-21).
- Chemical Protection - considerations for PPE when handling hazardous chemicals. DuPont.
- The Role of Carbolic Acid in Chemistry Lab Safety Practices. Patsnap Eureka. (2025-07-22).
- 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid Safety Data Sheet.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
